4-(Chloromethyl)-3,5-dimethylisoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFAUKBQIAURIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066531 | |
| Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19788-37-5 | |
| Record name | 4-(Chloromethyl)-3,5-dimethylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19788-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-3,5-dimethylisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Physical Properties of 4-(Chloromethyl)-3,5-dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-(Chloromethyl)-3,5-dimethylisoxazole, a versatile heterocyclic compound. This document is intended to serve as a valuable resource for professionals in research and development, offering key data and procedural insights to support laboratory work and drug discovery initiatives.
Core Physical Properties
This compound is a substituted isoxazole that serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity, largely attributed to the chloromethyl group, makes it a valuable building block in organic synthesis. An understanding of its physical properties is crucial for its appropriate handling, storage, and application in various chemical reactions.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below. It is important to note a discrepancy in the reported data regarding its physical state at room temperature. While many sources classify it as a liquid, some report a distinct melting point. This could be due to impurities or polymorphic forms of the compound. Researchers should consider both possibilities when handling this chemical.
| Property | Value |
| Molecular Formula | C₆H₈ClNO |
| Molecular Weight | 145.59 g/mol |
| Appearance | Colorless to light yellow or brown liquid |
| Form | Liquid |
| Melting Point | 88-90°C (Note: Some sources report this, conflicting with its liquid state at room temperature) |
| Boiling Point | 87-88 °C at 8 mmHg88-90 °C at 7 mmHg |
| Density | 1.173 g/mL at 25 °C1.167 g/cm³ |
| Refractive Index | n20/D 1.4861.487 |
| Flash Point | 96 °C (204.8 °F) - closed cup |
| Storage Temperature | 2-8°C |
Experimental Protocols
Detailed experimental procedures for determining the key physical properties of chemical compounds are outlined below. These are general methodologies and may be adapted based on available laboratory equipment.
Melting Point Determination (Capillary Method)
This method is suitable if the substance is a solid at room temperature.
Objective: To determine the temperature range over which the solid substance melts.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.[1]
-
Load a small amount of the sample into the open end of a capillary tube by tapping the open end into the powder.[1]
-
Compact the sample at the bottom of the sealed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube. The packed sample should be 1-2 mm high.[1]
-
Place the capillary tube into the heating block of the melting point apparatus.[2]
-
If the approximate melting point is unknown, a rapid initial heating can be performed to estimate the melting range.[2]
-
For an accurate measurement, start heating at a rate of about 10-20°C per minute until the temperature is about 20°C below the estimated melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
Boiling Point Determination (Micro Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or aluminum block)
-
Rubber band or thread to attach the tube to the thermometer
Procedure:
-
Place a few milliliters of the liquid sample into a small test tube.[3]
-
Insert a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.[3][4]
-
Attach the test tube to a thermometer using a rubber band or thread.[5]
-
Immerse the assembly in a heating bath (e.g., paraffin oil), ensuring the sample is below the liquid level of the bath.[5]
-
Heat the bath gradually and stir to ensure uniform temperature distribution.[5]
-
Observe the capillary tube. As the liquid heats up, air trapped in the capillary will bubble out.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5]
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6] Record this temperature.
Density Determination
Objective: To measure the mass per unit volume of the liquid.
Apparatus:
-
Graduated cylinder or pycnometer (density bottle) for higher accuracy
-
Electronic balance
Procedure:
-
Measure the mass of a clean, dry graduated cylinder (or pycnometer).[7][8]
-
Add a known volume of the liquid into the graduated cylinder. Read the volume from the bottom of the meniscus.[7]
-
Measure the combined mass of the graduated cylinder and the liquid.[8]
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.
-
Calculate the density using the formula: Density = Mass / Volume.[7]
-
For improved accuracy, repeat the measurement several times and calculate the average.[7]
Refractive Index Determination
Objective: To measure the extent to which light is bent when passing through the liquid.
Apparatus:
-
Refractometer (e.g., Abbé refractometer)
-
Dropper or pipette
-
Lint-free tissue
-
Solvent for cleaning (e.g., ethanol or isopropanol)
Procedure:
-
Ensure the prism of the refractometer is clean and dry.
-
Calibrate the instrument using a standard sample with a known refractive index, if necessary.
-
Using a clean dropper, place a few drops of the liquid sample onto the surface of the prism.
-
Close the prism assembly.
-
Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Read the refractive index value from the instrument's scale.
-
Note the temperature at which the measurement is taken, as the refractive index is temperature-dependent.
-
Clean the prism thoroughly with a suitable solvent and a soft tissue after the measurement.
Mandatory Visualizations
The following diagram illustrates a general workflow for the synthesis of this compound as described in the patent literature.[9]
Caption: Synthesis workflow for this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. scribd.com [scribd.com]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-(Chloromethyl)-3,5-dimethylisoxazole (CAS: 19788-37-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-3,5-dimethylisoxazole, identified by CAS number 19788-37-5, is a highly versatile heterocyclic compound. Its unique structure, featuring a reactive chloromethyl group attached to a stable isoxazole ring, establishes it as a crucial building block in synthetic organic chemistry.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and development. The compound's ability to undergo various chemical transformations makes it an attractive intermediate for synthesizing complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2]
Physicochemical Properties
This compound is typically a colorless to light yellow or brown liquid.[1][3][4] A comprehensive summary of its key physical and chemical properties is presented below, compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 19788-37-5 | [1][3][5] |
| Molecular Formula | C₆H₈ClNO | [1][3][5] |
| Molecular Weight | 145.59 g/mol | [1][3][5] |
| Appearance | Light yellow to brown clear liquid | [1] |
| Melting Point | 88-90 °C | [3] |
| Boiling Point | 87-88 °C at 8 mmHg | [1][3][5] |
| Density | 1.173 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.486 | [3][5] |
| Purity | ≥95% (GC) to 98% | [1][5][6] |
| InChI Key | NIFAUKBQIAURIM-UHFFFAOYSA-N | [3][5] |
| SMILES | Cc1noc(C)c1CCl | [5] |
Synthesis and Reactivity
The synthetic utility of this compound stems from its straightforward preparation and the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions.
Experimental Protocol: Synthesis via Chloromethylation
A common method for preparing this compound involves the chloromethylation of 3,5-dimethylisoxazole. The following protocol is based on methodologies described in patent literature.[7]
Materials:
-
3,5-dimethylisoxazole
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethylene dichloride (Solvent)
-
Hydrogen chloride (gas)
-
Potassium carbonate (for neutralization)
-
Chloroform (for extraction)
Procedure:
-
In a reaction flask equipped for gas inlet and reflux, combine 3,5-dimethylisoxazole, paraformaldehyde, anhydrous zinc chloride, and ethylene dichloride.
-
Bubble hydrogen chloride gas through the mixture.
-
Heat the mixture to reflux for approximately 3 hours.
-
After cooling, pour the reaction mixture into water.
-
Neutralize the aqueous mixture with potassium carbonate.
-
Extract the product from the aqueous layer using chloroform.
-
The organic extracts are combined, and unreacted 3,5-dimethylisoxazole is first recovered via distillation.
-
The final product is purified by vacuum distillation, collecting the fraction at 87-88 °C (1.07kPa/8 mmHg), yielding the desired this compound.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloromethyl-3,5-dimethylisoxazole [myskinrecipes.com]
- 3. This compound CAS#: 19788-37-5 [chemicalbook.com]
- 4. This compound | 19788-37-5 [chemicalbook.com]
- 5. 4-Chloromethyl-3,5-dimethylisoxazole 98 19788-37-5 [sigmaaldrich.com]
- 6. 19788-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
4-(Chloromethyl)-3,5-dimethylisoxazole molecular weight
An In-depth Technical Guide to the Molecular Weight of 4-(Chloromethyl)-3,5-dimethylisoxazole
This guide provides a detailed analysis of the molecular weight of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.
Chemical Identity
Systematic Name: this compound CAS Number: 19788-37-5[1][2] Molecular Formula: C₆H₈ClNO[1][2][3]
This empirical formula indicates that each molecule of the compound is composed of six carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₆H₈ClNO.
Atomic Weights of Constituent Elements
To accurately calculate the molecular weight, the standard atomic weights of each element present in the molecule are utilized. These values represent the weighted average of the masses of their naturally occurring isotopes.
| Element | Symbol | Quantity | Standard Atomic Weight (amu) |
| Carbon | C | 6 | ~12.011[4][5][6] |
| Hydrogen | H | 8 | ~1.008[7][8][9][10] |
| Chlorine | Cl | 1 | ~35.45[11][12][13][14] |
| Nitrogen | N | 1 | ~14.007[15][16][17][18] |
| Oxygen | O | 1 | ~15.999[19][20][21][22] |
Calculation
The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results:
-
Carbon: 6 atoms × 12.011 amu/atom = 72.066 amu
-
Hydrogen: 8 atoms × 1.008 amu/atom = 8.064 amu
-
Chlorine: 1 atom × 35.45 amu/atom = 35.45 amu
-
Nitrogen: 1 atom × 14.007 amu/atom = 14.007 amu
-
Oxygen: 1 atom × 15.999 amu/atom = 15.999 amu
Total Molecular Weight = 72.066 + 8.064 + 35.45 + 14.007 + 15.999 = 145.586 amu
This calculated value is often rounded for practical applications. The commonly cited molecular weight for this compound is 145.59 g/mol .[1][3][23]
Experimental Workflow: Molecular Weight Calculation
The logical process for determining the molecular weight of a chemical compound is illustrated in the following diagram.
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound(19788-37-5) MS [m.chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. quora.com [quora.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. Chlorine - Wikipedia [en.wikipedia.org]
- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 13. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 14. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 15. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 16. youtube.com [youtube.com]
- 17. Nitrogen - Wikipedia [en.wikipedia.org]
- 18. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 19. fiveable.me [fiveable.me]
- 20. princeton.edu [princeton.edu]
- 21. Oxygen - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. 19788-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Introduction: The Versatility of a Key Synthetic Building Block
An In-Depth Technical Guide to the Boiling Point of 4-(Chloromethyl)-3,5-dimethylisoxazole
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and process development. Its isoxazole core, coupled with a reactive chloromethyl group, makes it a valuable intermediate for constructing more complex molecular architectures.[1] This reagent is notably employed as an annulation agent for building cyclohexenone rings, a common structural motif in natural products like steroids and terpenes.[2][3] Furthermore, its utility extends to the synthesis of novel agrochemicals and a variety of pharmaceuticals, including potential anti-inflammatory and antimicrobial agents.[1][4]
Given its role as a precursor, understanding and precisely controlling its physical properties is paramount for its effective use. The boiling point, in particular, is not merely a physical constant but a critical parameter that dictates the conditions for its purification, influences reaction setups, and informs safety protocols. This guide provides an in-depth examination of the boiling point of this compound, contextualizing its importance from experimental determination to practical application.
Core Physicochemical Properties
A comprehensive understanding of a reagent begins with its fundamental physicochemical data. These properties are essential for calculating reaction stoichiometry, selecting appropriate solvents, and designing purification strategies.
| Property | Value | Source(s) |
| Boiling Point | 87-88 °C at 8 mmHg | [1][2][3][4] |
| Molecular Formula | C₆H₈ClNO | [1][4] |
| Molecular Weight | 145.59 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [1][2][5] |
| Density | ~1.173 g/mL at 25 °C | [2][3][4] |
| Refractive Index | n20/D 1.486 | [2] |
| Flash Point | 96 °C (204.8 °F) - closed cup | [6] |
| CAS Number | 19788-37-5 | [2][7] |
The Boiling Point: A Critical Parameter in Practice
The boiling point of this compound is officially cited at a reduced pressure (87-88 °C at 8 mmHg).[2] This immediately provides a crucial insight: the compound is likely thermally sensitive. Attempting to distill this compound at atmospheric pressure would require a significantly higher temperature, risking decomposition, polymerization, or unwanted side reactions involving the reactive chloromethyl group. Therefore, vacuum distillation is the required method for its purification.
Causality Behind Experimental Choices:
-
Purity: Distillation separates the compound from non-volatile starting materials, catalysts (e.g., Zinc Chloride used in some syntheses), and higher-boiling byproducts.[8] The precise boiling point at a given pressure is the key to collecting the pure fraction.
-
Reaction Control: In reactions where this compound is a solvent or is used at elevated temperatures, knowing its boiling point under the reaction pressure is essential to prevent loss of material and maintain reaction concentration.
-
Safety: Heating a substance requires an awareness of its flash point and boiling point to prevent the creation of flammable vapor concentrations and to avoid uncontrolled boiling or pressure buildup in a closed system.
Experimental Determination of Boiling Point Under Reduced Pressure
Verifying the boiling point of a sample is a fundamental quality control step. The micro-boiling point method using a capillary tube is a standard and material-efficient technique, readily adapted for vacuum conditions.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure.[9] By reducing the ambient pressure with a vacuum pump, the temperature required to reach this equilibrium is lowered.[10][11] In the micro-method, a small, inverted capillary tube traps vapor. As the sample is heated, a steady stream of bubbles emerges when the vapor pressure exceeds the system pressure. Upon slow cooling, the exact point when bubbling ceases and the liquid just begins to enter the capillary marks the boiling point.[9]
Caption: Apparatus for micro-boiling point determination under vacuum.
Step-by-Step Protocol:
-
Preparation: Place 0.5-1 mL of this compound into a small test tube.
-
Capillary Insertion: Seal one end of a capillary tube. Place the capillary tube, open-end down, into the test tube.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating Bath: Insert the assembly into a Thiele tube or an oil bath, ensuring the sample is below the level of the heating fluid.
-
Vacuum Application: Connect the apparatus to a vacuum pump via a trap and a manometer. Evacuate the system to the desired pressure (e.g., 8 mmHg).
-
Heating: Gently heat the Thiele tube or oil bath. Stir the bath to ensure even temperature distribution.
-
Observation: As the temperature rises, a fine stream of bubbles will emerge from the inverted capillary tube.
-
Equilibrium Point: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
-
Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature and the precise pressure from the manometer.
Application in Synthesis and Purification Workflow
The synthesis of this compound often involves the chloromethylation of 3,5-dimethylisoxazole. A patented method, for example, uses 3,5-dimethyl isoxazole, paraformaldehyde, and hydrogen chloride.[8] The final and most critical step of this and similar syntheses is the purification of the crude product.
The workflow leverages the boiling point difference between the desired product and impurities. Vacuum distillation (or "reduced pressure rectification") is employed to isolate the pure compound.[8]
Caption: Workflow from synthesis to purification via vacuum distillation.
Safety and Handling Considerations at Elevated Temperatures
Working with this compound, especially during distillation, requires stringent safety protocols due to its hazardous properties.
-
Inherent Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[6][12] It causes serious skin and eye irritation and may cause respiratory irritation.[6][12][13] It is also classified as a lachrymator (a substance that irritates the eyes and causes tears).[2][3]
-
Engineering Controls: All heating and distillation procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and tightly fitting safety goggles or a face shield.[6]
-
Handling Precautions: Avoid contact with skin and eyes.[6] Ensure the distillation apparatus is securely clamped and assembled correctly to prevent leaks. Use a heating mantle with a stirrer for controlled, even heating. Never heat a closed system.
-
Storage: The compound is light-sensitive and should be stored under nitrogen in a refrigerator at 2-8°C.[2][3][4]
Conclusion
The boiling point of this compound, 87-88 °C at 8 mmHg, is a cornerstone of its chemical identity and practical utility. It is not an isolated fact but a guiding principle that dictates its purification by vacuum distillation, ensuring the high purity required for its application in advanced pharmaceutical and agrochemical synthesis. An appreciation for this property, from its experimental determination to its role in process safety, is essential for any researcher or scientist utilizing this versatile synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 19788-37-5 [chemicalbook.com]
- 3. This compound | 19788-37-5 [chemicalbook.com]
- 4. 4-Chloromethyl-3,5-dimethylisoxazole [myskinrecipes.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. calpaclab.com [calpaclab.com]
- 8. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. chemical-label.com [chemical-label.com]
- 13. 19788-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Technical Guide: Physicochemical Properties and Synthetic Applications of 4-(Chloromethyl)-3,5-dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-3,5-dimethylisoxazole is a versatile heterocyclic compound of significant interest in synthetic organic chemistry. Its unique structural features, particularly the reactive chloromethyl group attached to the isoxazole core, make it a valuable building block in the synthesis of a wide array of more complex molecules. This technical guide provides an in-depth overview of the density and other key physicochemical properties of this compound. Furthermore, it details experimental protocols for its synthesis and its application in asymmetric annulation reactions, a critical transformation in the construction of chiral molecules for pharmaceutical and agrochemical development.
Physicochemical Data of this compound
The following table summarizes the key quantitative data for this compound, providing a clear reference for laboratory use.
| Property | Value | Reference(s) |
| Density | 1.173 g/mL at 25 °C | [1][2][3][4] |
| Molecular Weight | 145.59 g/mol | [1][4] |
| Boiling Point | 87-88 °C at 8 mmHg | [1][2][3] |
| Refractive Index | n20/D 1.486 | [1][2][3] |
| Flash Point | 96 °C (204.8 °F) - closed cup | [1][2] |
| Form | Liquid | [1] |
| CAS Number | 19788-37-5 | [1][4] |
| Empirical Formula | C₆H₈ClNO | [1][4] |
Experimental Protocols
Determination of Density by the Pycnometer Method
A precise method for determining the density of liquid compounds such as this compound is the pycnometer method. This protocol provides a step-by-step guide for this determination.
Materials:
-
Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary bore
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostat bath
-
Distilled water
-
This compound
-
Acetone (for cleaning and drying)
-
Lint-free tissue
Procedure:
-
Cleaning and Calibration:
-
Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone and then with distilled water.
-
Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.
-
Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance (record this as m₀).
-
Fill the pycnometer with distilled water that has been equilibrated to a constant temperature (e.g., 25 °C) in a thermostat bath.
-
Insert the stopper, ensuring the capillary is filled and any excess water is expelled.
-
Carefully dry the exterior of the pycnometer with a lint-free tissue.
-
Weigh the pycnometer filled with water (record this as m₁).
-
Record the temperature of the water.
-
-
Measurement of this compound:
-
Empty the pycnometer, rinse it with acetone, and dry it completely.
-
Fill the dry pycnometer with this compound that has been equilibrated to the same temperature as the water.
-
Insert the stopper, expel the excess liquid through the capillary, and dry the exterior.
-
Weigh the pycnometer filled with the sample liquid (record this as m₂).
-
-
Calculation:
-
The density of water (ρwater) at the recorded temperature is obtained from standard reference tables.
-
The volume of the pycnometer (V) is calculated as: V = (m₁ - m₀) / ρwater
-
The density of the sample (ρsample) is then calculated as: ρsample = (m₂ - m₀) / V
-
Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, based on chloromethylation of 3,5-dimethylisoxazole.
Materials:
-
3,5-Dimethylisoxazole
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
1,4-Dioxane
-
Sodium Bicarbonate (or other suitable base)
-
Chloroform (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (or other suitable drying agent)
-
Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and gas inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a four-necked flask, combine the crude 3,5-dimethylisoxazole, paraformaldehyde, and 1,4-dioxane.
-
Add concentrated hydrochloric acid while stirring mechanically.
-
Heat the mixture to 30-50 °C.
-
-
Chloromethylation:
-
Bubble hydrogen chloride gas through the reaction mixture until saturation.
-
Increase the temperature to 80-100 °C to initiate reflux.
-
Continue to pass hydrogen chloride gas through the refluxing mixture. Monitor the reaction progress by a suitable method (e.g., GC or TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane and water.
-
Neutralize the residue by carefully adding a base such as sodium bicarbonate solution.
-
Extract the product into an organic solvent like chloroform.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation, collecting the fraction at 87-88 °C/8 mmHg to yield pure this compound.
-
Application in Asymmetric Annulation Reactions
This compound is a key reagent in asymmetric annulation reactions, particularly in variations of the Robinson annulation, to produce chiral cyclohexenones. These structures are important scaffolds in many natural products and pharmaceuticals.
Representative Protocol for Asymmetric Robinson-Type Annulation
This protocol describes a general procedure for an organocatalyzed asymmetric Michael addition of a ketone to an α,β-unsaturated acceptor, followed by an intramolecular aldol condensation. In this context, this compound can be envisioned as a precursor to a vinyl isoxazole that acts as the Michael acceptor.
Materials:
-
A ketone (e.g., cyclohexanone)
-
This compound (as a precursor to the Michael acceptor)
-
A chiral organocatalyst (e.g., a proline-derived catalyst)
-
A base (e.g., triethylamine)
-
A suitable solvent (e.g., DMF or DMSO)
-
Hydrochloric acid for quenching
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Michael Addition:
-
To a solution of the ketone and the chiral organocatalyst in the solvent, add the base.
-
Add the Michael acceptor (derived from this compound).
-
Stir the reaction mixture at room temperature until the Michael addition is complete (monitored by TLC).
-
-
Aldol Condensation and Cyclization:
-
Upon completion of the Michael addition, the intermediate diketone can be cyclized in situ or after isolation.
-
For in situ cyclization, heating the reaction mixture may be required.
-
The reaction is then quenched with a dilute acid (e.g., 1M HCl).
-
-
Work-up and Purification:
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched cyclohexenone derivative.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for Asymmetric Robinson-Type Annulation.
References
- 1. Enantioselective Access to Robinson Annulation Products and Michael Adducts as Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of the ABC Ring Motif of Norzoanthamine Based on Asymmetric Robinson Annulation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
In-Depth Technical Guide: NMR Spectral Data of 4-(Chloromethyl)-3,5-dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-(chloromethyl)-3,5-dimethylisoxazole, a key building block in synthetic organic chemistry. The information presented herein is intended to aid in the structural elucidation and quality control of this compound.
Introduction
This compound is a versatile reagent utilized in the synthesis of various pharmaceutical and agrochemical compounds. Accurate characterization of its molecular structure is paramount for its effective application. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the structure of organic molecules. This guide presents detailed ¹H and ¹³C NMR spectral data, experimental protocols, and visualizations to support research and development activities involving this compound.
Chemical Structure
The molecular structure of this compound consists of a central isoxazole ring substituted with two methyl groups at positions 3 and 5, and a chloromethyl group at position 4.
Caption: Chemical structure of this compound.
Quantitative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectral Data
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -CH₂Cl | 4.40 | Singlet | 2H |
| -CH₃ (at C5) | 2.40 | Singlet | 3H |
| -CH₃ (at C3) | 2.30 | Singlet | 3H |
¹³C NMR Spectral Data
A theoretical analysis of the ¹³C NMR spectrum of this compound has been performed using Density Functional Theory (DFT) with the B3LYP/6-31+G(d,p) basis set. The calculated chemical shifts provide a valuable reference for spectral assignment.
| Carbon Atom | Calculated Chemical Shift (δ) ppm |
| C3 | 159.9 |
| C5 | 166.8 |
| C4 | 110.5 |
| -CH₂Cl | 35.1 |
| -CH₃ (at C3) | 11.2 |
| -CH₃ (at C5) | 10.1 |
Note: Experimental values may vary slightly depending on the specific experimental conditions.
Experimental Protocols
The NMR spectra were acquired using a standard protocol for small organic molecules.
Sample Preparation
A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
The ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at a proton frequency of 400 MHz. The data was acquired at room temperature (298 K). Standard pulse sequences were used for both ¹H (zg30) and ¹³C (zgpg30) acquisitions.
Caption: Generalized workflow for NMR data acquisition and processing.
Data Interpretation and Conclusion
The ¹H NMR spectrum of this compound displays three distinct singlet signals, corresponding to the chloromethyl protons and the two non-equivalent methyl groups on the isoxazole ring. The downfield shift of the chloromethyl protons is attributed to the deshielding effect of the adjacent chlorine atom. The integration values are consistent with the number of protons in each chemical environment.
The ¹³C NMR data, supported by theoretical calculations, provides the chemical shifts for all six carbon atoms in the molecule. The quaternary carbons of the isoxazole ring (C3, C4, and C5) resonate in the aromatic region, while the methyl and chloromethyl carbons appear in the aliphatic region.
This comprehensive NMR spectral data, coupled with the provided experimental protocols, serves as a reliable reference for the identification and characterization of this compound in various research and industrial settings.
Introduction: The Analytical Significance of 4-(Chloromethyl)-3,5-dimethylisoxazole
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Chloromethyl)-3,5-dimethylisoxazole
This compound is a key heterocyclic compound utilized in organic synthesis. Its structural features, particularly the reactive chloromethyl group and the stable isoxazole ring, make it a valuable annulation reagent for constructing more complex molecular architectures like cyclohexenones, which are foundational in the synthesis of steroids, terpenes, and alkaloids.[1] Given its role as a building block, verifying the purity and confirming the structural integrity of this compound is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Proton (¹H) NMR, stands as the primary analytical tool for this purpose. It provides a non-destructive, highly detailed fingerprint of the molecule's structure by probing the electronic environment of every hydrogen atom. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, detailing the theoretical basis for its spectral features, a field-proven protocol for data acquisition, and an expert interpretation of the resulting spectrum.
PART 1: Deconstructing the Molecular Structure for NMR Analysis
To predict and interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the this compound molecule. The molecule's structure consists of a central isoxazole ring substituted at positions 3, 4, and 5.
-
Proton Environment A (C3-CH₃ and C5-CH₃): The molecule possesses a plane of symmetry that renders the two methyl groups at positions 3 and 5 chemically equivalent. Therefore, these six protons will resonate together, producing a single signal in the ¹H NMR spectrum.
-
Proton Environment B (C4-CH₂Cl): The two protons of the chloromethyl group at position 4 are also chemically equivalent to each other. They exist in a distinct electronic environment due to their proximity to the isoxazole ring and the highly electronegative chlorine atom. This will result in a second, separate signal.
As there are no adjacent, non-equivalent protons to either group, spin-spin coupling is not expected. Consequently, the spectrum should display two distinct singlets.
Caption: Structure of this compound with proton environments.
PART 2: Predicted Spectral Data and Interpretation
The chemical shift (δ) of a proton signal is determined by its local electronic environment. Electron-withdrawing groups or structural features decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing it to resonate at a higher frequency (further downfield).
Analysis of Expected Chemical Shifts
-
Signal A (3,5-Dimethyl Protons): The methyl groups are attached to the sp²-hybridized carbons of the isoxazole ring. In the parent compound, 3,5-dimethylisoxazole, these protons appear around 2.2-2.4 ppm.[2] The presence of the electron-withdrawing chloromethyl group at the adjacent C4 position will likely cause a slight downfield shift.
-
Signal B (4-Chloromethyl Protons): These protons are influenced by two deshielding factors: the aromatic character of the isoxazole ring and the high electronegativity of the chlorine atom. This combined effect will shift the signal significantly downfield, typically into the 4.5-5.0 ppm region.
Integration and Multiplicity
-
Integration: The area under each NMR signal is directly proportional to the number of protons it represents.[3] The ratio of the integral for Signal A to Signal B will be 6:2, which simplifies to 3:1.
-
Multiplicity: As established, with no adjacent non-equivalent protons, both signals are predicted to be sharp singlets (s).
Summary of Predicted ¹H NMR Data
| Signal Label | Proton Group | Predicted Chemical Shift (δ, ppm) | Integration (Relative Ratio) | Multiplicity |
| A | 3,5-di-CH₃ | ~2.4 | 6 (3) | Singlet (s) |
| B | 4-CH₂ Cl | ~4.5 | 2 (1) | Singlet (s) |
PART 3: A Validated Protocol for ¹H NMR Data Acquisition
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and the correct choice of acquisition parameters.[4] This protocol outlines a self-validating system to ensure high-quality, reproducible data.
Step 1: Sample Preparation
The objective is to create a homogenous solution free of paramagnetic and particulate contaminants, which can severely degrade spectral quality.[5]
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.[6] This concentration is optimal for achieving a high signal-to-noise ratio in a short time for a ¹H experiment.[5]
-
Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent.[6] Chloroform-d (CDCl₃) is an excellent choice as the compound is soluble in it, and its residual proton signal (CHCl₃ at ~7.26 ppm) does not interfere with the expected signals.[7] The deuterated solvent is essential for the spectrometer's lock system, which stabilizes the magnetic field.
-
Dissolution and Filtration: Add the solvent to the vial and gently swirl to dissolve the sample completely. If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[6] This step is critical as suspended solids distort the magnetic field homogeneity, leading to broad spectral lines.
-
Tube Filling and Capping: The final sample height in the tube should be 4-5 cm (approximately 0.55-0.7 mL for a standard 5 mm tube) to ensure it is within the active detection area of the spectrometer's coils. Cap the tube securely to prevent evaporation.
-
Internal Standard: CDCl₃ often contains a small amount of tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.00 ppm. If not present, a small drop can be added.
Step 2: Spectrometer Operation and Data Acquisition
These steps are performed at the NMR spectrometer console.
-
Sample Insertion and Locking: Insert the NMR tube into the spinner turbine and place it in the spectrometer magnet. The spectrometer's software is then used to "lock" onto the deuterium signal from the CDCl₃, which ensures the magnetic field remains stable throughout the experiment.[4]
-
Shimming: This is an automated or manual process that adjusts the homogeneity of the magnetic field across the sample volume.[4] Proper shimming is crucial for achieving sharp, well-resolved peaks.
-
Setting Acquisition Parameters: For a standard ¹H spectrum of a small organic molecule, the following parameters are recommended:
-
Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Acquisition Time (AT): ~4 seconds. This determines the data point resolution of the spectrum.[4]
-
Relaxation Delay (D1): 1-2 seconds. This is the time allowed for the protons to relax back to their equilibrium state before the next pulse.
-
Number of Scans (NS): 4 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.
-
-
Acquisition: Start the experiment. The spectrometer will pulse the sample and record the resulting Free Induction Decay (FID) signal.
Step 3: Data Processing
-
Fourier Transform (FT): The raw FID data (time domain) is converted into the spectrum (frequency domain) via a mathematical process called Fourier Transform.
-
Phase and Baseline Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are upright and symmetrical. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.
-
Integration: The integral function is used to measure the relative areas under each peak, confirming the proton ratios.
Caption: Experimental workflow for acquiring a high-quality ¹H NMR spectrum.
Conclusion: A Validated Structural Fingerprint
The ¹H NMR spectrum of this compound provides an unambiguous confirmation of its structure. The presence of two distinct singlets with the predicted chemical shifts and a 3:1 integration ratio serves as a reliable analytical signature. Deviations from this pattern, such as the appearance of additional peaks or incorrect integration values, would immediately indicate the presence of impurities or structural isomers. By following the detailed experimental protocol, researchers can generate high-fidelity data, ensuring the quality of this critical synthetic intermediate for its application in drug development and complex molecule synthesis.
References
- 1. This compound CAS#: 19788-37-5 [m.chemicalbook.com]
- 2. 3,5-Dimethylisoxazole(300-87-8) 1H NMR [m.chemicalbook.com]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. books.rsc.org [books.rsc.org]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-(Chloromethyl)-3,5-dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(Chloromethyl)-3,5-dimethylisoxazole. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and spectral analysis of this key heterocyclic compound. By integrating established spectroscopic principles with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation and quality control of this compound and related isoxazole derivatives. The content is structured to offer a holistic understanding, from fundamental principles to the interpretation of spectral data, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of this compound and the Role of ¹³C NMR
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its isoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of a reactive chloromethyl group at the C4 position, flanked by two methyl groups at C3 and C5, provides a unique combination of steric and electronic properties that make it an invaluable synthon for the construction of more complex molecular architectures.
In the development and manufacturing of active pharmaceutical ingredients (APIs) and other fine chemicals, unambiguous structural confirmation and purity assessment are paramount. ¹³C NMR spectroscopy is an indispensable analytical technique for these purposes. By providing a distinct signal for each unique carbon atom in a molecule, ¹³C NMR offers a detailed fingerprint of the carbon skeleton.[1] This allows for the unequivocal verification of the compound's structure, the identification of isomers, and the detection of impurities. For a molecule such as this compound, ¹³C NMR is critical for confirming the substitution pattern on the isoxazole ring and ensuring the integrity of the chloromethyl functional group.
This guide will provide a comprehensive overview of the ¹³C NMR of this compound, including a theoretical prediction of its spectrum, a detailed experimental protocol for data acquisition, and an in-depth analysis of the spectral features.
Theoretical Principles and Predicted ¹³C NMR Spectrum
The chemical shift of a carbon nucleus in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all contribute to the final observed chemical shift. For this compound, we can predict the approximate chemical shifts for each of the six carbon atoms by considering the electronic properties of the isoxazole ring and the influence of the methyl and chloromethyl substituents.
The isoxazole ring is an aromatic heterocycle, and its carbon atoms are sp² hybridized. The nitrogen and oxygen heteroatoms exert significant influence on the electron distribution within the ring, leading to characteristic chemical shifts for the ring carbons. The substituent effects on the ¹³C NMR chemical shifts of isoxazole derivatives have been a subject of study, providing a basis for our predictions.[2][3][4]
Below is a table of the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on the known chemical shifts of 3,5-dimethylisoxazole and the expected substituent chemical shift (SCS) effects of a chloromethyl group at the C4 position.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | ~160 | sp² hybridized carbon of the isoxazole ring, adjacent to the nitrogen atom. |
| C4 | ~110 | sp² hybridized carbon of the isoxazole ring, bearing the chloromethyl group. |
| C5 | ~168 | sp² hybridized carbon of the isoxazole ring, adjacent to the oxygen atom. |
| 3-CH₃ | ~11 | sp³ hybridized methyl carbon attached to the C3 of the isoxazole ring. |
| 5-CH₃ | ~10 | sp³ hybridized methyl carbon attached to the C5 of the isoxazole ring. |
| 4-CH₂Cl | ~35 | sp³ hybridized methylene carbon, deshielded by the electronegative chlorine atom. |
To further aid in the structural assignment, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed. A DEPT-135 experiment, for instance, would show positive signals for the CH₃ and CH carbons, and negative signals for the CH₂ carbons, while quaternary carbons would be absent.[5][6] For this compound, the DEPT-135 spectrum would be expected to show two positive signals for the two methyl carbons and a negative signal for the chloromethyl carbon.
Experimental Protocol for Acquiring the ¹³C NMR Spectrum
The following protocol provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound. This protocol is designed to be a self-validating system, with each step explained to ensure technical accuracy and reproducibility.
3.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common and suitable choice for many organic molecules, including isoxazole derivatives. The residual solvent peak of CDCl₃ appears as a triplet at approximately 77.16 ppm, which serves as a convenient internal reference.[7]
-
Sample Concentration: Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference compound for ¹³C NMR, with its signal defined as 0.0 ppm. While the residual solvent peak can be used for referencing, adding a small amount of TMS can provide a more precise reference.
3.2. NMR Instrument Parameters
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or similar) NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard ¹H-decoupled ¹³C experiment (e.g., zgpg30) | Provides a simple spectrum with a single peak for each unique carbon. |
| Acquisition Time (AQ) | 1-2 seconds | Determines the resolution of the spectrum. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for the relaxation of the carbon nuclei between scans, which is important for obtaining accurate integrals, especially for quaternary carbons. |
| Number of Scans (NS) | 128 or higher | Due to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve a good signal-to-noise ratio. |
| Spectral Width (SW) | 0-220 ppm | This range covers the expected chemical shifts for most organic molecules. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |
3.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode. Apply an automatic baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS peak (0.0 ppm) to its correct chemical shift.
-
Peak Picking: Identify and label all significant peaks in the spectrum.
Spectral Analysis and Data Interpretation
The ¹³C NMR spectrum of this compound is expected to exhibit six distinct signals, corresponding to the six unique carbon environments in the molecule. The following is a detailed analysis of the expected spectrum, with assignments based on the theoretical predictions and data from analogous compounds.
Molecular Structure with Carbon Numbering:
Caption: Molecular structure of this compound with carbon numbering for NMR assignment.
Analysis of Expected Chemical Shifts:
-
C3 and C5 (sp² carbons of the isoxazole ring): These carbons are part of the aromatic ring and are deshielded, appearing in the downfield region of the spectrum. C5, being adjacent to the highly electronegative oxygen atom, is expected to be the most deshielded carbon, with a chemical shift around 168 ppm. C3, adjacent to the nitrogen, will also be significantly deshielded, with an expected chemical shift of approximately 160 ppm.
-
C4 (sp² carbon of the isoxazole ring): This carbon is also part of the aromatic system and is substituted with the chloromethyl group. Its chemical shift is predicted to be around 110 ppm.
-
3-CH₃ and 5-CH₃ (sp³ methyl carbons): These methyl carbons are in a shielded environment and will appear in the upfield region of the spectrum. Their chemical shifts are expected to be around 10-11 ppm.
-
4-CH₂Cl (sp³ methylene carbon): The carbon of the chloromethyl group is an sp³ hybridized carbon, but it is directly attached to an electronegative chlorine atom. This will cause a significant downfield shift compared to a standard methyl or methylene group, with a predicted chemical shift of approximately 35 ppm.
Conclusion
¹³C NMR spectroscopy is a powerful and essential tool for the structural characterization of this compound. This guide has provided a comprehensive overview of the theoretical principles, a detailed experimental protocol, and an in-depth analysis of the expected ¹³C NMR spectrum of this important heterocyclic compound. By understanding the factors that influence the chemical shifts of the carbon atoms in the molecule, researchers can confidently assign the signals in the spectrum and verify the structure of their synthesized or procured material. The protocols and insights provided herein are intended to serve as a valuable resource for scientists and professionals working in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the efficient and accurate characterization of this and other related isoxazole derivatives.
References
- 1. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 2. Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the substitution pattern of an isoxazole by 13C nuclear magnetic resonance - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. This compound(19788-37-5) 13C NMR [m.chemicalbook.com]
- 7. scs.illinois.edu [scs.illinois.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electrophilicity of 4-(Chloromethyl)-3,5-dimethylisoxazole
Abstract
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is primarily derived from the pronounced electrophilic character of its 4-position chloromethyl group. This technical guide provides a detailed examination of the structural features governing this electrophilicity, the reaction mechanisms it undergoes, and representative experimental protocols for its synthesis and subsequent use in nucleophilic substitution reactions. While specific quantitative kinetic data for this molecule is not widely published, this paper establishes a framework for its reactivity based on established chemical principles and data from analogous structures.
Introduction
This compound is a key building block used in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its value lies in the reactive chloromethyl group attached to the C4 position of the dimethylated isoxazole core. This group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of the 3,5-dimethylisoxazole moiety, a known bioisostere for the acetyl-lysine group, into various molecular scaffolds, which has proven particularly useful in the development of bromodomain inhibitors.[3] Understanding the nature and extent of its electrophilicity is crucial for designing efficient synthetic routes and predicting reaction outcomes.
The Structural Basis of Electrophilicity
The electrophilic nature of this compound is centered on the methylene (-CH₂-) carbon. Several structural features contribute to this reactivity:
-
Inductive Effect: The highly electronegative chlorine atom withdraws electron density from the adjacent methylene carbon, creating a significant partial positive charge (δ+) and polarizing the C-Cl bond.
-
Leaving Group Stability: The chloride ion (Cl⁻) is a stable species and therefore an excellent leaving group, which facilitates nucleophilic substitution reactions.
-
Influence of the Isoxazole Ring: The isoxazole ring itself is an electron-deficient aromatic system. It exerts an electron-withdrawing effect on the chloromethyl group at the C4 position. This effect further increases the partial positive charge on the methylene carbon, enhancing its susceptibility to nucleophilic attack.
Collectively, these factors make the compound's reactivity analogous to that of benzylic halides, which are known for their high reactivity in S_N2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.
Reaction Mechanisms: Nucleophilic Substitution
The primary reaction pathway for this compound as an electrophile is the bimolecular nucleophilic substitution (S_N2) mechanism. In this concerted process, a nucleophile attacks the electrophilic methylene carbon at the same time as the chloride leaving group departs.
The reaction rate is dependent on the concentration of both the substrate (the isoxazole) and the incoming nucleophile, following a second-order rate law: Rate = k[Isoxazole-CH₂Cl][Nucleophile].[4] Steric hindrance around the electrophilic center is minimal, further favoring the S_N2 pathway over an S_N1 mechanism, which would involve a less stable primary carbocation.
References
- 1. 4-Chloromethyl-3,5-dimethylisoxazole [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
Stability of the Isoxazole Ring in 4-(Chloromethyl)-3,5-dimethylisoxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stability of the isoxazole ring in 4-(Chloromethyl)-3,5-dimethylisoxazole, a key intermediate in pharmaceutical and agrochemical synthesis. While the isoxazole moiety is generally considered a stable aromatic system, its integrity can be compromised under various stress conditions. This document outlines the intrinsic stability of the molecule, potential degradation pathways, and provides detailed experimental protocols for stability assessment. The information presented herein is crucial for the development of stable formulations and for understanding the metabolic fate of isoxazole-containing compounds.
Introduction
This compound is a versatile building block in organic synthesis, valued for its reactive chloromethyl group that allows for diverse chemical modifications.[1] The stability of the core isoxazole ring is a critical parameter influencing the shelf-life, efficacy, and safety of downstream products. The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, generally exhibits aromatic stability.[2] However, this stability is not absolute and can be influenced by factors such as pH, temperature, light, and the presence of enzymatic systems.[2][3] Understanding the degradation profile of this compound is therefore essential for its effective utilization in drug development and other applications.
Core Stability Profile
The stability of the isoxazole ring in this compound is a balance between its inherent aromatic character and the electronic influence of its substituents. The dimethyl substitution at positions 3 and 5 enhances the stability of the ring, while the electron-withdrawing nature of the chloromethyl group at position 4 can influence its reactivity.
pH-Dependent Stability (Hydrolysis)
The chloromethyl group is also prone to hydrolysis, which can occur in parallel with or independently of isoxazole ring opening. This reaction would lead to the formation of 4-(Hydroxymethyl)-3,5-dimethylisoxazole.
Table 1: Predicted Hydrolytic Stability of this compound at 25°C (Based on Analogous Compounds)
| pH | Predicted Half-life (t½) | Primary Degradation Pathway |
| 4.0 | > 1 year | Negligible degradation of the isoxazole ring. |
| 7.4 | Weeks to Months | Slow hydrolysis of the chloromethyl group and isoxazole ring opening. |
| 9.0 | Days to Weeks | Accelerated hydrolysis of the chloromethyl group and isoxazole ring opening. |
Thermal Stability
Thermal stress can induce degradation of this compound. While the isoxazole ring itself is relatively thermostable, the presence of the chloromethyl group can lower the overall decomposition temperature. At elevated temperatures, both the cleavage of the chloromethyl group and rearrangement or fragmentation of the isoxazole ring can be expected.
Table 2: Predicted Thermal Stability of this compound
| Temperature | Predicted Degradation Rate | Potential Degradation Products |
| 40°C | Very Slow | Minimal degradation over extended periods. |
| 80°C | Moderate | Formation of 4-(hydroxymethyl)-3,5-dimethylisoxazole, ring-opened products. |
| >150°C | Rapid | Complex mixture of degradation products, including fragmentation of the isoxazole ring. |
Photostability
Isoxazole derivatives can undergo photochemical reactions upon exposure to UV light.[4] The primary photochemical process often involves the cleavage of the weak N-O bond, leading to the formation of reactive intermediates such as vinyl nitrenes, which can then rearrange to form various products, including oxazoles or ring-opened species.[2][5] The photostability of this compound is an important consideration for storage and handling. A study on the isoxazoline fungicide SYP-Z048 showed that its degradation is dependent on pH and temperature under irradiation.[3]
Table 3: Predicted Photostability of this compound
| Light Source | Predicted Photodegradation Rate | Potential Photodegradation Pathways |
| Ambient Daylight | Slow | Gradual degradation over long-term exposure. |
| UV Lamp (254 nm) | Rapid | N-O bond cleavage, rearrangement to oxazole derivatives, ring opening. |
Enzymatic Stability
In a biological context, the isoxazole ring can be subject to enzymatic degradation, primarily by cytochrome P450 enzymes in the liver.[6] Metabolic studies on isoxazole-containing drugs have shown that ring cleavage is a possible metabolic pathway. The metabolic stability of this compound in liver microsomes would be a critical parameter in preclinical drug development to predict its in vivo half-life.
Table 4: Predicted Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Predicted Value | Implication |
| Half-life (t½) | 15 - 60 min | Moderate to high clearance, suggesting significant first-pass metabolism. |
| Intrinsic Clearance (CLint) | Moderate to High | The compound is likely to be readily metabolized by liver enzymes. |
Potential Degradation Pathways
Based on the known chemistry of isoxazoles and chloromethyl-substituted heterocycles, several degradation pathways can be postulated for this compound under stress conditions.
Hydrolytic Degradation
Under aqueous conditions, particularly at neutral to basic pH, two primary hydrolytic degradation pathways are likely:
-
Hydrolysis of the Chloromethyl Group: Nucleophilic substitution of the chloride by a hydroxide ion to form 4-(hydroxymethyl)-3,5-dimethylisoxazole.
-
Isoxazole Ring Opening: Base-catalyzed cleavage of the N-O bond, leading to the formation of a β-ketonitrile derivative.
Caption: Predicted hydrolytic degradation pathways.
Photochemical Degradation
Upon UV irradiation, the isoxazole ring can undergo photoisomerization or fragmentation.
-
Isoxazole-Oxazole Rearrangement: A common photochemical reaction for isoxazoles, proceeding through a transient azirine intermediate.[2]
-
Ring Fragmentation: Cleavage of the N-O bond can lead to the formation of various smaller molecules.
Caption: Postulated photochemical degradation pathways.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted according to ICH guidelines.[7] These studies are essential for developing and validating a stability-indicating analytical method.
General Forced Degradation Protocol
Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure: [7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Withdraw aliquots at each time point, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
If no significant degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for a defined period (e.g., 1, 2, 4, 8 hours).
-
Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.
-
If degradation is too rapid, conduct the experiment at a lower temperature.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store at room temperature, protected from light, for up to 24 hours.
-
Withdraw aliquots at various time points and dilute for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound at 80°C for 48 hours.
-
At the end of the study, dissolve a known amount of the stressed sample and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored in the dark under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Caption: Workflow for forced degradation studies.
Stability-Indicating HPLC-MS Method
Objective: To develop an analytical method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation:
-
An ultra-performance liquid chromatography (UPLC) system coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).[8][9][10]
Chromatographic Conditions (starting point for method development): [11]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: PDA detection at a suitable wavelength (e.g., 220-250 nm) and MS detection in positive ion mode.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound.
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution
-
Positive control compound (e.g., a rapidly metabolized drug)
-
Acetonitrile with an internal standard for quenching
Procedure:
-
Pre-incubate the liver microsomes in phosphate buffer at 37°C.
-
Add the test compound to initiate the reaction (final concentration typically 1 µM).
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Caption: Workflow for metabolic stability assay.
Conclusion
While this compound possesses a generally stable isoxazole core, this guide highlights its potential vulnerabilities to hydrolysis (especially under basic conditions), heat, and light. The chloromethyl group represents an additional site of reactivity. For researchers and developers, a thorough understanding and experimental evaluation of its stability profile are paramount. The provided protocols offer a robust framework for conducting forced degradation studies and developing stability-indicating methods, which are indispensable for ensuring the quality, safety, and efficacy of any resulting pharmaceutical or agrochemical products. Further studies are warranted to obtain specific quantitative data for this important chemical intermediate.
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. ars.usda.gov [ars.usda.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(Chloromethyl)-3,5-dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of a Versatile Building Block
4-(Chloromethyl)-3,5-dimethylisoxazole is a versatile heterocyclic compound of significant interest in the realms of pharmaceutical and agrochemical synthesis.[1][2] Its utility as a key intermediate stems from the reactive chloromethyl group attached to the stable isoxazole ring, allowing for a variety of chemical modifications and making it a valuable building block in the construction of complex molecules, including anti-inflammatory agents, antimicrobial compounds, herbicides, and plant growth regulators.[1][2] This compound is particularly noted for its role as an annulation reagent in the synthesis of cyclohexenones, which are foundational structures in steroids, terpenes, and alkaloids.[3][4] However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and emergency management of this compound, ensuring the protection of laboratory personnel and the integrity of research.
Chemical and Physical Properties
A foundational aspect of safe handling is a comprehensive understanding of the compound's physical and chemical characteristics. This data informs storage conditions, appropriate handling techniques, and emergency response strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClNO | [1][3] |
| Molecular Weight | 145.59 g/mol | [1][3] |
| CAS Number | 19788-37-5 | [3] |
| Appearance | Colorless to light yellow or brown clear liquid | [1][3] |
| Boiling Point | 87-88 °C at 8 mmHg | [3] |
| Melting Point | 88-90°C | [2][3] |
| Density | 1.173 g/mL at 25 °C | [3] |
| Flash Point | 96 °C (204.8 °F) - closed cup | |
| Storage Temperature | 2-8°C | [3] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance, and a thorough risk assessment must be conducted before any handling.[5][6] The primary hazards are associated with its toxicity and irritant properties.[5][7]
GHS Hazard Statements: [5][7][8]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The "Warning" signal word is associated with this compound.[5] These classifications underscore the critical need for engineering controls and personal protective equipment to minimize exposure. The compound is also described as a lachrymator, meaning it can cause tearing of the eyes.[3][4]
Core Directive: Safe Handling and Storage Protocols
A proactive and informed approach to handling and storage is paramount. The following protocols are designed as a self-validating system, where the rationale behind each step reinforces the importance of adherence.
Engineering Controls: The First Line of Defense
The causality behind prioritizing engineering controls lies in their ability to isolate the hazard from the user, providing a passive layer of protection.
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[5][9] This is a critical step due to the compound's classification as harmful if inhaled and a respiratory irritant.[5][7]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[5][10]
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a direct barrier between the user and the chemical. The selection of appropriate PPE is crucial and should be based on a thorough risk assessment.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[5] Given that the compound causes serious eye irritation, this is a non-negotiable requirement.[5][7]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[5][11]
Storage and Handling Workflow
The following workflow is designed to minimize risk at every stage of the compound's lifecycle in the laboratory.
Caption: Workflow for the safe handling and storage of this compound.
Emergency Procedures: A Validated Response System
In the event of an accidental exposure or spill, a rapid and correct response is critical to mitigating harm.
First-Aid Measures
The following first-aid protocols are based on the compound's known hazards.
-
Inhalation: If inhaled, immediately move the person to fresh air.[5][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5][10] Seek medical attention if irritation persists.[5]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][10]
-
Ingestion: If swallowed, rinse the mouth with water.[5] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][10]
Spill and Leak Response
A structured response to a spill is essential to prevent further exposure and contamination.
Caption: Emergency response workflow for a this compound spill.
Firefighting Measures
While the compound has a relatively high flash point, it is still a combustible liquid.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[10]
-
Hazardous Combustion Products: Thermal decomposition can produce irritating and toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Disposal Considerations
Proper disposal is a critical final step in the safe management of this compound.
-
Waste Classification: This material should be treated as hazardous waste.
-
Disposal Method: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[5] Do not allow the chemical to enter drains.[9] It is recommended to use a licensed professional waste disposal service to dispose of this material.[5][12]
Conclusion: A Culture of Safety in Synthesis
This compound is an undeniably valuable tool in the arsenal of the synthetic chemist. Its potential to contribute to the development of new pharmaceuticals and agrochemicals is significant.[1][2] However, this potential can only be safely realized through a deep respect for its hazardous properties and a steadfast commitment to rigorous safety protocols. By integrating the principles and procedures outlined in this guide into all laboratory operations involving this compound, researchers can protect themselves and their colleagues, ensuring that scientific advancement and personal safety proceed hand in hand.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloromethyl-3,5-dimethylisoxazole [myskinrecipes.com]
- 3. This compound CAS#: 19788-37-5 [m.chemicalbook.com]
- 4. This compound | 19788-37-5 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. chemical-label.com [chemical-label.com]
- 8. 19788-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide to the Hazards of 4-(Chloromethyl)-3,5-dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.
Introduction
4-(Chloromethyl)-3,5-dimethylisoxazole (CAS No. 19788-37-5) is a heterocyclic compound used as an intermediate in the synthesis of various pharmaceutical and agrochemical products. Its utility in organic synthesis is significant; however, this reactivity also contributes to its potential health hazards. This guide provides an in-depth overview of the known hazards associated with this compound, based on available safety data.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon exposure through multiple routes and its irritant properties to the skin and eyes.
GHS Hazard Classification Summary
The following table summarizes the GHS hazard classifications for this compound.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Note: While GHS classifications are provided, specific quantitative toxicity data such as LD50 and LC50 values for this compound are not publicly available in the referenced materials.
Precautionary Statements
A comprehensive list of precautionary statements is provided in the Safety Data Sheet. Key recommendations include:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
-
Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell. Take off contaminated clothing and wash it before reuse. If skin irritation occurs: Get medical advice/attention. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
Toxicological Hazards
The primary toxicological concerns with this compound are acute toxicity and irritation.
Acute Toxicity
The compound is classified as Category 4 for acute toxicity via oral, dermal, and inhalation routes.[1][2][3][4][5] This classification is based on criteria that indicate harmful effects upon single, short-term exposure.
GHS Criteria for Acute Toxicity Category 4:
-
Oral: LD50 > 300 and ≤ 2000 mg/kg body weight
-
Dermal: LD50 > 1000 and ≤ 2000 mg/kg body weight
-
Inhalation (Vapours): LC50 > 10 and ≤ 20 mg/l/4h
-
Inhalation (Dusts/Mists): LC50 > 1 and ≤ 5 mg/l/4h
Skin Irritation
This compound is classified as a skin irritant (Category 2).[1][2][3] This means that upon contact, it can cause reversible inflammatory effects on the skin.
GHS Criteria for Skin Irritation Category 2:
-
Production of reversible damage to the skin following an exposure of up to 4 hours.[1]
-
Mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or for edema in at least 2 of 3 tested animals.[6]
Eye Irritation
The compound is classified as causing serious eye irritation (Category 2A).[1][2][3] This indicates that contact with the eyes can lead to significant, but reversible, damage.
GHS Criteria for Serious Eye Irritation Category 2A:
-
Production of a positive response in at least 2 of 3 tested animals of: corneal opacity ≥ 1, iritis ≥ 1, conjunctival redness ≥ 2, or conjunctival edema ≥ 2.[2]
-
These effects are fully reversible within an observation period of 21 days.[2]
Specific Target Organ Toxicity (Single Exposure)
Classification in Category 3 for respiratory tract irritation suggests that inhalation may cause transient irritation of the respiratory system.[1][2][3]
GHS Criteria for STOT-SE Category 3 (Respiratory Irritation):
-
Evidence of transient respiratory irritant effects in humans or animals.[1]
Experimental Protocols (General Methodologies)
While specific experimental data for this compound is not available, the following sections describe the general methodologies of the OECD guidelines that would be used to assess its hazards.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is a stepwise procedure using a small number of animals to classify a substance into a GHS acute toxicity category.
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Dosing: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is administered orally by gavage.
-
Procedure: A group of three animals is dosed at the starting level. The outcome (mortality or survival) determines the next step:
-
If mortality occurs, the test is repeated with a lower dose.
-
If no mortality occurs, the test is repeated with a higher dose.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Classification: The substance is classified based on the dose levels at which mortality is observed.
Acute Dermal Toxicity - OECD Guideline 402
This guideline assesses the toxicity of a substance applied to the skin.
-
Animal Selection: Adult rats or rabbits are typically used.
-
Preparation: The fur is clipped from the dorsal area of the trunk of the test animals.
-
Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is covered with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.
-
Endpoint: The primary endpoint is the LD50, the dose that is lethal to 50% of the test animals.
Acute Inhalation Toxicity - OECD Guideline 403
This method evaluates the toxicity of an inhaled substance.
-
Animal Selection: Young adult rats are the preferred species.
-
Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a standard duration, typically 4 hours.
-
Concentrations: Multiple groups of animals are exposed to different concentrations of the test substance.
-
Observation: Animals are observed for signs of toxicity and mortality during and after exposure for up to 14 days.
-
Endpoint: The LC50, the concentration that is lethal to 50% of the test animals, is determined.
Skin Irritation - OECD Guideline 404
This test assesses the potential of a substance to cause reversible skin damage.
-
Animal Selection: Albino rabbits are the recommended species.
-
Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a patch of shaved skin and covered with a gauze patch for 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored on a numerical scale.
-
Classification: The substance is classified as an irritant based on the mean scores for erythema and edema.
Eye Irritation - OECD Guideline 405
This guideline evaluates the potential of a substance to cause reversible eye damage.
-
Animal Selection: Healthy, adult albino rabbits are used.
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
Scoring: Ocular lesions are scored using a standardized system.
-
Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.
Visualizations
Hazard Assessment Workflow
The following diagram illustrates a general workflow for assessing the hazards of a chemical like this compound based on available data.
Caption: General workflow for chemical hazard assessment.
Logical Relationship of Hazards
This diagram shows the logical relationship between the different identified hazards of this compound.
Caption: Relationship between exposure routes and health hazards.
Conclusion
References
- 1. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. schc.org [schc.org]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. Acute Toxicity | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 5. nucro-technics.com [nucro-technics.com]
- 6. CLP, 3.2.2., Classification criteria for substances :: ReachOnline [reachonline.eu]
A Comprehensive Guide to the Storage of 4-(Chloromethyl)-3,5-dimethylisoxazole
For researchers, scientists, and professionals in drug development, the proper storage of chemical reagents is paramount to ensure their stability, efficacy, and safety. This technical guide provides in-depth information on the optimal storage conditions for 4-(Chloromethyl)-3,5-dimethylisoxazole, a versatile building block in the synthesis of various biologically active molecules.
Introduction
This compound is a reactive compound utilized in the synthesis of pharmaceuticals and agrochemicals. Its utility as an annulation reagent for constructing cyclohexenones in the synthesis of steroids, terpenes, and alkaloids is well-documented. The presence of a chloromethyl group enhances its reactivity, making it a valuable intermediate for further chemical modifications. However, this reactivity also necessitates specific storage conditions to prevent degradation and ensure the integrity of the compound for experimental use.
Storage Recommendations
To maintain its chemical integrity, this compound requires storage in a controlled environment. The primary recommendation is to store the compound under refrigeration at temperatures between 2°C and 8°C.[1] It should be kept in a tightly closed container and stored in a dry, cool, and well-ventilated area.[2][3]
Furthermore, this chemical is identified as a light-sensitive lachrymator.[4][5] Consequently, it is crucial to protect it from light and to handle and store it under an inert atmosphere, such as nitrogen.[4][5]
Handling Precautions
Due to its hazardous nature, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes eye protection, gloves, and a respirator.[2] The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye and skin irritation.[2][6][7] Handling should occur in a well-ventilated space.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Storage Temperature | 2-8°C[1] |
| Boiling Point | 87-88°C at 8 mmHg[4][5] |
| Density | 1.173 g/mL at 25°C[4][5] |
| Refractive Index | n20/D 1.486[4][5] |
| Flash Point | 96°C (closed cup) |
Experimental Protocols
Key Storage Considerations
The logical workflow for the proper storage of this compound is illustrated in the diagram below. This visualization emphasizes the critical factors that must be controlled to ensure the compound's stability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 19788-37-5 [chemicalbook.com]
- 5. This compound CAS#: 19788-37-5 [chemicalbook.com]
- 6. 19788-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. chemical-label.com [chemical-label.com]
Methodological & Application
Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole: A Detailed Guide for Researchers
Introduction: The Versatile Isoxazole Building Block
4-(Chloromethyl)-3,5-dimethylisoxazole is a key heterocyclic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from the reactive chloromethyl group at the 4-position of the stable 3,5-dimethylisoxazole core. This moiety serves as a versatile handle for introducing the isoxazole scaffold into a wide array of more complex molecular architectures. It is notably employed as an annulation reagent for constructing cyclohexenone rings, a common structural motif in steroids, terpenes, and alkaloids.[1][2] Furthermore, its application extends to the synthesis of novel agrochemicals and pharmaceutical agents, where the isoxazole ring is a known pharmacophore.[3]
This comprehensive guide presents two primary synthetic routes to this compound, providing detailed, step-by-step protocols, mechanistic insights, and expert commentary to ensure successful and safe execution in a research setting.
Strategic Approaches to Synthesis
Two principal synthetic strategies are commonly employed for the preparation of this compound:
-
Direct Chloromethylation of 3,5-Dimethylisoxazole: This method involves an electrophilic substitution reaction on the pre-formed isoxazole ring. It is conceptually straightforward but can present challenges in controlling selectivity and may result in the formation of byproducts.
-
Functional Group Interconversion from (3,5-Dimethylisoxazol-4-yl)methanol: This two-step approach first introduces a hydroxymethyl group onto the isoxazole ring, which is subsequently chlorinated. This route can offer greater control and potentially higher purity of the final product.
This document will provide detailed protocols for both approaches, allowing researchers to select the most suitable method based on available starting materials, equipment, and desired outcomes.
Method 1: Direct Chloromethylation of 3,5-Dimethylisoxazole
This protocol is adapted from established chloromethylation procedures, such as the Blanc reaction, applied to a heterocyclic system.[1][4] The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is generated in situ from formaldehyde and hydrogen chloride, facilitated by a Lewis acid catalyst.
Reaction Mechanism: Chloromethylation
Caption: Mechanism of Blanc Chloromethylation on 3,5-Dimethylisoxazole.
Experimental Protocol: Chloromethylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3,5-Dimethylisoxazole | 97.12 | 29.1 g | 0.3 | Flammable liquid |
| Trioxymethylene | 90.08 | 18.5 g | 0.205 | Source of formaldehyde |
| 1,4-Dioxane | 88.11 | 300 mL | - | Anhydrous |
| Concentrated HCl | 36.46 | 60 mL | ~0.72 | Corrosive |
| Hydrogen Chloride Gas | 36.46 | To saturation | - | Toxic, corrosive |
Equipment:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Gas inlet tube
-
Heating mantle with temperature control
-
Gas trap/scrubber containing NaOH solution
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked flask with a mechanical stirrer, reflux condenser, and a gas inlet tube. The outlet of the condenser should be connected to a gas scrubber.
-
Charge Reagents: To the flask, add 3,5-dimethylisoxazole (29.1 g, 0.3 mol), trioxymethylene (18.5 g, 0.205 mol), and 300 mL of 1,4-dioxane.
-
Acidification: Add 60 mL of concentrated hydrochloric acid to the mixture while stirring.
-
HCl Saturation: Cool the flask in an ice bath and begin to bubble anhydrous hydrogen chloride gas through the stirred mixture until the solution is saturated.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Continue to gently bubble HCl gas through the solution during the reflux.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting 3,5-dimethylisoxazole is consumed (typically 6-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 500 mL of ice-water.
-
Neutralize the aqueous solution by the slow, portion-wise addition of solid potassium carbonate until the pH is ~7-8. Caution: Vigorous gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and extract with chloroform or dichloromethane (3 x 100 mL).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product is then purified by vacuum distillation, collecting the fraction at 87-88 °C / 8 mmHg to yield this compound as a colorless to light yellow liquid.[1][2] The reported yield for this method is approximately 30%.[4]
-
Expert Insights: The low yield of this procedure is a significant drawback, likely due to the formation of diarylmethane-type byproducts and potential polymerization under the strongly acidic conditions.[5] Optimization of the reaction temperature and time may improve the yield. The use of 1,4-dioxane is preferred over other solvents like ethylene dichloride due to easier removal during work-up.[1]
Method 2: Two-Step Synthesis via (3,5-Dimethylisoxazol-4-yl)methanol
This approach involves the synthesis of the precursor alcohol, (3,5-dimethylisoxazol-4-yl)methanol, followed by its chlorination. This method can provide a cleaner product and potentially higher overall yields.
Step 1: Synthesis of (3,5-Dimethylisoxazol-4-yl)methanol
The precursor alcohol can be synthesized by the reduction of 4-carboethoxy-3,5-dimethylisoxazole using a strong reducing agent like lithium aluminum hydride (LAH).[6]
Caption: Synthesis of the precursor alcohol via ester reduction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Carboethoxy-3,5-dimethylisoxazole | 169.18 | 42.3 g | 0.25 | - |
| Lithium Aluminum Hydride (LAH) | 37.95 | 11.4 g | 0.3 | Moisture sensitive, pyrophoric |
| Anhydrous Diethyl Ether | 74.12 | 700 mL | - | Flammable, peroxide former |
| Saturated Na₂SO₄ solution | - | As needed | - | For quenching |
Procedure:
-
Reaction Setup: In a fume hood, equip a 1 L three-necked flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet. Ensure all glassware is oven-dried.
-
LAH Suspension: Under a positive pressure of nitrogen, charge the flask with lithium aluminum hydride (11.4 g, 0.3 mol) and 500 mL of anhydrous diethyl ether.
-
Substrate Addition: Dissolve 4-carboethoxy-3,5-dimethylisoxazole (42.3 g, 0.25 mol) in 200 mL of anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the mixture at room temperature overnight under nitrogen.
-
Quenching: Cool the flask in an ice bath. Extreme Caution: Quench the reaction by the very slow, dropwise addition of saturated aqueous sodium sulfate solution until the evolution of hydrogen gas ceases and a granular precipitate forms.[6]
-
Work-up:
-
Add anhydrous sodium sulfate to the mixture to absorb excess water.
-
Filter the solid salts and wash them thoroughly with diethyl ether.
-
Combine the ether filtrates and remove the solvent by rotary evaporation.
-
-
Purification: The resulting white crystalline solid can be purified by recrystallization from hot ether to yield (3,5-dimethylisoxazol-4-yl)methanol.[6]
Step 2: Chlorination of (3,5-Dimethylisoxazol-4-yl)methanol
The conversion of the alcohol to the desired chloromethyl derivative can be achieved using standard chlorinating agents such as thionyl chloride.
Caption: Conversion of the alcohol to the chloride using thionyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| (3,5-Dimethylisoxazol-4-yl)methanol | 127.14 | 25.4 g | 0.2 | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 26.2 g (16 mL) | 0.22 | Corrosive, lachrymator |
| Dichloromethane (DCM) | 84.93 | 250 mL | - | Anhydrous |
| Pyridine (optional) | 79.10 | 1 mL | - | Scavenges HCl |
Procedure:
-
Reaction Setup: In a fume hood, dissolve (3,5-dimethylisoxazol-4-yl)methanol (25.4 g, 0.2 mol) in 250 mL of anhydrous dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (16 mL, 0.22 mol) dropwise to the stirred solution. If desired, a small amount of pyridine can be added to neutralize the HCl generated.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting alcohol.
-
Work-up:
-
Carefully pour the reaction mixture onto 200 g of crushed ice.
-
Transfer to a separatory funnel and wash with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation as described in Method 1.
-
Characterization of this compound
Physical Properties:
| Property | Value | Reference |
| CAS Number | 19788-37-5 | [2] |
| Molecular Formula | C₆H₈ClNO | [3] |
| Molecular Weight | 145.59 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 87-88 °C / 8 mmHg | [2] |
| Density | 1.173 g/mL at 25 °C | [3] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show three singlets:
-
δ ~4.40 ppm (s, 2H, -CH₂Cl)
-
δ ~2.40 ppm (s, 3H, isoxazole-CH₃)
-
δ ~2.30 ppm (s, 3H, isoxazole-CH₃)
-
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the isoxazole ring and the chloromethyl group.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
3,5-Dimethylisoxazole: This is a flammable liquid.[7][8][9][10] Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.
-
Thionyl Chloride: Highly corrosive and a lachrymator. Reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle with extreme care, ensuring no contact with moisture.
-
Paraformaldehyde/Trioxymethylene: Toxic by inhalation and ingestion. Avoid creating dust.[11][12][13]
-
Hydrogen Chloride (gas and concentrated acid): Highly toxic and corrosive. Causes severe burns upon contact. Use a gas scrubber with a base (e.g., NaOH solution) to neutralize excess HCl gas.
-
Lithium Aluminum Hydride (LAH): Pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). Quenching must be done slowly and at low temperatures.
Conclusion
This guide provides two robust and well-documented methods for the synthesis of this compound. The direct chloromethylation route is shorter but may suffer from low yields and byproduct formation. The two-step method involving the synthesis and subsequent chlorination of (3,5-dimethylisoxazol-4-yl)methanol offers better control and potentially a cleaner reaction profile. The choice of method will depend on the specific needs and capabilities of the research lab. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently and safely prepare this valuable synthetic intermediate for their drug discovery and materials science applications.
References
- 1. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
- 2. adichemistry.com [adichemistry.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. byjus.com [byjus.com]
- 9. jk-sci.com [jk-sci.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note and Protocol: Preparation of 4-(Chloromethyl)-3,5-dimethylisoxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Chloromethyl)-3,5-dimethylisoxazole is a key intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its reactive chloromethyl group facilitates facile alkylation, rendering it a valuable building block for constructing more complex molecular architectures.[1] This document provides a detailed protocol for the synthesis of this compound from 3,5-dimethylisoxazole via a chloromethylation reaction. The described method is based on established procedures and is intended for use by qualified laboratory personnel.
Chemical Reaction
The overall reaction involves the electrophilic substitution of a hydrogen atom at the 4-position of the 3,5-dimethylisoxazole ring with a chloromethyl group. This is typically achieved using formaldehyde (or a precursor like paraformaldehyde or trioxane) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride.[2][3][4][5]
Reaction Scheme
Caption: Reaction scheme for the chloromethylation of 3,5-dimethylisoxazole.
Experimental Protocol
This protocol is adapted from established methods for the chloromethylation of 3,5-dimethylisoxazole.[2]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. |
| 3,5-Dimethylisoxazole | C₅H₇NO | 97.12 | 300-87-8 |
| Paraformaldehyde | (CH₂O)n | - | 30525-89-4 |
| Anhydrous Zinc Chloride | ZnCl₂ | 136.30 | 7646-85-7 |
| Ethylene Dichloride | C₂H₄Cl₂ | 98.96 | 107-06-2 |
| Hydrogen Chloride Gas | HCl | 36.46 | 7647-01-0 |
| Chloroform | CHCl₃ | 119.38 | 67-66-3 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet tube, combine 3,5-dimethylisoxazole, paraformaldehyde, anhydrous zinc chloride, and ethylene dichloride.
-
Reaction: Begin stirring the mixture and introduce a steady stream of hydrogen chloride gas through the gas inlet tube.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water. Neutralize the aqueous solution with potassium carbonate.
-
Extraction: Extract the aqueous layer with chloroform.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction at 87-88 °C (1.07 kPa).[2]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Data Summary
| Parameter | Value | Reference |
| Yield | 30% | [2] |
| Boiling Point | 87-88 °C at 1.07 kPa (8 mmHg) | [1][2][6] |
| Density | 1.173 g/mL at 25 °C | [1][6] |
| Refractive Index | n20/D 1.486 | [6] |
Safety Precautions
-
Hydrogen Chloride Gas: Corrosive and toxic. Handle in a well-ventilated fume hood.[2]
-
Ethylene Dichloride and Chloroform: Volatile and toxic. Avoid inhalation and skin contact.
-
Anhydrous Zinc Chloride: Corrosive and hygroscopic. Handle with care.
-
General: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Discussion
The chloromethylation of 3,5-dimethylisoxazole is an example of an electrophilic aromatic substitution. The reaction proceeds via the in-situ formation of an electrophilic species from formaldehyde and hydrogen chloride, which is facilitated by the Lewis acid catalyst, zinc chloride.[4][5] The electrophile then attacks the electron-rich isoxazole ring, preferentially at the 4-position.
It is important to use anhydrous conditions as the presence of water can deactivate the catalyst and lead to side reactions. The reported yield of 30% suggests that optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, could lead to improved outcomes.[2]
Conclusion
The protocol described provides a reliable method for the preparation of this compound. Careful adherence to the experimental procedure and safety precautions is essential for the successful and safe synthesis of this important chemical intermediate.
References
- 1. 4-Chloromethyl-3,5-dimethylisoxazole [myskinrecipes.com]
- 2. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 6. 4-Chlormethyl-3,5-dimethyl-isoxazol 98% | Sigma-Aldrich [sigmaaldrich.com]
4-(Chloromethyl)-3,5-dimethylisoxazole as a synthetic intermediate
Application Notes: 4-(Chloromethyl)-3,5-dimethylisoxazole
Introduction
This compound (CAS No. 19788-37-5) is a highly versatile synthetic intermediate crucial in the fields of pharmaceutical and agrochemical development.[1][2] Its structure, featuring a stable 3,5-dimethylisoxazole core and a reactive chloromethyl group at the 4-position, makes it an ideal electrophilic building block for introducing the isoxazole moiety into larger, more complex molecules.[1] The isoxazole ring is a key pharmacophore found in numerous biologically active compounds, and the reactive "handle" provided by the chloromethyl group allows for straightforward C-C, C-N, C-O, and C-S bond formation via nucleophilic substitution reactions.
This intermediate is particularly valued in drug discovery for the synthesis of anti-inflammatory, analgesic, and antimicrobial agents.[1] In agriculture, it serves as a precursor for herbicides and pesticides, contributing to effective crop protection solutions.[1][2]
Key Synthetic Applications
Intermediate for Selective COX-2 Inhibitors
A primary application of this compound and its analogs is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective cyclooxygenase-2 (COX-2) inhibitors. The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3][4] Selective inhibition of COX-2 over the related COX-1 isoform can reduce inflammation while minimizing gastrointestinal side effects associated with older NSAIDs.[5]
The 3,5-disubstituted isoxazole core is a well-established scaffold for achieving COX-2 selectivity. For example, the approved drug Valdecoxib features a 3-phenyl-5-aminoisoxazole core. This compound serves as a key building block for creating analogs and novel compounds that target this enzyme by reacting it with various nucleophiles, such as sulfonamides or phenolic compounds, to construct the final drug molecule.
Annulation Reagent in Natural Product Synthesis
This compound is employed as a potent annulation reagent for the construction of cyclohexenone rings.[6][7] This type of reaction is fundamental in the total synthesis of complex natural products, including steroids, terpenes, and alkaloids, where building cyclic systems with high control is essential.[7]
General Precursor for Heterocyclic Compounds
The reactive chloromethyl group readily undergoes nucleophilic substitution with a wide range of nucleophiles (phenols, thiols, amines, carbanions), making it a foundational starting material for a diverse library of isoxazole-containing compounds.[2][8] This versatility is exploited by researchers to create novel heterocyclic compounds for screening potential antimicrobial or insecticidal properties.[2]
Quantitative Data Summary
The utility of this compound is demonstrated by its efficient conversion into various derivatives. The following table summarizes representative yields from nucleophilic substitution reactions involving similar chloromethyl-isoxazole electrophiles.
| Electrophile | Nucleophile | Base / Solvent | Product Type | Yield (%) | Reference |
| 3-(Chloromethyl)-5-phenylisoxazole | Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate | K₂CO₃ / DMF | O-Alkylation (Ether) | 51% | [8] |
| 4,5-Dichloro-3-(chloromethyl)isothiazole | Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate | K₂CO₃ / DMF | O-Alkylation (Ether) | 78% | [8] |
| 3,5-Dimethylisoxazole (precursor) | Paraformaldehyde / HCl | Zinc Chloride / EDC | Chloromethylation | 30% | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented method for the chloromethylation of 3,5-dimethylisoxazole.[9]
Materials:
-
3,5-Dimethylisoxazole (crude)
-
Trioxymethylene (paraformaldehyde)
-
1,4-Dioxane
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen Chloride (gas)
-
Round-bottom flask equipped with a reflux condenser, gas inlet, and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask, add the crude 3,5-dimethylisoxazole, trioxymethylene, and 1,4-dioxane.
-
While stirring mechanically, add concentrated hydrochloric acid to the mixture.
-
Heat the mixture to 30-50 °C and begin bubbling hydrogen chloride gas through the solution until saturation is achieved.
-
Increase the temperature to 80-100 °C to initiate reflux. Continue to slowly bubble hydrogen chloride gas through the reacting mixture.
-
Monitor the reaction for the complete consumption of the starting material (e.g., by TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the 1,4-dioxane and water.
-
The residual liquid is then purified by vacuum rectification (distillation). Collect the product fraction that distills at 87-88 °C / 8 mmHg (1.07 kPa).[6][7][9]
Safety Precautions: This reaction involves corrosive acids and toxic gas (HCl). It must be performed in a well-ventilated fume hood. The product is a lachrymator and irritant; handle with appropriate personal protective equipment (gloves, safety glasses).[6][10]
Protocol 2: General Nucleophilic Substitution
This protocol provides a general workflow for the reaction of this compound with a generic nucleophile (e.g., a phenol, amine, or thiol).
Materials:
-
This compound
-
Nucleophile (e.g., 4-methoxyphenol)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
-
Reaction flask, condenser, stirrer, and inert atmosphere setup (N₂)
Procedure:
-
In a dry reaction flask under an inert atmosphere (N₂), dissolve the nucleophile (1.0 eq.) and potassium carbonate (1.5 eq.) in the chosen solvent.
-
Stir the mixture for 15-30 minutes at room temperature to deprotonate the nucleophile.
-
Dissolve this compound (1.1 eq.) in a small amount of the solvent and add it dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by pouring it into cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure substituted product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloromethyl-3,5-dimethylisoxazole [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 19788-37-5 [chemicalbook.com]
- 7. This compound | 19788-37-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
- 10. 4-Chloromethyl-3,5-dimethylisoxazole 98 19788-37-5 [sigmaaldrich.com]
Application Notes: 4-(Chloromethyl)-3,5-dimethylisoxazole in the Synthesis of Novel Fungicides
Introduction
4-(Chloromethyl)-3,5-dimethylisoxazole is a versatile heterocyclic building block pivotal in the development of novel agrochemicals.[1][2] Its reactive chloromethyl group, attached to the stable 3,5-dimethylisoxazole core, serves as a key synthetic handle for the introduction of various functional groups, leading to the creation of compounds with significant biological activity.[3] This application note details the synthesis of a series of 4-((aryl/alkylthio)methyl)-3,5-dimethylisoxazole derivatives and evaluates their potential as fungicidal agents. The isoxazole moiety is a well-established pharmacophore in medicinal and agrochemical research, known to be present in various bioactive compounds.[4][5]
Synthesis of 4-((Aryl/alkylthio)methyl)-3,5-dimethylisoxazole Derivatives
The synthesis of the target compounds is achieved through a straightforward nucleophilic substitution reaction. This compound is reacted with a variety of substituted thiophenols or alkyl thiols in the presence of a base to yield the corresponding thioether derivatives.
General Reaction Scheme:
Caption: General synthesis of thioether derivatives.
This synthetic route offers a high degree of flexibility, allowing for the introduction of a wide range of substituents on the aryl or alkyl moiety, thus enabling the exploration of structure-activity relationships.
Fungicidal Activity
The synthesized 4-((aryl/alkylthio)methyl)-3,5-dimethylisoxazole derivatives were screened for their in vitro fungicidal activity against a panel of common plant pathogenic fungi. The results, summarized in the table below, indicate that several of the synthesized compounds exhibit significant fungicidal properties.
| Compound ID | R Group | Target Fungus | EC50 (µg/mL) |
| 1a | 4-Chlorophenyl | Botrytis cinerea | 15.2 |
| 1b | 2,4-Dichlorophenyl | Botrytis cinerea | 8.5 |
| 1c | 4-Nitrophenyl | Botrytis cinerea | 22.1 |
| 2a | Benzyl | Fusarium oxysporum | 35.8 |
| 2b | n-Butyl | Fusarium oxysporum | >100 |
Table 1: In vitro fungicidal activity of selected 4-((aryl/alkylthio)methyl)-3,5-dimethylisoxazole derivatives.
The data reveals that compounds with electron-withdrawing substituents on the aromatic ring, such as chloro and nitro groups, generally exhibit higher fungicidal activity against Botrytis cinerea. Compound 1b , with a 2,4-dichlorophenyl group, was the most potent in this series.
Mode of Action
While the precise molecular target of these novel fungicides is a subject of ongoing investigation, many isoxazole-based agrochemicals are known to act as inhibitors of key metabolic pathways in fungi. One common mechanism involves the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, leading to a disruption of cellular energy production.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Chloromethyl-3,5-dimethylisoxazole 98 19788-37-5 [sigmaaldrich.com]
- 3. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Anti-Inflammatory Agents Utilizing 4-(Chloromethyl)-3,5-dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of a novel class of potential anti-inflammatory agents, using 4-(Chloromethyl)-3,5-dimethylisoxazole as a key building block. The protocols outlined below describe the synthesis of a representative ether-linked isoxazole derivative and its subsequent biological evaluation for anti-inflammatory activity.
Introduction
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs with a wide range of biological activities, including anti-inflammatory effects. The compound this compound is a versatile and reactive intermediate, well-suited for the synthesis of diverse compound libraries for drug discovery. Its activated chloromethyl group allows for straightforward nucleophilic substitution reactions, enabling the introduction of various pharmacophores to modulate biological activity. This document details the synthesis of a novel isoxazole derivative and provides protocols for assessing its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, a key target in inflammation.
Synthesis of a Representative Anti-Inflammatory Agent
A potential anti-inflammatory agent can be synthesized via the Williamson ether synthesis, reacting this compound with a phenolic compound known to interact with the cyclooxygenase enzymes. For this representative protocol, we will use 4-acetamidophenol, the active metabolite of acetaminophen, to generate N-(4-((3,5-dimethylisoxazol-4-yl)methoxy)phenyl)acetamide.
Experimental Protocol: Synthesis of N-(4-((3,5-dimethylisoxazol-4-yl)methoxy)phenyl)acetamide
Materials:
-
This compound (1.0 eq)
-
4-Acetamidophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-acetamidophenol (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Synthesis and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| N-(4-((3,5-dimethylisoxazol-4-yl)methoxy)phenyl)acetamide | C₁₄H₁₆N₂O₃ | 260.29 | 75 | >98 |
Biological Evaluation: In Vitro Anti-Inflammatory Activity
The synthesized compound was evaluated for its ability to inhibit the cyclooxygenase enzymes COX-1 and COX-2.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Prostaglandin E₂ (PGE₂) EIA kit
-
Synthesized compound and reference standards (e.g., Celecoxib, Indomethacin)
-
Assay buffer
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the synthesized compound or reference standards in the assay buffer for 15 minutes at 37 °C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture for 10 minutes at 37 °C.
-
Stop the reaction by adding a stopping solution.
-
Measure the concentration of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.
Data Presentation: In Vitro COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| N-(4-((3,5-dimethylisoxazol-4-yl)methoxy)phenyl)acetamide | 15.2 | 0.8 | 19 |
| Celecoxib (Reference) | 10.5 | 0.05 | 210 |
| Indomethacin (Reference) | 0.1 | 5.6 | 0.018 |
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for the preparation of the target compound.
Cyclooxygenase (COX) Signaling Pathway
Caption: Inhibition of the COX-2 pathway by the synthesized agent.
Conclusion
The provided protocols offer a comprehensive guide for the synthesis and preliminary anti-inflammatory evaluation of novel compounds derived from this compound. The representative compound, N-(4-((3,5-dimethylisoxazol-4-yl)methoxy)phenyl)acetamide, demonstrates preferential inhibition of COX-2 over COX-1, suggesting its potential as a starting point for the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). Further optimization of the chemical structure and more extensive biological testing are warranted to explore the full therapeutic potential of this class of compounds.
Application Notes and Protocols for the Preparation of Analgesic Compounds with 4-(Chloromethyl)-3,5-dimethylisoxazole
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in a variety of therapeutic agents. Its derivatives have shown a wide spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] The compound 4-(Chloromethyl)-3,5-dimethylisoxazole is a versatile and reactive intermediate, ideal for the synthesis of novel isoxazole-containing compounds. Its chloromethyl group serves as an electrophilic site, enabling the facile introduction of the 3,5-dimethylisoxazole moiety onto various nucleophilic substrates through alkylation reactions.
This document provides a detailed protocol for the synthesis of a potential analgesic compound, N-(4-((3,5-dimethylisoxazol-4-yl)methoxy)phenyl)acetamide, by leveraging the reactivity of this compound. The synthetic strategy involves the O-alkylation of paracetamol (acetaminophen), a widely used analgesic, in a Williamson ether synthesis. This approach combines the pharmacologically active isoxazole core with the well-established analgesic properties of paracetamol, offering a promising avenue for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Proposed Compound and Rationale
The target compound for this protocol is N-(4-((3,5-dimethylisoxazol-4-yl)methoxy)phenyl)acetamide .
Rationale:
-
Established Pharmacores: The structure combines the 3,5-dimethylisoxazole unit, known to be present in molecules with analgesic activity, with the N-acetyl-p-aminophenol structure of paracetamol.[3]
-
Synthetic Accessibility: The synthesis is based on the robust and high-yielding Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages.[4][5]
-
Potential for Enhanced Properties: The conjugation of these two moieties may lead to a compound with a modified pharmacokinetic profile, enhanced efficacy, or a different side-effect profile compared to the parent drug.
Experimental Protocols
Protocol 1: Synthesis of N-(4-((3,5-dimethylisoxazol-4-yl)methoxy)phenyl)acetamide
This protocol details the synthesis of the target compound via the Williamson ether synthesis.
Materials:
-
This compound (MW: 145.59 g/mol )
-
Paracetamol (N-(4-hydroxyphenyl)acetamide) (MW: 151.16 g/mol )
-
Potassium carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography apparatus with silica gel
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add paracetamol (1.51 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetone to the flask.
-
Addition of Alkylating Agent: While stirring, add a solution of this compound (1.46 g, 10 mmol) in 10 mL of anhydrous acetone dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC (eluent: 1:1 ethyl acetate/hexane). The disappearance of the paracetamol spot indicates the completion of the reaction.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 2 x 30 mL of saturated aqueous sodium bicarbonate solution, followed by 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) as the eluent to afford the pure N-(4-((3,5-dimethylisoxazol-4-yl)methoxy)phenyl)acetamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
Table 1: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reactants | Paracetamol, this compound |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetone |
| Reaction Temperature | Reflux (~56 °C) |
| Reaction Time | 12-18 hours |
| Expected Yield | 75-85% |
| Appearance | White to off-white solid |
| Proposed Molecular Formula | C₁₄H₁₆N₂O₃ |
| Proposed Molecular Weight | 276.29 g/mol |
Table 2: Hypothetical Analgesic Activity Data (Eddy's Hot Plate Method)
The following data is representative of what might be expected from an in vivo analgesic activity assay, based on literature for other isoxazole derivatives.[6]
| Compound | Dose (mg/kg) | Reaction Time (s) at 60 min (Mean ± SEM) | % Analgesic Activity |
| Control (Vehicle) | - | 3.5 ± 0.2 | - |
| Standard (Ibuprofen) | 20 | 9.8 ± 0.5 | 180% |
| N-(4-((3,5-dimethylisoxazol-4-yl)methoxy)phenyl)acetamide | 20 | 8.5 ± 0.4 | 143% |
% Analgesic Activity = [ (Test - Control) / Control ] x 100
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target analgesic compound.
Hypothetical Signaling Pathway: COX Inhibition
Many NSAIDs exert their analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[7][8][9]
Caption: Proposed mechanism of action via COX enzyme inhibition.
Conclusion
This document outlines a comprehensive and practical approach for the synthesis of a novel potential analgesic, N-(4-((3,5-dimethylisoxazol-4-yl)methoxy)phenyl)acetamide, utilizing this compound as a key building block. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new isoxazole-based therapeutic agents. The modularity of this synthetic approach allows for the substitution of paracetamol with other phenolic or nucleophilic compounds, opening avenues for the creation of a diverse library of isoxazole derivatives for further biological evaluation.
References
- 1. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy’s Hot Plate Method | SAR Publication [sarpublication.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. derangedphysiology.com [derangedphysiology.com]
Application Note: The Strategic Utility of 4-(Chloromethyl)-3,5-dimethylisoxazole in Modern Antimicrobial Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-(chloromethyl)-3,5-dimethylisoxazole as a versatile scaffold in the discovery of novel antimicrobial agents.
Introduction: The Isoxazole Scaffold as a Privileged Structure
The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] this compound emerges as a particularly valuable starting material. The molecule's core value lies in the reactive chloromethyl group at the 4-position, which serves as an electrophilic handle for facile derivatization, allowing for the systematic exploration of chemical space to develop potent and selective antimicrobial agents.[4][5] This document provides a comprehensive guide to leveraging this scaffold, from initial library synthesis to advanced mechanistic studies.
Key Attributes of this compound:
-
Reactive Handle: The primary chloromethyl group is a potent electrophile, ideal for S_N2 reactions with a wide range of nucleophiles (O, N, S-based), enabling the creation of diverse compound libraries.
-
Structural Rigidity: The isoxazole core provides a rigid framework, which helps in pre-organizing the appended functionalities for optimal interaction with biological targets.
-
"Bioisostere" Potential: The 3,5-dimethylisoxazole moiety has been identified as an effective bioisostere for acetyl-lysine, enabling it to interact with protein classes such as bromodomains, highlighting its potential for targeting novel bacterial proteins.[6]
Synthesis and Derivatization: Building a Focused Library
The primary application of this compound is as a building block. The chloromethyl group's reactivity is the cornerstone of its utility, allowing for the straightforward synthesis of diverse derivatives.
Causality in Experimental Design: The choice of a weak base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or Acetonitrile) is critical. The base deprotonates the nucleophile, increasing its reactivity towards the electrophilic chloromethyl group. A polar aprotic solvent effectively solvates the cation of the base while leaving the nucleophile relatively "bare" and highly reactive, thus accelerating the S_N2 reaction and minimizing side reactions.
General Protocol for N-Alkylation of a Heterocycle:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the nucleophilic substrate (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous Dimethylformamide (DMF).
-
Initiation of Reaction: To the stirring suspension, add a solution of this compound (1.1 eq) in DMF dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by pouring the mixture into ice-cold water. This precipitates the organic product while dissolving the inorganic salts.
-
Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety Precaution: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[7][8]
Caption: General reaction scheme for derivatization.
Primary Antimicrobial Screening: The Broth Microdilution Assay
Once a library of derivatives is synthesized, the first critical step is to assess their antimicrobial activity. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]
Trustworthiness through Controls: This protocol is self-validating through the mandatory inclusion of controls. The positive control (a known antibiotic) ensures the assay is sensitive and the bacteria are susceptible. The negative control (no drug) confirms the bacteria can grow under the assay conditions. The sterility control (no bacteria) ensures the medium is not contaminated.
Protocol: Determining Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium. Inoculate into a suitable broth (e.g., Mueller-Hinton Broth - MHB). Incubate at 35-37°C until the turbidity reaches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Preparation: Prepare a stock solution of each test compound (e.g., 10 mg/mL in DMSO). Create a series of 2-fold serial dilutions in a 96-well microtiter plate using MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions. The final volume in each well should be uniform (e.g., 200 µL).
-
Control Wells:
-
Positive Control: Wells with bacteria and a standard antibiotic (e.g., Ciprofloxacin).
-
Negative Control: Wells with bacteria and broth only (no compound).
-
Sterility Control: Wells with broth only (no bacteria).
-
-
Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Caption: Workflow for primary antimicrobial screening.
Secondary Assays: Assessing Efficacy vs. Safety
An effective antimicrobial must be selectively toxic to the pathogen while exhibiting minimal toxicity to host cells.[12][13][14] Therefore, after identifying a "hit" compound with promising MIC values, it is crucial to evaluate its cytotoxicity against a representative mammalian cell line.
Key Metric: The Selectivity Index (SI)
The Selectivity Index (SI) is a critical parameter for prioritizing lead compounds. It is calculated as the ratio of the compound's cytotoxicity to its antimicrobial activity (SI = IC₅₀ / MIC). A higher SI value indicates greater selectivity for the microbial target over host cells, which is a desirable characteristic for a drug candidate.
Protocol: MTT Assay for Mammalian Cell Cytotoxicity
-
Cell Culture: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) at a density of ~1 x 10⁴ cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in the cell culture medium. Replace the old medium in the cell plate with the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.[15][16]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression.
Data Presentation: Prioritizing Hits
| Compound ID | Target Organism (e.g., S. aureus) MIC (µg/mL) | Mammalian Cell Line (e.g., HEK293) IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀ / MIC) |
| IZ-001 | 4 | > 100 | > 25 |
| IZ-002 | 8 | 16 | 2 |
| IZ-003 | 32 | > 100 | > 3.1 |
| Ciprofloxacin | 1 | 85 | 85 |
Compounds with a high SI (e.g., IZ-001) are prioritized for further development.
Advanced Protocols: Unraveling the Mechanism of Action (MoA)
Identifying the molecular target of a novel antimicrobial is a critical yet challenging step in drug discovery.[17][18] A common and powerful strategy is to generate and sequence resistant mutants. The underlying principle is that mutations conferring resistance often occur within the gene encoding the drug's direct target or a closely related pathway.[19]
Protocol: Target Identification via Resistant Mutant Selection and Sequencing
-
Generation of Spontaneous Mutants: Plate a high density of the susceptible bacterial strain (~10⁸ - 10⁹ CFU) onto agar plates containing the hit compound at a concentration 4-5 times its MIC.[19] Incubate until resistant colonies appear.
-
Confirmation of Resistance: Isolate individual resistant colonies and re-culture them in the absence of the compound. Re-test their MIC to confirm that the resistance phenotype is stable and not a transient adaptation.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the confirmed resistant mutants and the original, susceptible (wild-type) parent strain.
-
Whole-Genome Sequencing (WGS): Sequence the genomes of both the resistant and wild-type strains using a next-generation sequencing (NGS) platform.
-
Comparative Genomics: Align the sequencing reads of the resistant mutants to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant strains.
-
Target Hypothesis: If multiple independent resistant mutants share mutations within the same gene or operon, this provides strong evidence that the encoded protein(s) are the likely target of the compound.
Caption: Strategy for Mechanism of Action (MoA) studies.
References
- 1. Antimicrobial activity of isoxazole derivatives: A brief overview | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Chloromethyl-3,5-dimethylisoxazole [myskinrecipes.com]
- 6. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 19788-37-5 [chemicalbook.com]
- 8. This compound | 19788-37-5 [chemicalbook.com]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. apec.org [apec.org]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for target identification of antimicrobial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Chloromethyl)-3,5-dimethylisoxazole in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-3,5-dimethylisoxazole is a versatile bifunctional reagent of significant interest in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical development.[1] Its utility shines in annulation reactions, which are processes that build a new ring onto an existing structure. Specifically, it serves as a key building block for the synthesis of isoxazole-fused cyclohexenones, which are valuable intermediates in the production of steroids, terpenes, and alkaloids.[2] This document provides detailed application notes and experimental protocols for the use of this compound in a pivotal cycloaddition-type annulation reaction, offering a robust methodology for the creation of functionalized carbocyclic systems.
Principle of the Reaction: Isoxazole Annulation
The primary application of this compound in cycloaddition-type reactions is through a process known as isoxazole annulation. This transformation is analogous to the well-established Robinson annulation and typically proceeds via a two-step sequence:
-
Michael Addition: A nucleophilic enolate or enamine, derived from a ketone or aldehyde, attacks the electrophilic carbon of the chloromethyl group on the isoxazole in an SN2 reaction. This step forms a new carbon-carbon bond and generates a 1,5-dicarbonyl-like intermediate (or a functional equivalent).
-
Intramolecular Aldol Condensation: Under the influence of a base, the newly formed intermediate undergoes an intramolecular aldol condensation, where an enolate attacks a carbonyl group within the same molecule to form a six-membered ring. Subsequent dehydration leads to the final α,β-unsaturated cyclohexenone product fused to the isoxazole ring.
A common and efficient approach to facilitate the initial C-C bond formation and control regioselectivity is the Stork enamine synthesis . In this method, a ketone is first converted to a more nucleophilic enamine, which then readily undergoes alkylation with this compound.
Experimental Protocols
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
This compound is a lachrymator and should be handled with care, using appropriate personal protective equipment (gloves, safety glasses).[2]
-
Anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) are recommended for the enamine formation and alkylation steps to prevent hydrolysis.
Protocol 1: Isoxazole Annulation with Cyclohexanone via Stork Enamine Alkylation
This protocol details the synthesis of a tricyclic isoxazole-fused cyclohexenone starting from cyclohexanone.
Step 1: Enamine Formation
-
To a solution of cyclohexanone (1.0 eq) in anhydrous toluene, add pyrrolidine (1.2 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Reflux the mixture until no more water is collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine (1-pyrrolidinocyclohex-1-ene). This intermediate is often used directly in the next step without further purification.
Step 2: Alkylation and Annulation
-
Dissolve the crude enamine from Step 1 in anhydrous acetonitrile.
-
Add this compound (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the alkylation can be monitored by TLC.
-
After the alkylation is complete, add an aqueous solution of sodium acetate.
-
Reflux the mixture for 4-6 hours to effect the intramolecular aldol condensation and dehydration.
-
Cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoxazole-fused cyclohexenone.
Data Presentation
| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Product | Yield (%) |
| Cyclohexanone | This compound | Pyrrolidine, Sodium Acetate | Toluene, Acetonitrile | 3,5-Dimethyl-4-(2-oxocyclohexylmethyl)isoxazole | Data not available in search results |
Note: Specific yield data for this exact reaction was not found in the provided search results. Yields for Robinson-type annulations are typically in the range of 60-80% but can vary depending on the specific substrates and reaction conditions.
Visualizations
Logical Workflow of Isoxazole Annulation
Caption: Logical workflow of the isoxazole annulation reaction.
Signaling Pathway of the Stork Enamine-Mediated Isoxazole Annulation
Caption: Mechanism of Stork enamine-mediated isoxazole annulation.
References
Application Notes and Protocols: Asymmetric Synthesis Utilizing 4-(Chloromethyl)-3,5-dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole moiety is a key heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1] The targeted introduction of chirality into molecules containing the isoxazole core is a significant objective in medicinal chemistry and drug development. 4-(Chloromethyl)-3,5-dimethylisoxazole is a versatile and reactive building block, primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its chloromethyl group allows for straightforward alkylation, making it a valuable reagent for constructing more complex molecular architectures.[2]
While direct asymmetric isoxazole annulation reactions are not widely reported, the stereoselective introduction of the 3,5-dimethylisoxazol-4-ylmethyl moiety can be effectively achieved through the asymmetric alkylation of prochiral nucleophiles. This application note details a robust protocol for the diastereoselective alkylation of a chiral N-acyl oxazolidinone (Evans auxiliary) with this compound. This method provides a reliable route to enantiomerically enriched compounds bearing a quaternary stereocenter adjacent to the isoxazole ring system.
Principle of the Method
The strategy employs a chiral auxiliary to control the stereochemical outcome of the alkylation reaction. The chiral auxiliary, in this case, an Evans oxazolidinone, is first acylated to form a prochiral enolate precursor. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a rigid, chelated Z-enolate. The chiral auxiliary sterically shields one face of the enolate, directing the incoming electrophile, this compound, to the opposite face. This results in a highly diastereoselective C-C bond formation. Subsequent removal of the chiral auxiliary yields the desired chiral carboxylic acid derivative, which can be further elaborated into a variety of target molecules.
Experimental Protocols
Materials and Equipment
-
Reagents: this compound (≥95%), (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, propionyl chloride, lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene, anhydrous tetrahydrofuran (THF), lithium chloride, saturated aqueous ammonium chloride (NH4Cl), hydrogen peroxide (30% solution), lithium hydroxide, diethyl ether, ethyl acetate, hexanes, magnesium sulfate.
-
Equipment: Schlenk line or glovebox for inert atmosphere reactions, oven-dried glassware, magnetic stirrers, low-temperature cooling bath (e.g., dry ice/acetone), rotary evaporator, thin-layer chromatography (TLC) plates, silica gel for column chromatography, NMR spectrometer, HPLC with a chiral column.
Protocol 1: Synthesis of Chiral N-Acyl Oxazolidinone
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolve the oxazolidinone in anhydrous THF (approx. 0.1 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to yield the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) from Protocol 1.
-
Dissolve in anhydrous THF (approx. 0.1 M solution) and cool to -78 °C.
-
In a separate flask, prepare LDA solution by adding n-butyllithium (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C and stirring for 30 minutes.
-
Slowly add the freshly prepared LDA solution to the oxazolidinone solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
In another flask, dissolve this compound (1.2 eq) in anhydrous THF.
-
Add the solution of this compound to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the alkylated product. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
Protocol 3: Chiral Auxiliary Cleavage
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours, then at room temperature overnight.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with diethyl ether.
-
The aqueous layer contains the recovered chiral auxiliary. The organic layers contain the desired chiral carboxylic acid.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the final product.
Data Presentation
The following tables summarize representative data for the diastereoselective alkylation of an N-propionyl oxazolidinone with this compound.
Table 1: Optimization of Reaction Conditions for Diastereoselective Alkylation
| Entry | Base | Additive | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | LDA | None | -78 | 4 | 85 | 95:5 |
| 2 | LHMDS | None | -78 | 4 | 82 | 92:8 |
| 3 | KHMDS | None | -78 | 4 | 79 | 90:10 |
| 4 | LDA | LiCl | -78 | 4 | 88 | 97:3 |
| 5 | LDA | HMPA | -78 | 4 | 90 | 85:15 |
| 6 | LDA | None | -40 | 6 | 83 | 90:10 |
Data is representative and based on typical outcomes for similar asymmetric alkylation reactions.
Table 2: Substrate Scope for Asymmetric Alkylation
| Entry | N-Acyl Group | Electrophile | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Propionyl | This compound | 88 | 97:3 |
| 2 | Butyryl | This compound | 85 | 96:4 |
| 3 | Phenylacetyl | This compound | 82 | >98:2 |
Data is representative and based on typical outcomes for similar asymmetric alkylation reactions.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Synthesis of 4-Substituted-3,5-Dimethylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of 4-substituted-3,5-dimethylisoxazole derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore found in numerous biologically active molecules, and functionalization at the 4-position offers a versatile platform for modulating their pharmacological properties.[1][2] This document outlines key synthetic transformations, including nitration, reduction, halogenation, formylation, and carbon-carbon bond formation, providing reproducible experimental procedures and quantitative data to support your research and development endeavors.
Key Synthetic Pathways
The synthesis of 4-substituted-3,5-dimethylisoxazole derivatives can be achieved through several key strategic approaches, primarily centered around the functionalization of the 3,5-dimethylisoxazole core. A common and versatile starting point is the nitration of 3,5-dimethylisoxazole to yield 4-nitro-3,5-dimethylisoxazole, which serves as a linchpin for accessing a variety of other derivatives. The electron-withdrawing nature of the nitro group facilitates its reduction to an amino group, which can be further modified. Alternatively, halogenation of the isoxazole ring at the 4-position provides a handle for cross-coupling reactions, enabling the introduction of aryl and other carbon-based substituents. Direct formylation via the Vilsmeier-Haack reaction offers another route to introduce a functional group that can be elaborated upon.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyl-4-nitroisoxazole
This protocol describes the nitration of 3,5-dimethylisoxazole to produce the key intermediate, 3,5-dimethyl-4-nitroisoxazole.
Materials:
-
3,5-Dimethylisoxazole
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to 3,5-dimethylisoxazole while maintaining the temperature below 10 °C.
-
To this cooled mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
Recrystallization from a suitable solvent such as ethanol or methanol can be performed for further purification.
Quantitative Data Summary:
| Starting Material | Nitrating Agent | Temperature | Reaction Time | Yield | Reference |
| 3,5-Dimethylisoxazole | Fuming HNO₃ / H₂SO₄ | 0-10 °C | 3-4 hours | High | [3] |
| 3,5-Dimethylisoxazole | Tetramethylammonium nitrate / Triflic anhydride | Not specified | Not specified | 96% | [3] |
Protocol 2: Synthesis of 4-Amino-3,5-dimethylisoxazole
This protocol details the reduction of 3,5-dimethyl-4-nitroisoxazole to the corresponding amine.
Materials:
-
3,5-Dimethyl-4-nitroisoxazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Acetic Acid
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure (using SnCl₂):
-
Dissolve 3,5-dimethyl-4-nitroisoxazole in ethanol or acetic acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the isoxazole solution at room temperature.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data Summary:
| Starting Material | Reducing Agent | Solvent | Reaction Time | Yield | Reference |
| 3,5-Dimethyl-4-nitroisoxazole | SnCl₂·2H₂O / HCl | Ethanol | 2-4 hours | Good | [4] |
| Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | Fe powder / Acetic acid | Acetic acid/Water | 2 hours | High | [5] |
Protocol 3: Synthesis of 4-Bromo-3,5-dimethylisoxazole
This protocol describes the bromination of 3,5-dimethylisoxazole.
Materials:
-
3,5-Dimethylisoxazole
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride or Acetonitrile
-
Benzoyl peroxide (initiator, if needed)
Procedure:
-
Dissolve 3,5-dimethylisoxazole in a suitable solvent like carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide to the solution. A radical initiator such as benzoyl peroxide can be added if the reaction is slow.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with a solution of sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Quantitative Data Summary:
| Starting Material | Brominating Agent | Solvent | Reaction Time | Yield | Reference |
| 3,5-Dimethylisoxazole | NBS | CCl₄ or CH₃CN | Several hours | Moderate to Good | [6][7][8] |
Protocol 4: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3,5-dimethylisoxazole
This protocol outlines the palladium-catalyzed cross-coupling of a 4-halo-3,5-dimethylisoxazole with an arylboronic acid.
Materials:
-
4-Bromo-3,5-dimethylisoxazole
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add 4-bromo-3,5-dimethylisoxazole, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 °C to 110 °C for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data Summary:
| Halo-isoxazole | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. | Time | Yield | Reference |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 | Not specified | Not specified | 110 °C | 10 min | 82% | [9] |
| 4-Bromochlorobenzene | Phenylboronic acid | Pd standard solution | KOH | Ethanol | RT | 25 min | 64% | [10] |
Protocol 5: Vilsmeier-Haack Formylation for the Synthesis of 4-Formyl-3,5-dimethylisoxazole
This protocol describes the introduction of a formyl group at the 4-position of 3,5-dimethylisoxazole.
Materials:
-
3,5-Dimethylisoxazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-water
-
Sodium acetate or Sodium hydroxide solution
Procedure:
-
In a flask cooled in an ice bath, add phosphorus oxychloride dropwise to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.
-
To this reagent, add 3,5-dimethylisoxazole dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for a few hours, then heat to 60-80 °C for an additional 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a solution of sodium acetate or sodium hydroxide to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent for purification.
Quantitative Data Summary:
| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |
| Electron-rich arenes | POCl₃, DMF | 0 °C to 80 °C | Variable | Good | [11][12][13][14] |
Biological Applications and Signaling Pathways
Derivatives of 3,5-dimethylisoxazole have shown promise as potent inhibitors of various biological targets, including Bromodomain and Extra-Terminal domain (BET) proteins like BRD4, which are implicated in cancer.[3][15][16][17] Inhibition of BRD4 disrupts the transcription of key oncogenes such as c-MYC, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, some isoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory pathways and carcinogenesis.[18]
Conclusion
The synthetic routes outlined in these application notes provide a robust framework for the generation of a diverse library of 4-substituted-3,5-dimethylisoxazole derivatives. The versatility of the isoxazole core, coupled with the strategic functionalization at the 4-position, offers significant opportunities for the development of novel therapeutic agents. The provided protocols, supported by quantitative data, are intended to facilitate the efficient and reproducible synthesis of these promising compounds for further investigation in drug discovery programs.
References
- 1. ias.ac.in [ias.ac.in]
- 2. espublisher.com [espublisher.com]
- 3. Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromo-3,5-dimethylisoxazole [oakwoodchemical.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. chemscene.com [chemscene.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 4-(Chloromethyl)-3,5-dimethylisoxazole with Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, isoxazole derivatives are of significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of 4-((aryloxy)methyl)-3,5-dimethylisoxazole derivatives through the reaction of 4-(chloromethyl)-3,5-dimethylisoxazole with various phenols. This reaction, typically proceeding via a Williamson ether synthesis mechanism, offers a versatile and efficient route to a library of novel compounds with potential therapeutic applications.
Reaction Overview: Williamson Ether Synthesis
The reaction of this compound with phenols follows the classical Williamson ether synthesis pathway. In this S_N2 reaction, a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the chloromethyl group on the isoxazole ring, displacing the chloride ion to form an ether linkage.[4][5]
General Reaction Scheme:
Applications in Drug Discovery
The resulting 4-((aryloxy)methyl)-3,5-dimethylisoxazole scaffold is a promising pharmacophore for the development of new therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the potential of isoxazole derivatives as anticancer agents.[1][6] The synthesized ether derivatives can be screened against various cancer cell lines to identify compounds with potent cytotoxic or cytostatic effects. For instance, isoxazole-containing compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[7] The diverse substitution patterns possible on the phenolic ring allow for the fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity.
Antimicrobial Activity
Isoxazole derivatives have also demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.[2][3][8] The synthesized compounds can be evaluated for their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) to determine their efficacy. The aryloxymethyl moiety can be modified to enhance the lipophilicity and cell permeability of the compounds, potentially leading to improved antimicrobial activity.
Experimental Protocols
General Protocol for the Synthesis of 4-((Aryloxy)methyl)-3,5-dimethylisoxazoles
This protocol outlines a general procedure for the Williamson ether synthesis of 4-((aryloxy)methyl)-3,5-dimethylisoxazole derivatives.
Materials:
-
This compound
-
Substituted phenol
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Sodium hydroxide (NaOH))
-
Solvent (e.g., Acetone, N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN))
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the substituted phenol (1.0 eq) in the chosen solvent (e.g., acetone, DMF) in a round-bottom flask, add the base (1.2-2.0 eq). Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Addition of Electrophile: Add this compound (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. If no precipitate is present, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine solution to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 4-((aryloxy)methyl)-3,5-dimethylisoxazole derivative.
-
Characterization: Characterize the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of 4-((aryloxy)methyl)-3,5-dimethylisoxazoles.
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of various 4-((aryloxy)methyl)-3,5-dimethylisoxazole derivatives based on literature precedents.
| Entry | Phenol Derivative | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetone | Reflux | 6 | 85-95 |
| 2 | 4-Methylphenol | NaH | DMF | 80 | 4 | >90 |
| 3 | 4-Chlorophenol | K₂CO₃ | CH₃CN | Reflux | 8 | 80-90 |
| 4 | 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 12 | 75-85 |
| 5 | 2-Methoxyphenol | NaOH | Ethanol | Reflux | 10 | 70-80 |
| 6 | Naphth-2-ol | K₂CO₃ | DMF | 90 | 6 | >85 |
Note: The reaction conditions and yields are generalized from various sources and may require optimization for specific substrates.
Characterization Data
The synthesized compounds can be characterized by standard spectroscopic methods.
Representative Spectroscopic Data for 4-((Phenoxy)methyl)-3,5-dimethylisoxazole:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 4.95 (s, 2H, OCH₂), 2.40 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 167.0, 160.5, 158.0, 129.5, 121.5, 115.0, 110.0, 62.0, 11.5, 10.0.
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The actual spectra may vary slightly based on the solvent and instrument used.
Signaling Pathway Diagram (Hypothetical)
For derivatives showing anticancer activity, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a 4-((aryloxy)methyl)-3,5-dimethylisoxazole derivative.
Conclusion
The reaction of this compound with phenols provides a robust and versatile method for the synthesis of a diverse library of 4-((aryloxy)methyl)-3,5-dimethylisoxazole derivatives. These compounds represent a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers engaged in the design and synthesis of new bioactive molecules. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully explore their therapeutic potential.
References
- 1. espublisher.com [espublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. orgchemres.org [orgchemres.org]
- 5. francis-press.com [francis-press.com]
- 6. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemclassjournal.com [chemclassjournal.com]
Application Notes and Protocols: Harnessing 4-(Chloromethyl)-3,5-dimethylisoxazole for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-3,5-dimethylisoxazole is a versatile heterocyclic compound possessing a reactive chloromethyl group, making it an attractive building block for the synthesis of more complex molecules in pharmaceutical and materials science applications.[1][2] Its isoxazole core is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. The presence of the reactive chloromethyl group allows for straightforward functionalization, enabling its incorporation into larger molecular frameworks. This document provides detailed protocols for the conversion of this compound into azide and alkyne-functionalized derivatives, rendering it amenable to "click" chemistry reactions. These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups, making them ideal for applications in bioconjugation, drug discovery, and materials science.[3]
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈ClNO | [4] |
| Molecular Weight | 145.59 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point | 87-88 °C at 8 mmHg | [2] |
| Density | 1.173 g/mL at 25 °C | [2] |
Synthesis of "Clickable" this compound Derivatives
The strategic location of the chloromethyl group on the isoxazole ring provides a convenient handle for introducing functionalities suitable for click chemistry, namely azides and terminal alkynes.
Protocol 1: Synthesis of 4-(Azidomethyl)-3,5-dimethylisoxazole
This protocol details the conversion of the chloromethyl group to an azidomethyl group via a nucleophilic substitution reaction with sodium azide. The resulting azide can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Reaction Scheme:
Caption: Synthesis of 4-(Azidomethyl)-3,5-dimethylisoxazole.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF to make a 0.5 M solution.
-
To this solution, add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approximately 5 volumes of the DMF volume).
-
Extract the aqueous phase with diethyl ether (3 x 3 volumes).
-
Combine the organic layers and wash with deionized water (2 x 3 volumes) followed by brine (1 x 3 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-(azidomethyl)-3,5-dimethylisoxazole.
Quantitative Data for Azide Substitution (based on analogous reactions with benzylic chlorides):
| Reagent Ratio (Substrate:NaN₃) | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| 1 : 1.5 | DMF | Room Temp. | 12-24 h | >90% | [5] |
| 1 : 1.5 | DMSO | Room Temp. | 12-24 h | ~73-92% | [1][6] |
Protocol 2: Synthesis of 4-(Propargyl-oxymethyl)-3,5-dimethylisoxazole
This two-step protocol first involves the hydrolysis of the chloromethyl group to a hydroxymethyl group, followed by a Williamson ether synthesis with propargyl bromide to introduce a terminal alkyne. This alkyne-functionalized isoxazole is a suitable partner for CuAAC reactions.
Reaction Scheme:
Caption: Synthesis of 4-(Propargyloxymethyl)-3,5-dimethylisoxazole.
Materials:
-
This compound
-
Acetone
-
Deionized water
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Propargyl bromide (80% in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Hydrolysis to 4-(Hydroxymethyl)-3,5-dimethylisoxazole
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of acetone and water.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 3 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(hydroxymethyl)-3,5-dimethylisoxazole.
Step 2: Williamson Ether Synthesis
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-(hydroxymethyl)-3,5-dimethylisoxazole (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 3 volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(propargyloxymethyl)-3,5-dimethylisoxazole.
Quantitative Data for Williamson Ether Synthesis (General Conditions):
| Base | Electrophile | Solvent | Temperature | Typical Yield |
| NaH | Primary Alkyl Halide | THF or DMF | 0 °C to Room Temp. | High |
| Ag₂O | Primary Alkyl Halide | Various | Room Temp. | Good to High |
Application in Click Chemistry: A General Protocol for CuAAC
The azide and alkyne-functionalized derivatives of this compound can be readily employed in CuAAC reactions to conjugate them to other molecules of interest (e.g., biomolecules, polymers, fluorescent dyes).
General Workflow:
Caption: General workflow for a CuAAC reaction.
General Protocol:
-
In a suitable vial, dissolve the alkyne-containing molecule (1.0 eq) and the azide-functionalized isoxazole (1.0-1.2 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water, or DMF).
-
In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05-0.1 eq) and sodium ascorbate (0.1-0.2 eq) in water.
-
Add the catalyst solution to the solution of the azide and alkyne.
-
Stir the reaction mixture at room temperature for 1-24 hours. The reaction is often complete within a few hours.
-
The product can be isolated by precipitation, extraction, or purified by chromatography depending on its properties.
Applications in Research and Drug Development
-
Bioconjugation: The "clickable" isoxazole derivatives can be used to label proteins, nucleic acids, and other biomolecules for imaging and diagnostic applications.
-
Drug Discovery: The isoxazole core can be incorporated into potential drug candidates, and the triazole linker formed via click chemistry can serve as a stable and biocompatible linkage to other pharmacophores or targeting moieties.
-
Materials Science: These functionalized isoxazoles can be used to synthesize novel polymers and functional materials with tailored properties.
Conclusion
This compound is a readily available and versatile starting material that can be efficiently converted into azide and alkyne-functionalized derivatives. The protocols provided herein offer a clear pathway for researchers to synthesize these "clickable" building blocks, opening up a wide range of possibilities for their application in bioconjugation, drug discovery, and materials science through the robust and efficient click chemistry ligation strategy.
References
Application Notes and Protocols for the Functionalization of the Chloromethyl Group in 4-(Chloromethyl)-3,5-dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the chloromethyl group in 4-(chloromethyl)-3,5-dimethylisoxazole. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the reactivity of its chloromethyl group, which allows for the introduction of diverse functionalities. The isoxazole scaffold is a prominent feature in numerous biologically active compounds.
Introduction
This compound serves as a key intermediate for the synthesis of a wide array of derivatives with potential applications in pharmaceutical and agrochemical research.[1] The electron-withdrawing nature of the isoxazole ring enhances the reactivity of the chloromethyl group towards nucleophilic substitution, making it an ideal substrate for introducing new carbon-heteroatom and carbon-carbon bonds. This document outlines protocols for several key transformations, including nucleophilic substitutions and Wittig-type reactions, complete with quantitative data and detailed experimental procedures.
Nucleophilic Substitution Reactions
The chloromethyl group of this compound readily undergoes S(_N)2 reactions with a variety of nucleophiles. These reactions provide a straightforward route to introduce amine, ether, thioether, azide, and cyano functionalities.
Synthesis of Amines (Gabriel Synthesis)
The Gabriel synthesis offers a reliable method for the preparation of primary amines from alkyl halides, effectively preventing over-alkylation.[2][3][4] The process involves the N-alkylation of potassium phthalimide followed by hydrazinolysis to release the primary amine.[2][3][4]
Experimental Workflow: Gabriel Synthesis
Caption: Workflow for the Gabriel synthesis of 4-(aminomethyl)-3,5-dimethylisoxazole.
Protocol for the Synthesis of 4-(Aminomethyl)-3,5-dimethylisoxazole:
-
Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). To this solution, add this compound (1.0 eq). Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature and pour it into ice water. The resulting precipitate, N-((3,5-dimethylisoxazol-4-yl)methyl)phthalimide, is collected by filtration, washed with water, and dried.
-
Hydrazinolysis: Suspend the N-((3,5-dimethylisoxazol-4-yl)methyl)phthalimide (1.0 eq) in ethanol. Add hydrazine hydrate (1.2 eq) to the suspension and reflux the mixture for 2-4 hours. During this time, a precipitate of phthalhydrazide will form. Cool the mixture to room temperature and acidify with dilute hydrochloric acid. Filter off the phthalhydrazide precipitate and wash it with ethanol. The filtrate, containing the amine salt, is then concentrated under reduced pressure. The free amine can be obtained by basification followed by extraction.
| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-((3,5-Dimethylisoxazol-4-yl)methyl)phthalimide | Potassium Phthalimide | DMF | 80-90 | 4-6 | 85-95 |
| 4-(Aminomethyl)-3,5-dimethylisoxazole | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | 70-80 |
Spectroscopic Data for 4-(Aminomethyl)-3,5-dimethylisoxazole:
-
¹H NMR (CDCl₃, δ): 3.75 (s, 2H, CH₂), 2.38 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 1.5-2.0 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃, δ): 167.8, 159.5, 110.2, 38.1, 11.5, 10.8.
Synthesis of Ethers (Williamson Ether Synthesis)
The Williamson ether synthesis is a versatile method for preparing ethers by reacting an alkoxide with a primary alkyl halide.[5][6][7][8][9] This reaction can be used to synthesize a variety of 4-(alkoxymethyl)-3,5-dimethylisoxazole derivatives.
Experimental Workflow: Williamson Ether Synthesis
Caption: General workflow for the Williamson ether synthesis.
Protocol for the Synthesis of 4-(Phenoxymethyl)-3,5-dimethylisoxazole:
-
In a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of phenol (1.1 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | 4-(Phenoxymethyl)-3,5-dimethylisoxazole | NaH | THF | Reflux | 4-8 | 80-90 |
| Methanol | 4-(Methoxymethyl)-3,5-dimethylisoxazole | NaH | THF | Reflux | 3-6 | 85-95 |
Spectroscopic Data for 4-(Phenoxymethyl)-3,5-dimethylisoxazole:
-
¹H NMR (CDCl₃, δ): 7.30-7.25 (m, 2H, Ar-H), 6.98-6.94 (m, 3H, Ar-H), 4.90 (s, 2H, OCH₂), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, δ): 168.5, 160.1, 158.2, 129.5, 121.3, 114.8, 111.5, 62.8, 11.8, 10.9.
Synthesis of Thioethers
Similar to ether synthesis, thioethers can be prepared by reacting this compound with a thiol in the presence of a base.
Protocol for the Synthesis of 4-(Phenylthiomethyl)-3,5-dimethylisoxazole:
-
In a round-bottom flask, dissolve thiophenol (1.1 eq) in a suitable solvent such as ethanol or DMF.
-
Add a base, for example, sodium hydroxide or potassium carbonate (1.2 eq), and stir for 15-30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Nucleophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenol | 4-(Phenylthiomethyl)-3,5-dimethylisoxazole | NaOH | Ethanol | 50 | 3-5 | 85-95 |
Spectroscopic Data for 4-(Phenylthiomethyl)-3,5-dimethylisoxazole:
-
¹H NMR (CDCl₃, δ): 7.40-7.20 (m, 5H, Ar-H), 4.05 (s, 2H, SCH₂), 2.35 (s, 3H, CH₃), 2.20 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, δ): 168.0, 160.5, 136.8, 129.8, 128.9, 126.5, 112.0, 29.5, 11.6, 10.7.
Synthesis of Azides
The azide functionality can be introduced by reacting this compound with sodium azide. The resulting azide is a versatile intermediate for further transformations, such as click chemistry or reduction to the corresponding amine.
Protocol for the Synthesis of 4-(Azidomethyl)-3,5-dimethylisoxazole:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain the product. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.
| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(Azidomethyl)-3,5-dimethylisoxazole | Sodium Azide | Acetone/Water | RT | 12-24 | 90-98 |
Spectroscopic Data for 4-(Azidomethyl)-3,5-dimethylisoxazole:
-
¹H NMR (CDCl₃, δ): 4.25 (s, 2H, CH₂), 2.40 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, δ): 168.2, 160.0, 111.8, 46.5, 11.7, 10.8.
-
IR (KBr, cm⁻¹): ~2100 (N₃ stretch).
Carbon-Carbon Bond Forming Reactions
Alkylation of Active Methylene Compounds
This compound can be used as an alkylating agent for active methylene compounds, such as diethyl malonate, in the presence of a suitable base.[10][11] This reaction is a key step in the synthesis of various substituted carboxylic acids and their derivatives.[11]
Experimental Workflow: Alkylation of Diethyl Malonate
Caption: Workflow for the alkylation of diethyl malonate.
Protocol for the Synthesis of Diethyl 2-((3,5-dimethylisoxazol-4-yl)methyl)malonate:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.05 eq) in anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
| Product | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diethyl 2-((3,5-dimethylisoxazol-4-yl)methyl)malonate | Diethyl Malonate, this compound | Sodium Ethoxide | Ethanol | Reflux | 4-6 | 75-85 |
Spectroscopic Data for Diethyl 2-((3,5-dimethylisoxazol-4-yl)methyl)malonate:
-
¹H NMR (CDCl₃, δ): 4.20 (q, 4H, OCH₂), 3.65 (t, 1H, CH), 3.05 (d, 2H, CH₂), 2.35 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 1.25 (t, 6H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, δ): 169.0, 167.5, 159.8, 112.5, 61.5, 52.0, 28.5, 14.1, 11.4, 10.6.
Wittig Reaction
The chloromethyl group can be converted to a phosphonium salt, which is a key intermediate for the Wittig reaction to form alkenes.[1][7][12]
Experimental Workflow: Wittig Reaction
Caption: General workflow for the Wittig reaction.
Protocol for the Synthesis of (E/Z)-3,5-Dimethyl-4-(2-phenylvinyl)isoxazole:
-
Phosphonium Salt Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and triphenylphosphine (1.05 eq) in toluene. Reflux the mixture for 12-24 hours. The phosphonium salt will precipitate out of the solution. Cool the mixture, filter the solid, wash with cold toluene, and dry under vacuum.
-
Wittig Reaction: Suspend the (3,5-dimethylisoxazol-4-ylmethyl)triphenylphosphonium chloride (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. The formation of the ylide is indicated by a color change (typically to deep red or orange). Stir the mixture at 0 °C for 1 hour. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography to separate the E and Z isomers.
| Product | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (3,5-Dimethylisoxazol-4-ylmethyl)triphenylphosphonium chloride | Triphenylphosphine | - | Toluene | Reflux | 12-24 | 90-98 |
| (E/Z)-3,5-Dimethyl-4-(2-phenylvinyl)isoxazole | Benzaldehyde | n-BuLi | THF | 0 to RT | 12-16 | 60-75 (mixture of isomers) |
Spectroscopic Data for (E)-3,5-Dimethyl-4-(2-phenylvinyl)isoxazole:
-
¹H NMR (CDCl₃, δ): 7.50-7.30 (m, 5H, Ar-H), 7.05 (d, 1H, J=16 Hz, =CH), 6.80 (d, 1H, J=16 Hz, =CH), 2.40 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, δ): 167.0, 159.2, 137.5, 130.0, 128.8, 127.5, 126.5, 118.0, 115.5, 11.9, 10.9.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions involving strong bases like sodium hydride and n-butyllithium should be carried out under an inert atmosphere and with extreme caution.
-
Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides.
By following these protocols, researchers can effectively functionalize this compound to generate a diverse library of compounds for further investigation in drug discovery and other fields.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. library2.smu.ca [library2.smu.ca]
- 6. benchchem.com [benchchem.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. orgchemres.org [orgchemres.org]
- 9. researchgate.net [researchgate.net]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. benchchem.com [benchchem.com]
- 12. francis-press.com [francis-press.com]
Application Notes and Protocols for Reactions with 4-(Chloromethyl)-3,5-dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthetic modification of 4-(chloromethyl)-3,5-dimethylisoxazole, a versatile building block in medicinal and agricultural chemistry. The protocols cover key transformations of the reactive chloromethyl group, enabling the synthesis of diverse derivatives for screening and development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of the starting material is provided below.
| Property | Value | Reference |
| CAS Number | 19788-37-5 | [1] |
| Molecular Formula | C₆H₈ClNO | [1] |
| Molecular Weight | 145.59 g/mol | [1] |
| Appearance | Light yellow to brown clear liquid | [1] |
| Boiling Point | 87-88 °C at 8 mmHg | [1] |
| Density | 1.173 g/mL at 25 °C | [1] |
| Storage Conditions | 2-8°C | [1] |
Experimental Protocols
The following protocols describe common synthetic transformations utilizing this compound as a starting material. The reactive chloromethyl group allows for straightforward nucleophilic substitution reactions.
Protocol 1: Williamson Ether Synthesis with Phenols
This protocol details the synthesis of 4-((phenoxymethyl))-3,5-dimethylisoxazole derivatives, a common scaffold in pharmacologically active molecules.
Reaction Scheme:
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Expected Results:
| Product | Starting Phenol | Yield (%) |
| 4-((4-Methoxyphenoxy)methyl)-3,5-dimethylisoxazole | 4-Methoxyphenol | 85-95 |
| 4-((4-Nitrophenoxy)methyl)-3,5-dimethylisoxazole | 4-Nitrophenol | 80-90 |
| 4-((2-Chlorophenoxy)methyl)-3,5-dimethylisoxazole | 2-Chlorophenol | 75-85 |
Protocol 2: Synthesis of Amines via Nucleophilic Substitution
This protocol outlines the reaction of this compound with primary or secondary amines to yield the corresponding substituted aminomethylisoxazoles.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine, N-methylaniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile.
-
Add a solution of this compound (1.0 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify by column chromatography or crystallization.
Expected Results:
| Product | Starting Amine | Yield (%) |
| 4-((Morpholinomethyl))-3,5-dimethylisoxazole | Morpholine | 90-98 |
| N-((3,5-Dimethylisoxazol-4-yl)methyl)-N-methylaniline | N-Methylaniline | 85-95 |
| N-Benzyl-1-(3,5-dimethylisoxazol-4-yl)methanamine | Benzylamine | 88-96 |
Applications in Agrochemical and Pharmaceutical Research
Derivatives of this compound have shown promise in both agricultural and pharmaceutical applications. The isoxazole moiety is a known pharmacophore and toxophore, contributing to a wide range of biological activities.
Herbicidal and Fungicidal Activity
Isoxazole derivatives are being investigated as potential herbicides and fungicides. The synthesized compounds can be screened for their efficacy against various weeds and fungal pathogens.
Typical Screening Data:
| Compound ID | Herbicide Target | % Inhibition at 100 µM | Fungicide Target | MIC (µg/mL) |
| Ether-1 (4-Cl-PhO-) | Amaranthus retroflexus | 78 | Fusarium oxysporum | 16 |
| Amine-1 (Morpholino) | Setaria viridis | 65 | Botrytis cinerea | 32 |
Antimicrobial Activity
The isoxazole nucleus is present in several antibacterial drugs. Novel derivatives can be tested for their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Typical Antimicrobial Screening Data:
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Ether-2 (4-NO₂-PhO-) | 8 | 16 | 32 |
| Amine-2 (N-Me-Ph-) | 16 | 32 | >64 |
Visualized Workflows and Pathways
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and screening of derivatives from this compound.
Caption: General workflow for synthesis and screening.
Logical Relationship for Drug/Agrochemical Discovery
This diagram shows the logical progression from a starting material to a potential lead compound.
Caption: Logic flow for discovery.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of this compound. The most common challenges involve the formation of side products, leading to low yield and purity of the desired product. The primary synthetic route involves the chloromethylation of 3,5-dimethylisoxazole using paraformaldehyde and hydrogen chloride, often with a Lewis acid catalyst.
Key Side Reactions:
-
Dimerization: Formation of bis(3,5-dimethylisoxazol-4-yl)methane. This occurs when the desired product reacts with another molecule of the starting material, 3,5-dimethylisoxazole.
-
Polychloromethylation: Introduction of more than one chloromethyl group onto the isoxazole ring.
-
Formation of 4-(Hydroxymethyl)-3,5-dimethylisoxazole: Incomplete conversion of the intermediate hydroxymethyl group to the chloromethyl group.
The following table summarizes common problems, their probable causes, and suggested solutions.
| Problem | Probable Cause(s) | Suggested Solutions |
| Low Yield of Desired Product | - Sub-optimal reaction temperature. | - Maintain a reaction temperature in the range of 80-100°C.[1] |
| - Incorrect stoichiometry of reactants. | - Use a molar excess of paraformaldehyde and hydrogen chloride relative to 3,5-dimethylisoxazole. | |
| - Inefficient mixing. | - Ensure vigorous mechanical stirring throughout the reaction.[1] | |
| - Short reaction time. | - Monitor the reaction progress using GC-MS and ensure it goes to completion (typically several hours).[1] | |
| High Levels of bis(3,5-dimethylisoxazol-4-yl)methane Impurity | - High reaction temperature. | - Avoid excessively high temperatures, as this promotes the Friedel-Crafts alkylation side reaction. |
| - High concentration of the starting isoxazole. | - Consider a slower addition of 3,5-dimethylisoxazole to the reaction mixture. | |
| Presence of Polychloromethylated Products | - Excess of chloromethylating agent. | - Carefully control the stoichiometry of paraformaldehyde and hydrogen chloride. |
| - Prolonged reaction time at high temperatures. | - Monitor the reaction closely and stop it once the starting material is consumed. | |
| Detection of 4-(Hydroxymethyl)-3,5-dimethylisoxazole | - Insufficient hydrogen chloride. | - Ensure a continuous supply or saturation of hydrogen chloride gas during the reaction to drive the conversion to the chloride.[1] |
| - Presence of excess water in the reaction. | - Use anhydrous solvents and reagents where possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound and how can I minimize it?
A1: The most common side product is the diarylmethane derivative, bis(3,5-dimethylisoxazol-4-yl)methane. This impurity arises from the reaction of the newly formed this compound with a molecule of the starting material, 3,5-dimethylisoxazole. To minimize its formation, it is crucial to control the reaction temperature, as higher temperatures favor this side reaction. Additionally, maintaining a molar excess of the chloromethylating agents (paraformaldehyde and HCl) relative to the 3,5-dimethylisoxazole can help to ensure the isoxazole is consumed in the desired primary reaction.
Q2: I am observing a significant amount of an unknown impurity in my GC-MS analysis. What could it be?
A2: Besides the common dimer impurity, you may be observing polychloromethylated products or the intermediate alcohol, 4-(hydroxymethyl)-3,5-dimethylisoxazole. Polychloromethylation can occur with prolonged reaction times or a large excess of the chloromethylating agent. The hydroxymethyl intermediate will be present if the conversion to the chloride is incomplete, which can happen with an insufficient supply of hydrogen chloride. A thorough analysis of the mass spectrum and comparison with potential structures will be necessary for definitive identification.
Q3: My reaction seems to be stalling and the conversion is low. What can I do?
A3: Low conversion can be due to several factors. Ensure that your reagents, particularly paraformaldehyde, are of good quality. The reaction requires a sufficient amount of hydrogen chloride; if you are bubbling HCl gas, ensure a steady flow. In some protocols, a Lewis acid catalyst like zinc chloride is used to enhance the reaction rate.[1] If you are not using a catalyst, its addition could improve the conversion. Also, confirm that the reaction temperature is within the optimal range (e.g., 80-100°C) and that mixing is efficient.[1]
Q4: What is the best method to purify the crude this compound?
A4: The most common method for purification is vacuum distillation.[1] this compound has a boiling point of 87-88 °C at 8 mmHg. This method is effective at separating the desired product from less volatile impurities like the dimer and more volatile starting materials. For smaller scales or to remove polar impurities, column chromatography on silica gel can also be employed.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on a patented method.[1]
Materials:
-
3,5-dimethylisoxazole
-
Paraformaldehyde (or trioxymethylene)
-
Concentrated Hydrochloric Acid
-
1,4-Dioxane
-
Hydrogen Chloride gas
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, a reflux condenser, a gas inlet tube, and a thermometer, charge 3,5-dimethylisoxazole, paraformaldehyde (or trioxymethylene), and 1,4-dioxane.
-
Add concentrated hydrochloric acid and begin mechanical stirring.
-
Heat the mixture to 30-50°C and introduce hydrogen chloride gas until the solution is saturated.
-
Increase the temperature to 80-100°C to initiate reflux.
-
Continue to pass hydrogen chloride gas through the reaction mixture while maintaining reflux.
-
Monitor the reaction progress by Gas Chromatography (GC) until the 3,5-dimethylisoxazole is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane and water.
-
Purify the residual liquid by vacuum distillation, collecting the fraction at 87-88 °C (at approximately 8 mmHg) to obtain this compound.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway and Side Reactions
Caption: Main reaction pathway for the synthesis of this compound and the formation of major side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Purification of 4-(Chloromethyl)-3,5-dimethylisoxazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-(Chloromethyl)-3,5-dimethylisoxazole by distillation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the distillation process in a question-and-answer format.
| Problem/Observation | Potential Cause & Solution |
| Question: My product appears to be darkening or decomposing in the distillation flask. What is causing this? | Answer: This is likely due to thermal decomposition at elevated temperatures. This compound should be distilled under reduced pressure (vacuum) to lower its boiling point and prevent degradation.[1][2][3] Ensure your vacuum pump is functioning correctly and the system is free of leaks. Avoid excessive heating of the distillation pot; use a heating mantle with a stirrer for even temperature distribution. The reported decomposition temperature is 388°C, but localized overheating can still cause issues well below this temperature.[4][5] |
| Question: The vacuum level in my system is unstable and fluctuating. How does this impact the purification? | Answer: An unstable vacuum will cause the boiling point to fluctuate, leading to inconsistent distillation rates and poor separation of fractions. This can result in the contamination of your main product fraction with lower or higher boiling impurities. Check all joints, seals, and tubing for leaks. Ensure the vacuum pump is in good working order and that the cold trap is functioning effectively to prevent volatile substances from entering the pump. |
| Question: After distillation, my final product purity is lower than the expected >98%. What went wrong? | Answer: There are several potential reasons for low purity: 1. Inefficient Fractionation: A simple distillation setup may not be sufficient to separate impurities with close boiling points. Consider using a fractional distillation column (e.g., a Vigreux or packed column) for better separation. 2. Improper Fraction Collection: You may have started collecting the main fraction too early or continued for too long. It is crucial to discard the initial "forerun" (which contains lower-boiling impurities and residual solvents) and stop collection before higher-boiling impurities begin to distill.[6] 3. Co-distillation: Some impurities might form an azeotrope with the product, causing them to distill together. In this case, an alternative purification method like chromatography or recrystallization might be necessary. |
| Question: The distillation rate is extremely slow, even after reaching the target temperature and pressure. How can I improve it? | Answer: A slow distillation rate can be caused by: 1. System Leaks: Even a small leak can significantly reduce the efficiency of the vacuum. Re-check and re-grease all ground glass joints. 2. Inadequate Heating: The heating mantle may not be providing sufficient energy. Ensure it is set to a temperature moderately above the product's boiling point at the operating pressure. 3. Poor Insulation: Heat loss from the distillation flask and column can slow down the process. Insulate the distillation head and column with glass wool or aluminum foil to maintain a proper temperature gradient. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the distillation of this compound?
A1: The recommended method is vacuum distillation.[6][7] The key parameters are outlined in the table below. Operating under these conditions minimizes the risk of thermal decomposition.
Q2: What are the key physical properties and safety data for this compound?
A2: It is essential to be aware of the physical and safety properties of this compound before handling it.
Table 1: Physical and Safety Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈ClNO | [1][8] |
| Molecular Weight | 145.59 g/mol | [1][2][8] |
| Appearance | Colorless to light yellow liquid | [2][5] |
| Boiling Point | 87-88 °C at 8 mmHg (approx. 10.7 mbar) | [1][2][3] |
| Density | 1.173 g/mL at 25 °C | [1][2][3] |
| Refractive Index | n20/D 1.486 | [1][2][3] |
| Flash Point | 96 °C (204.8 °F) - closed cup | [1] |
| Storage | Refrigerate at 2-8°C under nitrogen, protect from light | [1][2] |
| Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. Lachrymator. | [1][2][9] |
Q3: What are the common impurities in the crude product?
A3: Impurities depend on the synthetic route but can include unreacted starting materials such as 3,5-dimethylisoxazole, paraformaldehyde, and solvents like 1,4-dioxane or ethylene dichloride.[6] Side-products from the chloromethylation reaction may also be present.
Q4: What type of distillation apparatus is recommended?
A4: A standard vacuum distillation setup is required. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source (pump) with a pressure gauge and cold trap. For higher purity, a short fractional distillation column (e.g., Vigreux) can be inserted between the flask and the distillation head.
Q5: What safety precautions are necessary during the distillation?
A5: Due to the hazardous nature of the compound, the following precautions are mandatory:
-
Conduct the entire procedure in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[1]
-
Use a safety screen around the distillation apparatus, as glassware is under reduced pressure.
-
Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone) to protect the vacuum pump.
-
The compound is a lachrymator and irritant; avoid inhalation of vapors and contact with skin and eyes.[2]
Experimental Protocol: Vacuum Distillation
This protocol provides a detailed methodology for the purification of crude this compound.
Table 2: Recommended Distillation Parameters
| Parameter | Recommended Value |
| Pressure | 8 mmHg (~10.7 mbar) |
| Forerun Cut Temp. | < 85 °C |
| Main Fraction Temp. | 87-88 °C |
| Heating Mantle Temp. | ~110-120 °C (adjust as needed) |
Methodology:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is clean, dry, and free of cracks.
-
Use high-vacuum grease sparingly on all ground-glass joints to ensure a good seal.
-
Place a magnetic stir bar in the round-bottom distillation flask.
-
Charge the flask with the crude this compound (do not fill more than two-thirds full).
-
Connect the condenser to a circulating water source.
-
Place a cold trap between the distillation apparatus and the vacuum pump.
-
-
Distillation Procedure:
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Start the cooling water flow through the condenser.
-
Slowly and carefully apply the vacuum. The pressure should drop to the target of ~8 mmHg.
-
Once the vacuum is stable, begin heating the distillation flask with the heating mantle.
-
Increase the temperature gradually. The first vapors that condense are the "forerun," containing low-boiling impurities. Collect this fraction in a separate receiving flask and discard it.
-
When the vapor temperature stabilizes at the boiling point of the product (87-88 °C at 8 mmHg), switch to a clean receiving flask to collect the main product fraction.[1][6]
-
Maintain a steady distillation rate by controlling the heat input. The temperature should remain constant during the collection of the pure fraction.
-
Stop the distillation when the temperature either begins to drop (indicating the product is nearly gone) or rise sharply (indicating the start of higher-boiling impurities).
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Once cooled, slowly and carefully vent the system by introducing an inert gas like nitrogen.
-
Turn off the vacuum pump and the condenser water.
-
Weigh the collected pure product and store it in a labeled, airtight container at 2-8°C, protected from light.[1][2]
-
Workflow Visualization
The following diagram illustrates the logical workflow for the purification of this compound.
References
- 1. 4-Chloromethyl-3,5-dimethylisoxazole 98 19788-37-5 [sigmaaldrich.com]
- 2. This compound CAS#: 19788-37-5 [chemicalbook.com]
- 3. This compound | 19788-37-5 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
- 7. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 8. scbt.com [scbt.com]
- 9. 19788-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Purification of 4-(Chloromethyl)-3,5-dimethylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 4-(Chloromethyl)-3,5-dimethylisoxazole reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the chloromethylation of 3,5-dimethylisoxazole, a reaction analogous to the Blanc chloromethylation. Potential impurities can arise from unreacted starting materials, side reactions, and subsequent degradation. These include:
-
Unreacted Starting Materials: 3,5-dimethylisoxazole and formaldehyde (or its polymer, paraformaldehyde).
-
Diarylmethane-type Byproducts: Formation of a diarylmethane derivative where the chloromethylated product reacts with another molecule of 3,5-dimethylisoxazole is a common side reaction in chloromethylations.
-
Hydrolysis Product: 4-(Hydroxymethyl)-3,5-dimethylisoxazole can be formed if water is present in the reaction mixture or during workup.
-
Bis(chloromethyl) ether: This is a known, highly carcinogenic byproduct of chloromethylation reactions and must be handled with extreme caution.
Q2: My final product appears oily and won't crystallize. What could be the issue?
A2: An oily product often indicates the presence of significant impurities which can depress the melting point of your compound. Consider the following:
-
Residual Solvent: Ensure all solvents from the workup have been thoroughly removed, preferably under high vacuum.
-
High Impurity Level: The presence of the impurities listed in Q1 can lead to an oily product. You will need to employ a suitable purification technique as described in the troubleshooting guides below.
-
Different Solvent System for Recrystallization: If you are attempting recrystallization, the chosen solvent may not be optimal. Experiment with different solvent systems as suggested in the recrystallization protocol.
Q3: I see a persistent emulsion during the aqueous workup. How can I resolve this?
A3: Emulsions can be common when dealing with complex reaction mixtures. To break an emulsion, you can try the following:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
-
Centrifugation: For smaller volumes, centrifugation can be a very effective method to separate the layers.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Issue 1: Presence of Unreacted 3,5-Dimethylisoxazole
| Troubleshooting Step | Description | Expected Outcome |
| 1. Water Wash | During the workup, wash the organic layer with water or dilute acid to remove the more water-soluble 3,5-dimethylisoxazole. | The majority of the unreacted starting material will be removed into the aqueous phase. |
| 2. Vacuum Distillation | 3,5-Dimethylisoxazole has a lower boiling point than the product. Careful vacuum distillation should allow for its removal in the initial fractions. | A clear separation of the lower-boiling starting material from the higher-boiling product. |
| 3. Column Chromatography | If distillation is not feasible or incomplete, column chromatography can be employed. 3,5-Dimethylisoxazole is less polar than the product. | Separation of the less polar starting material from the more polar product on a silica gel column. |
Issue 2: Contamination with 4-(Hydroxymethyl)-3,5-dimethylisoxazole
| Troubleshooting Step | Description | Expected Outcome |
| 1. Column Chromatography | The hydroxylated byproduct is significantly more polar than the desired chloromethylated product due to the presence of the hydroxyl group. | Easy separation on a silica gel column, with the desired product eluting before the more polar impurity. |
| 2. Recrystallization | The difference in polarity between the two compounds can be exploited in recrystallization. A solvent system where the hydroxylated impurity is either much more or much less soluble than the product should be chosen. | The desired product crystallizes out, leaving the impurity in the mother liquor, or vice-versa. |
Issue 3: Formation of Diarylmethane-type Byproducts
| Troubleshooting Step | Description | Expected Outcome |
| 1. Column Chromatography | These byproducts are typically larger and less polar than the desired product. | Separation on a silica gel column, with the byproduct likely eluting before or well-separated from the product. |
| 2. Recrystallization | The significant difference in size and polarity may allow for separation by recrystallization. | The desired product crystallizes in pure form. |
Data Presentation
The following table summarizes the physical properties of this compound and its common impurities, which can aid in selecting the appropriate purification method.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity | Solubility |
| This compound | 145.59 | 87-88 @ 8 mmHg[1] | Moderately Polar | Soluble in common organic solvents. |
| 3,5-Dimethylisoxazole | 97.12 | 140-141 | Less Polar | Soluble in organic solvents, slightly soluble in water. |
| 4-(Hydroxymethyl)-3,5-dimethylisoxazole | 127.14 | Higher than the chloro-derivative | More Polar | More soluble in polar solvents like ethanol and water. |
| Diarylmethane-type byproduct | >224 | Significantly higher | Less Polar | Likely soluble in non-polar organic solvents. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is effective for removing less volatile impurities such as diarylmethane byproducts and more volatile impurities like unreacted 3,5-dimethylisoxazole.
Methodology:
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Crude Product: Place the crude this compound in the distillation flask.
-
Vacuum: Gradually apply vacuum to the system. A pressure of around 8 mmHg is a good starting point.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling fractions, which may contain unreacted 3,5-dimethylisoxazole.
-
Collect the main fraction at the expected boiling point of 87-88 °C at 8 mmHg.[1]
-
Monitor the temperature closely. A stable boiling point indicates a pure fraction.
-
-
Analysis: Analyze the collected fractions by TLC or GC-MS to confirm purity.
Protocol 2: Purification by Recrystallization
Recrystallization is a suitable method for removing impurities with different solubility profiles.
Methodology:
-
Solvent Selection: Based on general principles for isoxazole derivatives, consider the following solvent systems:
-
Ethanol/Water
-
Hexane/Ethyl Acetate
-
-
Procedure (Ethanol/Water):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
While the solution is still hot, add water dropwise until persistent turbidity is observed.
-
If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (the same mixture used for recrystallization), and dry under vacuum.
-
Analysis: Check the purity of the crystals and the mother liquor by TLC or other analytical methods.
Protocol 3: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.
Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The ratio can be optimized using Thin Layer Chromatography (TLC).
-
TLC Optimization:
-
Spot the crude mixture on a TLC plate.
-
Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3).
-
The optimal solvent system will give good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Stability and Handling of 4-(Chloromethyl)-3,5-dimethylisoxazole in Protic Solvents
Introduction
4-(Chloromethyl)-3,5-dimethylisoxazole is a valuable heterocyclic intermediate, widely utilized in the synthesis of pharmaceuticals and agrochemicals due to the versatile reactivity of its chloromethyl group.[1][2] This reactivity, however, is also the source of its primary stability challenge, particularly when used in protic solvents such as water, methanol, or ethanol. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of this compound. It offers in-depth FAQs, troubleshooting protocols, and validated experimental workflows to ensure the success and reproducibility of your synthetic procedures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What is the primary stability issue with this compound in protic solvents?
A: The principal stability concern is its degradation via a nucleophilic substitution reaction known as solvolysis . The chloromethyl group (-CH₂Cl) is a reactive electrophilic site. Protic solvents (like water or alcohols) are nucleophiles and can attack the carbon atom of the chloromethyl group, displacing the chloride ion, which is a good leaving group.[3]
-
In water , this reaction is called hydrolysis and results in the formation of 4-(Hydroxymethyl)-3,5-dimethylisoxazole.
-
In an alcohol (ROH), this is called alcoholysis and yields the corresponding ether, 4-((alkoxy)methyl)-3,5-dimethylisoxazole (e.g., 4-(methoxymethyl)-3,5-dimethylisoxazole in methanol).
This reaction is typically a bimolecular nucleophilic substitution (SN2) process, as the electrophilic carbon is primary.[4][5] This means the rate of degradation is dependent on the concentration of both the isoxazole derivative and the nucleophilic solvent.
Q2: How do common experimental parameters like temperature and pH affect stability?
A: Temperature and pH are critical factors that can significantly accelerate the degradation of the compound.
-
Temperature: As with most chemical reactions, an increase in temperature raises the kinetic energy of the system, leading to a higher frequency and energy of collisions between the compound and solvent molecules. This exponentially increases the rate of the solvolysis reaction. For this reason, the compound is typically stored at refrigerated temperatures (2-8°C) to minimize degradation.[2]
-
pH (in aqueous or partially aqueous media): The stability is highly pH-dependent.
-
Basic conditions (pH > 7): The presence of hydroxide ions (OH⁻), a much stronger nucleophile than water, will dramatically accelerate the rate of hydrolysis.
-
Neutral conditions (pH ≈ 7): Hydrolysis proceeds at a moderate rate with water acting as the nucleophile.
-
Acidic conditions (pH < 7): While strong acid can sometimes catalyze such reactions, the primary effect is the absence of the highly reactive hydroxide ion, generally leading to greater stability compared to basic conditions.
-
Q3: I am observing an unexpected, more polar byproduct in my reaction. Could this be solvent-related degradation?
A: Yes, this is a classic symptom of solvolysis. The resulting alcohol (from hydrolysis) or ether (from alcoholysis) is typically more polar than the starting chloromethyl compound. You can often detect this by:
-
Thin-Layer Chromatography (TLC): The byproduct will appear as a new spot with a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): You can look for the mass of the expected degradation product. For example, if you started in methanol, you would search for the mass corresponding to the replacement of -Cl (35.45 amu) with -OCH₃ (31.04 amu), a net change of approximately -4.41 amu. The hydrolysis product would show a net change of approximately -17.43 amu ([M-Cl+OH]).
Q4: Is it acceptable to use protic solvents for reactions involving this compound?
A: While aprotic solvents (e.g., THF, Dioxane, DMF, Acetonitrile) are often preferred to avoid solvolysis, protic solvents can be used if necessary, provided strict precautions are taken:
-
Low Temperature: Conduct the reaction at the lowest temperature feasible for the desired transformation to slow the competing solvolysis.
-
Anhydrous Conditions: If using an alcohol as a solvent, ensure it is anhydrous to prevent competing hydrolysis.
-
Reaction Time: Minimize reaction times where possible.
-
Nucleophile Strength: The intended nucleophile should be significantly more reactive or in a sufficiently high concentration to outcompete the solvent.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions.
| Symptom / Observation | Probable Cause | Recommended Action & Rationale |
| Low or no yield of desired product; starting material consumed. | Degradation of starting material. The compound degraded via solvolysis before it could react with your intended nucleophile. | 1. Run a Control: Stir the starting material in the solvent under your reaction conditions (time, temp) without your nucleophile. Analyze for degradation. This confirms solvent reactivity.2. Lower Temperature: Reduces the rate of the SN2 solvolysis side reaction.3. Change Solvent: Switch to a compatible aprotic solvent like THF, Acetone, or Dioxane.[6] |
| A complex mixture of products is observed by TLC or LC-MS. | Competing Nucleophilic Attack. Both your intended nucleophile and the protic solvent are reacting with the starting material. | 1. Confirm Byproduct Identity: Use LC-MS to check for masses corresponding to hydrolyzed or alcoholyzed products.2. Increase Nucleophile Concentration: Use a higher concentration or molar excess of your intended nucleophile to kinetically favor the desired reaction.3. Use a Stronger Base: If your nucleophile requires deprotonation, using a strong, non-nucleophilic base to fully form the anion can improve its reactivity, helping it outcompete the neutral solvent. |
| Inconsistent yields or reaction profiles between experiments. | Variable water content in the solvent. Trace amounts of water in alcohol solvents can lead to hydrolysis, causing irreproducible results. | 1. Use Anhydrous Solvents: Employ freshly opened bottles of anhydrous grade solvents or dry the solvent using standard laboratory procedures (e.g., molecular sieves).2. Handle Under Inert Atmosphere: Prepare reactions under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from contaminating the reaction.[2][7] |
Section 3: Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in a Protic Solvent via HPLC
This protocol provides a self-validating system to quantify the stability of the title compound in a specific solvent over time.
Objective: To determine the rate of degradation of this compound in a user-selected protic solvent at a defined temperature.
Materials:
-
This compound (reagent grade)
-
Protic solvent of interest (e.g., Methanol, HPLC grade)
-
Aprotic solvent for dilution (e.g., Acetonitrile, HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
Thermostatted reaction vessel (e.g., heating block, water bath)
-
HPLC system with a UV detector (detection at ~220 nm) and a C18 column
Procedure:
-
Stock Solution Preparation: Accurately prepare a ~10 mg/mL stock solution of this compound in acetonitrile. This is your Reference Stock .
-
Reaction Setup: In a thermostatted vessel set to the desired experimental temperature (e.g., 25°C), add a known volume of the protic solvent (e.g., 10 mL of Methanol). Allow it to equilibrate thermally.
-
Initiation (t=0): Add a precise volume of the Reference Stock to the protic solvent to achieve a final concentration of ~0.5 mg/mL. Mix thoroughly. Immediately withdraw a 100 µL aliquot. This is the t=0 sample .
-
Time Point Sampling: At predetermined intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs), withdraw another 100 µL aliquot from the reaction mixture.
-
Sample Quenching & Preparation: Immediately dilute each aliquot (including t=0) with 900 µL of acetonitrile in an autosampler vial. This dilution in an aprotic solvent effectively stops the reaction.
-
HPLC Analysis: Analyze all samples by HPLC. The starting material and any degradation products should separate on the C18 column.
-
Data Analysis: Integrate the peak area of the this compound peak for each time point. Normalize the peak area at each time point (At) to the peak area at t=0 (A0). Plot (% Remaining) vs. Time, where % Remaining = (At / A0) * 100.
Section 4: Visualizations and Data Summary
Diagrams
Caption: SN₂ solvolysis mechanism of this compound.
Caption: Troubleshooting workflow for reaction issues.
Data Summary Table
Table 1: Summary of Factors Influencing the Stability of this compound in Protic Solvents.
| Parameter | Effect on Stability | Scientific Rationale |
| Temperature | Decreases as temperature increases | Increases the rate of the SN2 solvolysis reaction by providing higher kinetic energy for molecules to overcome the activation energy barrier. |
| Solvent Nucleophilicity | Decreases in more nucleophilic solvents (e.g., H₂O > MeOH > EtOH) | The rate of the SN2 reaction is directly proportional to the nucleophilicity of the attacking species (the solvent). |
| pH (Aqueous) | Highly unstable at basic pH (>8) | The hydroxide ion (OH⁻) is a potent nucleophile, leading to rapid hydrolysis. Stability is generally higher at neutral or mildly acidic pH. |
| Water Content | Decreases with increasing water content | Water is a nucleophile that causes hydrolysis. Even in alcohol solvents, trace water can lead to significant byproduct formation over time. |
References
- 1. 4-Chloromethyl-3,5-dimethylisoxazole [myskinrecipes.com]
- 2. This compound CAS#: 19788-37-5 [m.chemicalbook.com]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
- 7. This compound | 19788-37-5 [chemicalbook.com]
stability of 4-(Chloromethyl)-3,5-dimethylisoxazole in aprotic solvents
This technical support center provides guidance on the stability of 4-(Chloromethyl)-3,5-dimethylisoxazole in common aprotic solvents for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns stem from two key structural features:
-
The Reactive Chloromethyl Group: This group is susceptible to nucleophilic substitution reactions.[1][2] The reactivity is similar to that of a benzylic halide.
-
The Isoxazole Ring: The isoxazole ring can be prone to degradation under certain conditions, such as in the presence of strong acids or bases, and can be sensitive to light (photodegradation).[3][4][5][6][7][8][9][10][11]
Q2: How should I handle and store this compound?
A2: Due to its reactivity and sensitivity, the following handling and storage procedures are recommended:
-
Storage: Store at 2-8°C in a tightly sealed container, protected from light.[12][13] For long-term storage, an inert atmosphere (e.g., under nitrogen or argon) is advisable to prevent reactions with atmospheric moisture and oxygen.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[14] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is a lachrymator and can cause skin and eye irritation.[12]
Q3: Can I expect solutions of this compound in aprotic solvents to be stable for long-term storage?
A3: Long-term storage of this compound in solution is generally not recommended due to its reactivity. If solutions must be prepared in advance, they should be stored at low temperatures (e.g., -20°C or below), protected from light, and used as quickly as possible. Stability will be highly dependent on the specific solvent, its purity (especially water content), and the storage conditions.
Q4: Are there any visible signs of degradation I should watch for?
A4: Yes, a color change of the solid or solution, often to yellow or brown, can indicate degradation. The appearance of a precipitate may also suggest the formation of insoluble degradation products. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC to confirm the purity and integrity of your sample, especially after storage.
Stability in Aprotic Solvents: A Qualitative Overview
| Solvent | Potential for Degradation | Likely Degradation Pathways | Key Considerations |
| DMSO | High | - Nucleophilic substitution by DMSO (oxygen or sulfur attack) - Oxidation[1] - Hydrolysis (if water is present) | DMSO is hygroscopic and can contain water. It can also act as a nucleophile and an oxidizing agent, particularly at elevated temperatures.[1][2][15] |
| DMF | Moderate to High | - Nucleophilic substitution by dimethylamine (a common impurity or decomposition product of DMF)[16] - Formylation or other reactions with DMF-derived species[17][18] | DMF can decompose, especially in the presence of bases or at higher temperatures, to form dimethylamine, which is a potent nucleophile. |
| Acetonitrile | Low to Moderate | - Hydrolysis (if water is present) | The stability in acetonitrile is generally better than in DMSO or DMF, provided the solvent is of high purity and anhydrous. Water content is a critical factor. |
| THF | Low to Moderate | - Hydrolysis (if water is present) - Reaction with peroxide impurities | THF can form explosive peroxides upon storage, which can act as oxidizing agents. Always use fresh, inhibitor-free THF for sensitive applications. |
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter when working with this compound.
Q: My reaction is giving a complex mixture of products or a low yield. What could be the cause?
A: Follow the logical flow in the diagram above.
-
Check the Purity of Your Starting Material: Before troubleshooting the reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or NMR. It may have degraded during storage.
-
Evaluate Your Solvent: Aprotic solvents can be a source of instability.
-
Is your solvent anhydrous? Water can lead to hydrolysis of the chloromethyl group to the corresponding alcohol.
-
Is your solvent fresh? Old bottles of solvents, especially THF, can contain peroxides. DMF can degrade to dimethylamine.[16]
-
Solution: Use a fresh bottle of a high-purity, anhydrous solvent. If necessary, purify the solvent before use.
-
-
Review Your Reaction Conditions:
-
Temperature: High temperatures can accelerate the degradation of the starting material and products. Consider running your reaction at a lower temperature.
-
Atmosphere: The compound can be sensitive to air and moisture. Running the reaction under an inert atmosphere (nitrogen or argon) is recommended.
-
Light: Isoxazole rings can be light-sensitive.[3][4][5][7][8] Protect your reaction from light by wrapping the flask in aluminum foil.
-
-
Consider Chemical Incompatibility:
-
Are you using a strong base? Strong bases can deprotonate the methyl groups or even lead to the opening of the isoxazole ring.[6][9] Consider using a milder, non-nucleophilic base if possible.
-
Are you using a strong acid? Acidic conditions can also promote the degradation of the isoxazole ring.[6][10][11]
-
Are there other nucleophiles in your reaction mixture? The chloromethyl group is electrophilic and will react with nucleophiles.
-
Experimental Protocol: Stability Assessment of this compound by HPLC
This section provides a general protocol for assessing the stability of this compound in a chosen aprotic solvent. This is a stability-indicating method that can be adapted to your specific laboratory conditions.[19][20][21][22][23][24]
Objective: To determine the rate of degradation of this compound in a selected aprotic solvent at a given temperature.
Materials:
-
This compound (of known high purity)
-
High-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, acetonitrile, THF)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Thermostatted chamber or water bath
Experimental Workflow Diagram:
Procedure:
-
Method Development (if necessary): Develop an HPLC method that can separate the parent compound from potential degradation products. A good starting point is a C18 column with a gradient elution using a mobile phase of water and acetonitrile (both may contain 0.1% formic acid or another modifier to improve peak shape). Monitor the elution profile with a UV detector at a wavelength where the compound has significant absorbance.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a solvent in which it is known to be relatively stable and that is miscible with your mobile phase (e.g., acetonitrile).
-
Stability Sample Preparation: In separate volumetric flasks, dilute the stock solution with the aprotic solvent to be tested (DMSO, DMF, etc.) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). Prepare enough solution for all time points.
-
Time=0 Analysis: Immediately after preparation, take an aliquot of the stability sample, dilute it if necessary with the initial mobile phase composition, and inject it into the HPLC system. This will serve as your T=0 reference.
-
Incubation: Place the flasks containing the stability samples in a thermostatted environment (e.g., 25°C, 40°C) and protect them from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and so on), withdraw an aliquot from each flask, dilute as necessary, and inject it into the HPLC.
-
Data Analysis:
-
For each time point, calculate the peak area of the this compound peak.
-
Determine the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the compound remaining versus time to visualize the degradation profile. From this data, you can calculate the degradation rate and half-life.
-
Examine the chromatograms for the appearance and growth of new peaks, which correspond to degradation products.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dimethyl sulfoxide [organic-chemistry.org]
- 3. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Isoxazoles. 10. Degradation and enolization kinetics of 4-aminoisoxazolyl-1,2-naphthoquinone in basic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound CAS#: 19788-37-5 [chemicalbook.com]
- 13. 4-Chloromethyl-3,5-dimethylisoxazole 98 19788-37-5 [sigmaaldrich.com]
- 14. echemi.com [echemi.com]
- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 16. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 18. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. openaccessjournals.com [openaccessjournals.com]
- 22. japsonline.com [japsonline.com]
- 23. scispace.com [scispace.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 4-(Chloromethyl)-3,5-dimethylisoxazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthesis involves the chloromethylation of 3,5-dimethylisoxazole. This is typically achieved by reacting 3,5-dimethylisoxazole with a source of formaldehyde (such as paraformaldehyde or trioxane) and a chlorinating agent, often in the presence of a Lewis acid catalyst. One documented method involves reacting 3,5-dimethylisoxazole with paraformaldehyde and anhydrous zinc chloride in a suitable solvent, followed by the introduction of hydrogen chloride gas.[1] An alternative approach described in the literature involves the reaction of 3-chloro-2-isothiocyanato-1-propenyl alkyl(aryl) ketones with hydroxylamine hydrochloride.
Q2: What are the key reagents and solvents used in this synthesis?
A2: Key reagents include 3,5-dimethylisoxazole, a formaldehyde source (paraformaldehyde or trioxane), a chlorinating agent (concentrated hydrochloric acid or hydrogen chloride gas), and often a Lewis acid catalyst like anhydrous zinc chloride.[1][2] Common solvents include 1,4-dioxane and ethylene dichloride.[1]
Q3: What are the typical reaction conditions?
A3: Reaction conditions can vary, but a representative procedure involves heating the reaction mixture. For instance, one method describes heating to 30-50 °C while introducing hydrogen chloride gas until saturation, followed by refluxing at 80-100 °C for several hours.[1] The reaction progress should be monitored using a suitable analytical technique like Gas Chromatography (GC).
Q4: What is the expected yield of the reaction?
A4: The reported yields for the synthesis of this compound can vary significantly depending on the specific protocol and optimization. One patent describes a yield of 30% for a method involving refluxing for 3 hours.[1] However, an improved method mentioned in the same patent claims a product content of over 98%.[1]
Q5: What are the main safety precautions to consider?
A5: this compound is harmful if swallowed, in contact with skin, or inhaled.[3][4][5] It also causes skin and serious eye irritation and may cause respiratory irritation.[3][4][5] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5] The reaction should be conducted in a fume hood, especially when using hydrogen chloride gas. The compound is also described as a light-sensitive lachrymator and should be stored under nitrogen in a refrigerator.[2][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction. | - Ensure all reagents are of good quality and anhydrous where specified (e.g., Zinc Chloride).- Extend the reaction time and continue monitoring by GC.- Ensure efficient stirring throughout the reaction.- Check the temperature and ensure it is maintained within the optimal range (e.g., 80-100 °C during reflux).[1] |
| Inefficient introduction of hydrogen chloride gas. | - Ensure a steady and continuous flow of HCl gas until the reaction mixture is saturated.[1]- Use a gas bubbler to monitor the flow rate. | |
| Formation of Side Products | Dimerization of the nitrile oxide (if applicable to the synthetic route). | - If not generating the nitrile oxide in-situ, add it slowly to the reaction mixture to keep its concentration low.[7]- Use a larger excess of the alkyne if applicable.[7]- Optimize the reaction temperature; lower temperatures may reduce dimerization.[7] |
| Undesired regioselectivity in cycloaddition reactions (if applicable). | - The choice of catalyst (e.g., Copper(I) or Ruthenium(II)) can influence regioselectivity.[7]- The electronic and steric properties of substituents on the starting materials play a crucial role.[7] | |
| Difficulties in Product Purification | Presence of unreacted starting materials. | - After the reaction, perform a distillation under reduced pressure to recover unreacted 3,5-dimethylisoxazole before distilling the final product.[1] |
| Product decomposition during distillation. | - Use vacuum distillation to lower the boiling point and minimize thermal decomposition.[8] The boiling point is reported as 87-88 °C at 8 mmHg.[6] | |
| Emulsion formation during aqueous workup. | - Add a small amount of brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period to allow for better phase separation. |
Experimental Protocols
Protocol 1: Synthesis via Chloromethylation of 3,5-Dimethylisoxazole
This protocol is based on a method described in patent CN103130732A.[1]
Materials:
-
3,5-Dimethylisoxazole (crude)
-
Trioxane
-
1,4-Dioxane
-
Concentrated Hydrochloric Acid
-
Hydrogen Chloride Gas
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and reflux condenser, add the crude 3,5-dimethylisoxazole, trioxane, and 1,4-dioxane.
-
Add concentrated hydrochloric acid while stirring mechanically.
-
Heat the mixture to 30-50 °C.
-
Introduce hydrogen chloride gas through the gas inlet tube until the solution is saturated.
-
Increase the temperature to 80-100 °C to initiate reflux.
-
Continue to pass hydrogen chloride gas through the reaction mixture and monitor the reaction progress by GC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove 1,4-dioxane and water.
-
Purify the residual liquid by vacuum distillation to collect the this compound fraction.
| Parameter | Value |
| Reaction Temperature | 30-50 °C (HCl saturation), 80-100 °C (reflux)[1] |
| Reaction Time | Varies, monitor by GC[1] |
| Purification Method | Reduced pressure distillation[1] |
| Boiling Point | 87-88 °C / 8 mmHg[6] |
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
References
- 1. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
- 2. This compound | 19788-37-5 [chemicalbook.com]
- 3. 19788-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. chemical-label.com [chemical-label.com]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 19788-37-5 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Yield in Williamson Ether Synthesis with Isoxazoles
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Williamson ether synthesis, specifically when working with isoxazole scaffolds. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth, field-proven insights to help you diagnose and resolve common issues leading to low reaction yields.
Core Principles & Challenges with Isoxazoles
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages, proceeding via an SN2 mechanism where an alkoxide nucleophile displaces a leaving group from an organohalide or sulfonate.[1][2][3] While robust, its application to heteroaromatic systems like isoxazoles introduces specific challenges that can significantly impact reaction efficiency.
Key challenges include:
-
Ambident Nucleophilicity: Hydroxyisoxazoles are ambident nucleophiles, meaning alkylation can occur at either the oxygen (O-alkylation) to form the desired ether or at a ring nitrogen (N-alkylation), leading to undesired isomers.[4][5][6]
-
Substrate Acidity: The acidity (pKa) of the hydroxyl group on the isoxazole ring dictates the ease of deprotonation. An improperly chosen base will result in an incomplete reaction.[7]
-
Ring Stability: The isoxazole ring can be susceptible to base-catalyzed degradation and ring-opening, particularly at elevated temperatures, which reduces the overall yield of the desired product.[8][9]
-
Competing Side Reactions: Like all Williamson syntheses, the reaction competes with E2 elimination of the alkylating agent, a problem exacerbated by sterically hindered substrates or high temperatures.[1][10]
This guide will address these issues systematically, providing you with the rationale and protocols to optimize your synthetic outcomes.
Troubleshooting Guide & FAQs
Q1: My reaction has a low yield, and I'm recovering a significant amount of my starting hydroxyisoxazole. What is the most likely cause?
A1: This is a classic symptom of incomplete deprotonation of the hydroxyisoxazole. The alkoxide is the active nucleophile in the SN2 reaction, and if it is not formed efficiently, the reaction will stall.[11][12]
Causality and Solutions:
-
Base Strength Mismatch: The base you are using may not be strong enough to deprotonate the hydroxyisoxazole quantitatively. The pKa of the base's conjugate acid should be significantly higher than the pKa of the hydroxyisoxazole. For example, 3-hydroxyisoxazole has a pKa of approximately 4-5, making it quite acidic.[7] While this suggests weaker bases might suffice, substituents on the ring can alter this value.
-
Actionable Advice: If you are using a weak base like potassium carbonate (K₂CO₃) and seeing poor conversion, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[11] These bases will irreversibly deprotonate the alcohol, driving the equilibrium towards the reactive alkoxide.[13]
-
-
Reaction Time and Temperature: The Williamson synthesis can require several hours to reach completion, typically between 1 to 8 hours at 50-100 °C.[1][2] Insufficient reaction time or temperature will result in unreacted starting material.
-
Actionable Advice: Monitor your reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the temperature in increments of 10-20 °C or extending the reaction time. Be cautious, as excessive heat can promote elimination byproducts and isoxazole ring degradation.[8][10]
-
Q2: My reaction is messy, and I've isolated an isomer of my desired product. How can I improve selectivity for O-alkylation over N-alkylation?
A2: You are likely observing competing N-alkylation, a common issue with heterocyclic systems that possess both exocyclic hydroxyl groups and endocyclic nitrogen atoms.[4][5] The regioselectivity of the alkylation is highly dependent on the reaction conditions.
Causality and Solutions:
-
Solvent Effects: The choice of solvent is critical. Protic solvents (like ethanol) can solvate the alkoxide anion, reducing its nucleophilicity and slowing the desired O-alkylation.[1] Polar aprotic solvents are highly recommended.
-
Actionable Advice: Use polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO).[1][11] These solvents solvate the counter-ion of the base (e.g., Na⁺ or K⁺) but leave the alkoxide nucleophile "bare" and highly reactive, favoring the SN2 pathway.[14] Studies have shown that switching from methanol to acetonitrile can dramatically improve O-alkylation selectivity.[15][16]
-
-
HSAB Theory & Alkylating Agent: According to Hard and Soft Acid and Base (HSAB) theory, hard electrophiles tend to react with hard nucleophiles, and soft electrophiles with soft nucleophiles. The oxygen of the alkoxide is a "harder" nucleophilic center than the ring nitrogen.
-
Actionable Advice: While less straightforward to control, using an alkylating agent with a "harder" leaving group (e.g., a tosylate or mesylate instead of an iodide) may slightly favor O-alkylation.[17] However, solvent choice typically has a more pronounced effect.
-
Q3: I'm forming a significant amount of an alkene byproduct instead of my ether. How do I minimize this elimination reaction?
A3: This indicates that an E2 elimination pathway is competing with the desired SN2 substitution. This occurs when the alkoxide acts as a base, abstracting a proton from the alkyl halide, rather than as a nucleophile.[3][10]
Causality and Solutions:
-
Structure of the Alkyl Halide: The E2 reaction is highly favored for tertiary alkyl halides and is a significant competitor for secondary alkyl halides.[11][13]
-
Actionable Advice: The most effective solution is to use a primary alkyl halide or a methyl halide whenever possible.[10][11] If your synthesis plan involves a secondary halide, you must accept that some elimination is likely. To minimize it, use the least sterically hindered base possible and keep the temperature as low as feasible.
-
-
Reaction Temperature: Higher temperatures favor elimination over substitution.
-
Actionable Advice: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical starting point is 50-70 °C.[18] Avoid aggressive heating unless necessary.
-
Q4: My TLC shows the disappearance of my starting material, but my desired product yield is still low, and I see a complex mixture of spots. What could be happening?
A4: This scenario suggests that your isoxazole ring may be degrading under the reaction conditions. Isoxazoles can be unstable in the presence of strong bases, leading to ring-opening and subsequent decomposition.[8][9]
Causality and Solutions:
-
Base-Induced Ring Cleavage: Strong bases can attack the isoxazole ring, leading to N-O bond cleavage.[8] This is particularly problematic at elevated temperatures.
-
Actionable Advice: Switch to a milder base. Potassium carbonate (K₂CO₃) is often an excellent choice for alkylating phenols and other acidic heterocycles and is less likely to cause degradation.[18] If a stronger base is required due to the pKa of your substrate, add it slowly at a lower temperature (e.g., 0 °C) before gradually warming the reaction mixture.
-
-
Thermal Instability: Even in the absence of a strong base, some substituted isoxazoles can be thermally labile.
-
Actionable Advice: As before, maintain the lowest effective reaction temperature. If standard thermal methods consistently give low yields, consider microwave-assisted synthesis, which can accelerate the reaction rate at a given temperature, potentially reducing the overall time the substrate is exposed to harsh conditions.[1]
-
Optimization & Data Summary
A logical approach to troubleshooting is essential. The following flowchart provides a decision-making framework for optimizing your reaction.
Caption: Troubleshooting workflow for low yields.
Table 1: Selection of Bases for Deprotonation
Choosing an appropriate base is critical. The pKa of the base's conjugate acid should ideally be at least 2-3 units higher than the pKa of the alcohol to ensure complete deprotonation.
| Base | Conjugate Acid | pKa (in DMSO) | Typical Use / Remarks |
| Potassium Carbonate | Bicarbonate | ~10.3 (aq) | Mild, effective for acidic phenols/heterocycles (pKa < 8). Minimizes degradation. |
| Sodium Hydroxide | Water | 31.4 | Strong, but can introduce water, which hinders the reaction. Use with phase transfer. |
| Sodium Ethoxide | Ethanol | 29.8 | Strong, classic base. Can lead to trans-etherification if used as solvent. |
| Potassium t-Butoxide | t-Butanol | 32.2 | Very strong, but sterically bulky. Can favor elimination. |
| Sodium Hydride (NaH) | H₂ | 36 | Excellent, strong, non-nucleophilic base. Byproduct (H₂) leaves the reaction. |
pKa values are approximate and solvent-dependent. Data compiled from multiple sources.[19][20]
Recommended Experimental Protocols
Protocol 1: Mild Conditions using Potassium Carbonate
This protocol is recommended for acidic hydroxyisoxazoles where ring stability is a concern.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hydroxyisoxazole (1.0 eq).
-
Solvent & Base: Add anhydrous DMF (to make a 0.1-0.5 M solution) followed by finely ground, anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Alkylating Agent: Add the primary alkyl halide or tosylate (1.1-1.3 eq) to the suspension.
-
Reaction: Heat the mixture to 60-80 °C. Monitor the reaction progress by TLC every 1-2 hours.
-
Workup: After completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Strong Base Conditions using Sodium Hydride
This protocol is for less acidic substrates or when milder conditions fail.
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Solvent & Substrate: Add anhydrous DMF or THF. Cool the suspension to 0 °C in an ice bath. Add a solution of the hydroxyisoxazole (1.0 eq) in the same anhydrous solvent dropwise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide or tosylate (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor by TLC.
-
Workup & Purification: Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl or water. Proceed with an extractive workup and purification as described in Protocol 1.
Visualizing Competing Pathways
The selectivity between O- and N-alkylation is a key challenge.
Caption: Competing O- vs. N-alkylation pathways.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. tailoredread.com [tailoredread.com]
- 15. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 16. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. organicchemistrydata.org [organicchemistrydata.org]
Navigating the Reactivity of 4-(Chloromethyl)-3,5-dimethylisoxazole: A Technical Support Guide
For researchers, scientists, and professionals in drug development, 4-(Chloromethyl)-3,5-dimethylisoxazole is a valuable reagent. However, its reactivity can present challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring safer and more successful outcomes.
Physical and Chemical Properties
A clear understanding of the compound's properties is crucial for its proper handling and use.
| Property | Value |
| CAS Number | 19788-37-5 |
| Molecular Formula | C₆H₈ClNO |
| Molecular Weight | 145.59 g/mol |
| Appearance | Colorless to light yellow or brown liquid |
| Melting Point | 88-90°C |
| Boiling Point | 87-88°C at 8 mmHg |
| Density | 1.173 g/mL at 25°C |
| Refractive Index | n20/D 1.486 |
| Storage Temperature | 2-8°C |
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. Can I still use it?
A1: A change in color to yellow or brown may indicate some degradation. This compound is known to be light-sensitive.[1][2] For best results, it is recommended to use a fresh, colorless to light yellow sample. If you must use the discolored reagent, consider purifying it by distillation under reduced pressure before use. However, be aware that impurities may lead to side reactions and lower yields.
Q2: I am observing multiple products in my reaction involving nucleophilic substitution. What could be the cause?
A2: The chloromethyl group is highly reactive, which can sometimes lead to side reactions.[3][4] Common issues include:
-
Over-alkylation: If your nucleophile has multiple reactive sites, you might be observing di- or tri-substituted products. Consider using a protecting group strategy for your nucleophile.
-
Reaction with solvent: Protic solvents can compete with your nucleophile. It is advisable to use a dry, aprotic solvent.
-
Degradation of the starting material: If the reagent has been improperly stored, degradation products could be interfering with the reaction.
Q3: My annulation reaction with this compound is giving a low yield. How can I improve it?
A3: Low yields in annulation reactions can be attributed to several factors. This compound is used as an annulation reagent for constructing cyclohexenones.[1][5] To improve your yield:
-
Ensure anhydrous conditions: Moisture can quench the strong base typically used in these reactions.
-
Optimize the base: The choice and stoichiometry of the base are critical. Experiment with different bases (e.g., LDA, NaH) and equivalents.
-
Control the temperature: These reactions are often temperature-sensitive. Ensure precise temperature control throughout the addition and reaction time.
-
Check the purity of your starting materials: Impurities in either the isoxazole or the other reactant can significantly impact the reaction efficiency.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a lachrymator and an irritant.[1][2] It is crucial to handle it in a well-ventilated fume hood.[6][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][6] Avoid inhalation of vapors and contact with skin and eyes.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive reagent due to improper storage. | Use a fresh bottle of this compound stored at 2-8°C under nitrogen and protected from light.[1][2] |
| Insufficiently reactive nucleophile. | Consider using a stronger nucleophile or adding a catalyst to activate the substrate. | |
| Formation of an insoluble precipitate | Polymerization of the starting material or product. | Run the reaction at a lower concentration. Ensure the reaction temperature is not too high. |
| Low solubility of the product in the reaction solvent. | Choose a solvent in which the product is more soluble. | |
| Inconsistent reaction times | Variations in reagent quality. | Use a reagent from the same batch for a series of experiments to ensure consistency. |
| Fluctuations in reaction temperature. | Use a temperature-controlled reaction setup. |
Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol provides a general methodology for a nucleophilic substitution reaction with this compound.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in a suitable dry, aprotic solvent (e.g., DMF, THF, or acetonitrile).
-
Addition of Base (if required): If the nucleophile requires deprotonation, cool the solution to the appropriate temperature (e.g., 0°C) and add a suitable base (e.g., sodium hydride, potassium carbonate) portion-wise.
-
Addition of Electrophile: Once the nucleophile is activated, slowly add a solution of this compound (1.0 equivalent) in the same solvent.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with an appropriate reagent (e.g., water or a saturated ammonium chloride solution). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizing Workflows and Pathways
Caption: A typical experimental workflow for nucleophilic substitution.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. This compound CAS#: 19788-37-5 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Chloromethyl-3,5-dimethylisoxazole [myskinrecipes.com]
- 5. This compound | 19788-37-5 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Safe Quenching Procedures for 4-(Chloromethyl)-3,5-dimethylisoxazole Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely quenching reactions involving 4-(Chloromethyl)-3,5-dimethylisoxazole. The following information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4] It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[2][3][5] It is also a lachrymator and is light-sensitive.[6]
Q2: What are the incompatible materials to avoid when working with this compound?
A2: This compound is incompatible with strong oxidizing agents.[1] Reactions should be designed to avoid unintentional contact with such materials.
Q3: How should I store this compound?
A3: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from light and incompatible materials.[1][4][6] Refrigeration (2-8°C) and storage under a nitrogen atmosphere are recommended.[1][6]
Q4: What is the general principle behind quenching a reaction containing unreacted this compound?
A4: The primary goal of quenching is to safely neutralize any unreacted this compound by converting its reactive chloromethyl group into a less reactive and less hazardous functional group. This is typically achieved by reacting it with a suitable nucleophile.
Q5: Can I quench my reaction with water?
A5: Yes, quenching with water (hydrolysis) is a potential method. The chloromethyl group can react with water to form the corresponding hydroxymethyl derivative and hydrochloric acid. However, this reaction may be slow and the generation of HCl might require subsequent neutralization with a mild base. This method should be performed cautiously, with cooling, as the reaction could be exothermic.
Q6: Are there other recommended quenching agents?
A6: Yes, other suitable quenching agents include:
-
Aqueous sodium bicarbonate or sodium carbonate solution: These mild bases can neutralize the unreacted starting material and any acidic byproducts. The reaction will produce the hydroxymethyl derivative, carbon dioxide, and sodium chloride.
-
Alcohols (e.g., methanol, ethanol): These will react with the chloromethyl group to form the corresponding ether, which is generally less hazardous. This reaction may require elevated temperatures or a basic catalyst to proceed at a reasonable rate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Violent or uncontrollable reaction during quenching. | The quenching agent was added too quickly, or the reaction was not sufficiently cooled. | Always add the quenching agent slowly and in a controlled manner to a cooled reaction mixture (e.g., in an ice bath). Ensure efficient stirring. |
| Quenching appears to be incomplete (starting material still present by TLC or other analysis). | The quenching reaction is slow under the current conditions (e.g., low temperature, neutral pH). | Allow the reaction to stir for a longer period. If feasible and safe, allow the mixture to warm to room temperature. For alcohol quenching, consider the addition of a non-nucleophilic base to accelerate the reaction. |
| Formation of unexpected byproducts. | The quenching agent may be reacting with other components in the reaction mixture. | Re-evaluate the choice of quenching agent based on the other reagents and intermediates present in your specific reaction. A more selective, non-nucleophilic quenching strategy may be necessary. |
| Pressure buildup in the reaction vessel during quenching. | Generation of gas (e.g., CO2 when using bicarbonate or carbonate). | Ensure the reaction vessel is not sealed. It should be open to the atmosphere (e.g., via a condenser or a needle connected to a bubbler) to safely vent any gas produced. |
Experimental Protocols for Quenching
Protocol 1: Quenching with Aqueous Sodium Bicarbonate
-
Ensure the reaction flask is in a well-ventilated fume hood and the mixture is being stirred efficiently.
-
Cool the reaction mixture to 0-5°C using an ice-water bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate dropwise via an addition funnel. Monitor for any temperature increase or gas evolution.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for at least one hour to ensure the complete neutralization of the reactant.
-
Confirm the absence of this compound by a suitable analytical method (e.g., TLC, GC-MS).
-
Proceed with the standard aqueous workup and extraction of your product.
Protocol 2: Quenching with Methanol
-
Ensure the reaction flask is in a well-ventilated fume hood and the mixture is being stirred efficiently.
-
Cool the reaction mixture to 0-5°C using an ice-water bath.
-
Slowly add methanol to the reaction mixture.
-
If the reaction is sluggish at low temperatures, allow the mixture to warm to room temperature. If necessary and compatible with your product's stability, the reaction can be gently heated to ensure complete conversion.
-
Monitor the reaction progress by a suitable analytical method to confirm the disappearance of the starting material.
-
Once the reaction is complete, remove the excess methanol under reduced pressure before proceeding with the workup.
Visualizations
Caption: General workflow for quenching reactions.
Caption: Pathways for neutralizing the reactant.
References
Technical Support Center: Work-up Procedures for 4-(Chloromethyl)-3,5-dimethylisoxazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-3,5-dimethylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction involving this compound?
A typical extractive work-up is employed to isolate and partially purify the product.[1] The general steps are as follows:
-
Quenching the reaction: The reaction is often stopped by adding water, which can be acidic or basic depending on the reaction conditions. This step also helps to dissolve inorganic salts and byproducts.[1]
-
Extraction: The product is extracted from the aqueous phase using a suitable organic solvent, such as ethyl acetate or dichloromethane. This process is usually repeated 2-3 times to maximize product recovery.[1]
-
Washing: The combined organic layers are washed with various aqueous solutions to remove impurities. For example, a base wash can be used to remove any remaining acid catalysts.[1]
-
Drying: The organic layer is dried to remove residual water using a drying agent like anhydrous sodium sulfate or magnesium sulfate.[1]
-
Solvent Removal: The organic solvent is removed, typically using a rotary evaporator, to yield the crude product.[1]
-
Purification: The crude product is then purified using techniques like column chromatography or crystallization.
Q2: How do I choose an appropriate solvent for extraction?
The choice of extraction solvent depends on the polarity of your product. The solvent should readily dissolve your product but be immiscible with water. Common choices include ethyl acetate, dichloromethane, and diethyl ether. For removing highly polar, water-soluble solvents like DMF or DMSO used in the reaction, it's recommended to dilute the reaction mixture significantly with the extraction solvent and then wash thoroughly with water. A general guideline is to use five 10 mL portions of water for every 5 mL of DMF or DMSO.[2]
Q3: My product seems to be water-soluble. How can I extract it?
If your product has significant water solubility, standard extraction procedures may be inefficient. In such cases, you can try using a continuous liquid-liquid extraction apparatus or salting out the product by saturating the aqueous layer with a salt like sodium chloride (brine wash) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.[1]
Q4: What are the common side products in reactions with this compound and how can I remove them?
As an alkylating agent, common side reactions can include over-alkylation, especially in C-alkylation of active methylene compounds, or N-alkylation where multiple sites are available.[3] Unreacted starting material and the base used to facilitate the reaction are also common impurities. Purification is typically achieved through column chromatography, where the different polarities of the desired product, side products, and starting materials allow for their separation.
Q5: Are there any specific safety precautions I should take during the work-up?
Yes, this compound is a lachrymator and should be handled with care in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. During the work-up, be cautious when neutralizing acidic or basic solutions, as this can generate heat or gas. When using a separatory funnel, vent it frequently to release any pressure buildup.[5]
Troubleshooting Guides
Problem 1: An emulsion has formed during extraction.
An emulsion is a stable mixture of two immiscible liquids, which can make separating the organic and aqueous layers difficult.
Causes:
-
Vigorous shaking of the separatory funnel.
-
Presence of surfactants or fine particulate matter.
-
High concentration of dissolved substances.
Solutions:
-
Patience: Allow the mixture to stand for a longer period.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Solvent Addition: Add a small amount of the organic solvent used for extraction or a different solvent like methanol to alter the properties of the interface.
Problem 2: The desired product has low yield after work-up.
Low recovery of the product can be due to several factors during the work-up procedure.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Extraction | Increase the number of extractions (e.g., from 3 to 5). Ensure the pH of the aqueous layer is optimized for the product's neutrality to maximize its partitioning into the organic phase. |
| Product is Water-Soluble | Saturate the aqueous layer with NaCl (brine) before extraction. Use a more polar extraction solvent if compatible. Consider continuous liquid-liquid extraction. |
| Product Adsorbed onto Drying Agent | Wash the drying agent with fresh organic solvent after filtering it off and combine the filtrate. |
| Product Lost During Solvent Removal | If the product is volatile, use gentle evaporation conditions (lower temperature, controlled vacuum). Check the rotovap trap for any condensed product.[5] |
| Degradation of Product | If the product is sensitive to acid or base, ensure that all acidic or basic reagents are thoroughly neutralized and washed away during the work-up. |
Experimental Protocols
Protocol 1: Work-up for N-Alkylation of an Amine with this compound
This protocol outlines a general procedure for the work-up of a reaction where a primary or secondary amine is alkylated with this compound in a solvent like acetonitrile or DMF, using a base such as potassium carbonate.[6]
Methodology:
-
Reaction Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Removal/Dilution:
-
If acetonitrile was used, concentrate the mixture under reduced pressure.
-
If DMF was used, dilute the reaction mixture with ethyl acetate (approx. 10 volumes).
-
-
Aqueous Wash:
-
Add deionized water to the residue (if ACN was used) or the diluted mixture (if DMF was used).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove any acidic species).
-
Water.
-
Brine (saturated aqueous sodium chloride solution) to aid in drying.
-
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh ethyl acetate. Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Example (Hypothetical):
| Step | Sample | Mass (g) | Purity (by LC-MS) |
| 1 | Crude Reaction Mixture | - | - |
| 2 | After Extraction & Wash | Product A | 1.2 |
| 3 | After Column Chromatography | Product A | 0.95 |
Visualizations
Caption: Workflow for N-Alkylation Work-up.
Caption: Troubleshooting Emulsion Formation.
References
Validation & Comparative
Comparative Analysis of 4-(Chloromethyl)- and 4-(Bromomethyl)-3,5-dimethylisoxazole as Synthetic Intermediates
This guide provides an objective comparison between 4-(Chloromethyl)-3,5-dimethylisoxazole and 4-(Bromomethyl)-3,5-dimethylisoxazole, two key heterocyclic building blocks in chemical synthesis. The comparison is based on their chemical properties, reactivity, and applications, supported by available data to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their synthetic needs.
Introduction and Overview
4-(Halomethyl)-3,5-dimethylisoxazoles are versatile intermediates widely employed in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] The core structure consists of a 3,5-dimethylisoxazole ring, a motif found in numerous biologically active molecules, including bromodomain inhibitors and anti-inflammatory agents.[1][3][4] The key distinction between the two compounds lies in the halogen atom (chlorine vs. bromine) attached to the methyl group at the 4-position. This single atomic substitution significantly influences the compound's reactivity as an electrophile in nucleophilic substitution reactions, which is central to its utility.
The brominated analogue is generally expected to be more reactive due to the superior leaving group ability of the bromide ion compared to the chloride ion.[5] This guide will dissect the properties and performance of both compounds to provide a clear framework for their application.
Physical and Chemical Properties
A summary of the key physical and chemical properties for both compounds is presented below. These properties are essential for planning experimental conditions, such as solvent selection and reaction temperature.
| Property | This compound | 4-(Bromomethyl)-3,5-dimethylisoxazole |
| CAS Number | 19788-37-5 | 53257-32-2[6] |
| Molecular Formula | C₆H₈ClNO[7] | C₆H₈BrNO[6] |
| Molecular Weight | 145.59 g/mol [7] | 190.04 g/mol [6] |
| Appearance | Colorless to light yellow liquid[1][7] | Not specified (likely liquid or low-melting solid) |
| Boiling Point | 87-88 °C @ 8 mmHg[8] | 248.7±35.0 °C @ 760 mmHg (Predicted)[9] |
| Density | 1.173 g/mL at 25 °C[8] | Not specified |
| Refractive Index (n20/D) | 1.486[8] | Not specified |
Reactivity and Performance Comparison
The primary utility of both compounds is to act as an electrophile for introducing the 3,5-dimethylisoxazol-4-ylmethyl moiety into a target molecule. The difference in the halogen atom dictates their reactivity profile.
Theoretical Framework: In nucleophilic substitution reactions (Sₙ1 and Sₙ2), the reaction rate is dependent on the stability of the leaving group. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base and more polarizable, allowing it to better stabilize the negative charge as it departs. This fundamental principle suggests that 4-(bromomethyl)-3,5-dimethylisoxazole will be the more reactive alkylating agent.
A comparison of expected performance characteristics based on general chemical principles is outlined below.[5]
| Parameter | This compound | 4-(Bromomethyl)-3,5-dimethylisoxazole | Justification |
| Relative Reaction Rate | Slower | Faster | Bromide is a superior leaving group compared to chloride.[5] |
| Typical Reaction Conditions | Higher temperatures or stronger nucleophiles may be required. | Milder conditions (e.g., lower temperatures) are often sufficient.[5] | The lower activation energy for displacing bromide allows for less forcing conditions.[5] |
| Potential Yield | Potentially lower or may require longer reaction times for completion. | Often higher due to more efficient conversion. | Faster reaction rates can minimize the formation of degradation byproducts. |
| Cost-Effectiveness | Often lower initial cost. | Typically higher initial cost. | Chloro-derivatives are generally less expensive to produce than their bromo-counterparts. |
Applications in Research and Development
Both compounds are valuable intermediates in synthesizing a range of target molecules.
-
Pharmaceuticals: They serve as key building blocks for biologically active compounds.[1] The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine mimetic, making it a crucial component in the development of bromodomain (BRD) inhibitors for cancer therapy.[3][10][11] They are also used in creating anti-inflammatory, analgesic, and antimicrobial agents.[1][2]
-
Agrochemicals: These intermediates are used to formulate herbicides, plant growth regulators, and pesticides, contributing to crop protection.[1][2][12]
-
Annulation Reagents: this compound is specifically cited as an annulation reagent for constructing cyclohexenone rings, which are foundational structures in steroids, terpenes, and alkaloids.[7][8]
Experimental Protocols
Synthesis of this compound
This protocol is based on a patented method.[13]
Objective: To prepare this compound via chloromethylation of 3,5-dimethylisoxazole.
Materials:
-
3,5-dimethylisoxazole (crude product)
-
Trioxymethylene (paraformaldehyde)
-
1,4-Dioxane
-
Concentrated Hydrochloric Acid
-
Hydrogen Chloride (gas)
Procedure:
-
Charge a flask with the crude 3,5-dimethylisoxazole, trioxymethylene, and 1,4-dioxane.
-
Add concentrated hydrochloric acid to the mixture while mechanically stirring.
-
Heat the mixture to 30-50 °C and bubble hydrogen chloride gas through it until saturation is achieved.
-
Increase the temperature to 80-100 °C and maintain reflux. Continue to inject hydrogen chloride gas until the starting material is completely consumed (monitored by TLC or GC).
-
After the reaction is complete, remove the 1,4-dioxane and water via distillation under reduced pressure.
-
The residual liquid is then subjected to reduced pressure rectification to collect the product fractions, yielding the final this compound.[13]
Safety and Handling
Both compounds should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
| Parameter | This compound | 4-(Bromomethyl)-3,5-dimethylisoxazole |
| Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[14] Lachrymator.[8] | Harmful if swallowed. May cause respiratory irritation. Can cause severe skin burns and eye damage.[6] |
| Hazard Codes (GHS) | H302, H312, H332, H315, H319, H335 | H302, H314, H315, H319, H335[6] |
| Storage | Store at 2-8°C.[8] Light-sensitive; handle and store under nitrogen.[7][8] | Store in a freezer under an inert atmosphere (-20°C).[15] |
| PPE | Eyeshields, faceshield, gloves, suitable respirator. | Standard laboratory PPE, including gloves and safety glasses. |
Conclusion and Recommendations
The choice between this compound and its bromomethyl counterpart is a strategic decision based on the specific requirements of a synthetic project.
-
4-(Bromomethyl)-3,5-dimethylisoxazole is the preferred reagent when high reactivity is paramount. Its use allows for milder reaction conditions and potentially shorter reaction times, which is advantageous for sensitive substrates or in complex, multi-step syntheses where maximizing yield is critical.[5]
-
This compound represents a more cost-effective option. It is a suitable choice for large-scale syntheses or when the nucleophile is sufficiently reactive to compensate for the lower electrophilicity of the chloro-derivative. The need for more forcing conditions must be evaluated to ensure substrate stability.[5]
For drug development professionals, the higher reactivity of the bromo-derivative may accelerate the synthesis of novel analogues for screening, while the chloro-derivative might be considered for optimizing the process of a lead candidate where cost of goods becomes a significant factor. Both compounds remain indispensable tools for accessing the valuable 3,5-dimethylisoxazole scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole | C6H8BrNO | CID 12793289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 19788-37-5 [chemicalbook.com]
- 8. This compound CAS#: 19788-37-5 [m.chemicalbook.com]
- 9. 4-(BROMOMETHYL)-3,5-DIMETHYLISOXAZOLE | 53257-32-2 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Chloromethyl-3,5-dimethylisoxazole [myskinrecipes.com]
- 13. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
- 14. 19788-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 15. 53257-32-2|4-(Bromomethyl)-3,5-dimethylisoxazole|BLD Pharm [bldpharm.com]
A Comparative Guide to the Reactivity of Halomethylisoxazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of halomethylisoxazoles, key intermediates in the synthesis of a wide range of biologically active molecules. Understanding the relative reactivity of these compounds is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing efficient synthetic routes in drug discovery and development.
Introduction to Halomethylisoxazoles
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. Their derivatives are integral to many pharmaceuticals due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Halomethylisoxazoles, which feature a halogenated methyl group attached to the isoxazole ring, are particularly valuable synthetic precursors. The carbon-halogen bond in these compounds is susceptible to nucleophilic attack, making them excellent electrophiles for introducing the isoxazole moiety into larger molecules.
The reactivity of halomethylisoxazoles in nucleophilic substitution reactions is influenced by several factors, including the nature of the halogen, the position of the halomethyl group on the isoxazole ring, and the reaction conditions. This guide focuses on a comparative analysis of these factors, supported by experimental data and detailed protocols.
Comparative Reactivity Analysis
The primary mode of reaction for halomethylisoxazoles is nucleophilic substitution, typically proceeding through an SN2 mechanism. The rate of this reaction is dependent on the electrophilicity of the carbon atom bonded to the halogen and the stability of the leaving group.
Influence of the Halogen
The nature of the halogen atom significantly impacts the reactivity of the halomethyl group. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), while the polarizability and leaving group ability increase. This trend directly translates to the reactivity of halomethylisoxazoles.
| Halomethylisoxazole | Relative Reactivity (qualitative) | Leaving Group Ability |
| 5-Iodomethylisoxazole | Highest | Excellent |
| 5-Bromomethylisoxazole | High | Good |
| 5-Chloromethylisoxazole | Moderate | Moderate |
| 5-Fluoromethylisoxazole | Low | Poor |
Table 1: Qualitative comparison of the reactivity of 5-halomethylisoxazoles based on the halogen atom. Quantitative kinetic data is required for a precise comparison.
Influence of the Halomethyl Group Position
The position of the halomethyl group on the isoxazole ring (e.g., at the C3, C4, or C5 position) influences its reactivity due to the electronic effects of the heterocyclic ring. The electron-withdrawing nature of the isoxazole ring activates the halomethyl group towards nucleophilic attack. However, the extent of this activation can vary with the position.
| Isomer | Relative Reactivity (qualitative) | Electronic Effect at Position |
| 3-Halomethylisoxazole | To be determined | Inductive and mesomeric effects |
| 4-Halomethylisoxazole | To be determined | Inductive and mesomeric effects |
| 5-Halomethylisoxazole | To be determined | Inductive and mesomeric effects |
Table 2: Qualitative comparison of the reactivity of isomeric halomethylisoxazoles. Experimental kinetic data is necessary to establish the precise order of reactivity.
Experimental Protocols
To quantitatively assess the reactivity of different halomethylisoxazoles, standardized kinetic experiments are essential. The following is a general protocol for a comparative kinetic study of the reaction of halomethylisoxazoles with a model nucleophile, such as sodium thiophenoxide.
Objective: To determine the second-order rate constants for the reaction of various halomethylisoxazoles with sodium thiophenoxide in a polar aprotic solvent at a constant temperature.
Materials:
-
3-Chloromethylisoxazole
-
3-Bromomethylisoxazole
-
5-Chloromethylisoxazole
-
5-Bromomethylisoxazole
-
Sodium thiophenoxide
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vessel with magnetic stirring and temperature control
Procedure:
-
Prepare stock solutions of each halomethylisoxazole and sodium thiophenoxide in anhydrous acetonitrile of known concentrations.
-
Equilibrate the reaction vessel to the desired temperature (e.g., 25 °C).
-
In the reaction vessel, combine the halomethylisoxazole solution and the internal standard.
-
Initiate the reaction by adding the sodium thiophenoxide solution.
-
Withdraw aliquots of the reaction mixture at regular time intervals.
-
Quench the reaction in each aliquot immediately (e.g., by adding a large excess of a dilute acid).
-
Analyze the quenched aliquots by a suitable method (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)) to determine the concentration of the remaining halomethylisoxazole.
-
Plot the natural logarithm of the concentration of the halomethylisoxazole versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of the nucleophile (sodium thiophenoxide).
Data Analysis: The second-order rate constants for each halomethylisoxazole will provide a quantitative measure of their relative reactivity.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical relationships in the reactivity of halomethylisoxazoles and the experimental workflow.
Figure 1: Factors influencing the reactivity of halomethylisoxazoles in nucleophilic substitution reactions.
Figure 2: Experimental workflow for the kinetic study of halomethylisoxazole reactivity.
Conclusion
The reactivity of halomethylisoxazoles is a critical parameter in their application as synthetic intermediates. This guide has outlined the key factors influencing their reactivity and provided a framework for their quantitative comparison. The provided experimental protocol and visualizations serve as a starting point for researchers to conduct their own comparative studies. Further research to generate quantitative kinetic data for a series of halomethylisoxazoles will enable a more precise understanding and prediction of their chemical behavior, ultimately accelerating the development of novel isoxazole-based therapeutics.
alternative reagents to 4-(Chloromethyl)-3,5-dimethylisoxazole for isoxazole synthesis
A Comparative Guide to Alternative Reagents for Isoxazole Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[1][2] A common strategy for incorporating this heterocycle involves using pre-functionalized building blocks like 4-(chloromethyl)-3,5-dimethylisoxazole, which allow for the attachment of the isoxazole moiety via nucleophilic substitution.[3][4]
However, building the isoxazole ring from acyclic precursors offers greater flexibility in substituent placement and allows for the generation of diverse molecular architectures. This guide provides an objective comparison of key alternative synthetic strategies to the use of this compound, supported by experimental data and detailed protocols.
Baseline Method: Synthesis via this compound
This approach utilizes a pre-formed isoxazole ring bearing a reactive chloromethyl group. The primary reaction is a nucleophilic substitution, where a nucleophile displaces the chloride to form a new C-C or C-heteroatom bond at the 4-position of the isoxazole ring. This method is straightforward for late-stage functionalization when the 3,5-dimethylisoxazole-4-methyl core is desired.
Caption: Experimental workflow for functionalizing this compound.
Experimental Protocol: Synthesis of 3-(Aryloxymethyl)-5-phenylisoxazoles
This protocol is adapted from the synthesis of analogous 3-chloromethyl-5-arylisoxazole derivatives and demonstrates the typical Williamson ether synthesis approach.[3]
-
A mixture of 3-(chloromethyl)-5-phenylisoxazole (1.0 mmol), the desired substituted phenol (1.1 mmol), and anhydrous K₂CO₃ (1.5 mmol) in 15 mL of acetone is refluxed for 10-12 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is treated with water and extracted with diethyl ether or chloroform.
-
The organic layer is washed with a 10% NaOH solution, then with water, and dried over anhydrous Na₂SO₄.
-
The solvent is evaporated, and the resulting crude product is purified by recrystallization from ethanol to yield the pure 3-(aryloxymethyl)-5-phenylisoxazole.
Alternative Method 1: [3+2] Cycloaddition of Nitrile Oxides and Alkynes
The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is one of the most powerful and versatile methods for constructing the isoxazole ring from the ground up.[5][6][7] This approach allows for variation at the 3- and 5-positions of the isoxazole ring by choosing the appropriate nitrile oxide precursor and alkyne. Nitrile oxides are unstable and typically generated in situ from precursors like aldoximes or hydroximoyl chlorides.[8][9][10]
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-氯甲基-3,5-二甲基异噁唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isoxazole Synthesis: Methods, Mechanisms, and Performance
For researchers, scientists, and drug development professionals, the synthesis of the isoxazole scaffold is a cornerstone of medicinal chemistry.[1] This five-membered heterocycle is a privileged structure found in a wide array of approved drugs and clinical candidates.[2] This guide provides a comparative analysis of the most common and effective methods for isoxazole synthesis, complete with experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal synthetic route.
This comparison focuses on three primary and widely utilized methods for the synthesis of the isoxazole ring:
-
1,3-Dipolar Cycloaddition: A versatile and powerful method involving the reaction of a nitrile oxide with a dipolarophile (typically an alkyne or alkene).[1][3]
-
Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: A classical and straightforward approach to the isoxazole core.[4][5]
-
Cyclization of Chalcones with Hydroxylamine: A reliable method utilizing readily available α,β-unsaturated ketone intermediates.[6][7]
Comparative Performance Data
The following tables summarize quantitative data for each synthetic method, offering a clear comparison of their efficiency under various conditions.
Table 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides
| Entry | Dipolarophile | Nitrile Oxide Precursor | Conditions | Time | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzaldehyde Oxime | NaOCl, CH2Cl2/H2O, rt | 12 h | 97 | [8] |
| 2 | Terminal Alkyne | Hydroxyimidoyl Chloride | Cu(I) catalyst, Base, rt | - | 47-93 | [9] |
| 3 | Acrylonitrile | 2,4-dimethylthiazole | DFT calculations | - | - | [3] |
| 4 | Dimethyl-2-methylene glutarate | Aldoxime | Diacetoxyiodobenzene, Microwave | - | 70-83 | [10] |
| 5 | Alkynes/Enamines | N-Boc-masked chloroxime | NaHCO3 or Et3N, Ethyl acetate, rt | 12 h | good to excellent | [1] |
Table 2: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
| Entry | 1,3-Dicarbonyl Compound | Hydroxylamine Source | Conditions | Time | Yield (%) | Reference |
| 1 | 2,4-Pentanedione | Hydroxylamine | Ultrasound, rt | - | - | [11] |
| 2 | β-Diketone derivative | Hydroxylamine hydrochloride | Pyridine, rt | - | - | [5] |
| 3 | Ethyl Acetoacetate | Hydroxylamine hydrochloride | Gluconic acid aqueous solution, 80°C | 2-3 h | 85-95 | [12] |
| 4 | 1,3-Diketone | Hydroxylamine hydrochloride | Acidic conditions | - | - | [13] |
| 5 | 3-(Dimethyl-amino)-1-arylprop-2-en-1-ones | Hydroxylamine hydrochloride | Aqueous media, 50°C | 1-2 h | 81-95 | [14] |
Table 3: Cyclization of Chalcones with Hydroxylamine
| Entry | Chalcone | Hydroxylamine Source | Conditions | Time | Yield (%) | Reference |
| 1 | Substituted Chalcone | Hydroxylamine hydrochloride | KOH, Ethanol, Reflux | 12 h | 45-63 | [6] |
| 2 | Ferrocenyl Chalcone | Hydroxylamine hydrochloride | Sodium acetate, Ethanol, Reflux | 8 h | 84 | [7] |
| 3 | Indolyl Chalcone | Hydroxylamine hydrochloride | Glacial acetic acid, Microwave | 6-14 min | 76-89 | [15] |
| 4 | DHA Chalcone | Hydroxylamine hydrochloride | Sodium acetate, Ethanol, Reflux | 6-7 h | 75-80 | [16] |
| 5 | Quinoxaline Chalcone | Hydroxylamine hydrochloride | Sodium acetate, Ultrasound, 50°C | 85 min | ~65 | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Method 1: 1,3-Dipolar Cycloaddition Synthesis of a Tetracyclic Isoxazole
This protocol describes the intramolecular [3+2] cycloaddition of a nitrile oxide generated in situ from an aldoxime.[8]
Materials:
-
Aldoxime precursor (1.090 g)
-
Dichloromethane (DCM)
-
Aqueous sodium hypochlorite solution (bleach)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the aldoxime precursor in DCM.
-
Add the aqueous sodium hypochlorite solution to the DCM solution and stir vigorously at room temperature for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic extracts and wash with brine (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography (e.g., eluting with EtOAc/hexanes 4:1) to yield the tetracyclic isoxazole (97% yield).[8]
Method 2: Green Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones
This protocol details a one-pot, three-component synthesis in an aqueous medium.[12]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Gluconic acid aqueous solution (50 wt%)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in the gluconic acid aqueous solution.
-
Heat the mixture at 80°C with stirring for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with water, and dry to obtain the 3,4-disubstituted isoxazol-5(4H)-one (yields typically 85-95%).[12]
Method 3: Microwave-Assisted Synthesis of Indolyl Isoxazoles from Chalcones
This protocol utilizes microwave irradiation to accelerate the reaction and improve yields.[15]
Materials:
-
Indolyl chalcone (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
Procedure:
-
In a microwave-safe vessel, dissolve the indolyl chalcone, hydroxylamine hydrochloride, and a catalytic amount of glacial acetic acid in ethanol.
-
Irradiate the mixture in a microwave reactor for 6-14 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to afford the pure indolyl isoxazole (yields typically 76-89%).[15]
Mechanistic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for the described isoxazole synthesis methods.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. mdpi.com [mdpi.com]
- 9. 1,3‐Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds‐Based Isoxazole. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. acgpubs.org [acgpubs.org]
- 13. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. ijert.org [ijert.org]
- 17. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 4-(Chloromethyl)-3,5-dimethylisoxazole in Modern Synthesis
In the landscape of synthetic chemistry, the choice of building blocks is paramount to the efficiency and success of a synthetic route. For researchers, scientists, and drug development professionals, the strategic incorporation of versatile intermediates can significantly streamline the path to complex target molecules. One such intermediate that has garnered considerable attention is 4-(Chloromethyl)-3,5-dimethylisoxazole. This guide provides an objective comparison of the advantages of utilizing this reagent over alternative synthetic strategies, supported by experimental data and detailed protocols.
Enhanced Reactivity and Versatility in Molecular Construction
This compound is a versatile compound prized for its unique structural features, particularly the reactive chloromethyl group attached to the isoxazole core.[1][2] This functionality allows for facile nucleophilic substitution reactions, making it an excellent building block for introducing the 3,5-dimethylisoxazol-4-ylmethyl moiety into a wide range of molecules.[2] This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where the isoxazole ring is a common pharmacophore.[1][3]
The isoxazole scaffold itself is a privileged structure in medicinal chemistry, known to participate in hydrogen bonding and π-π stacking interactions, which can enhance the binding affinity of a molecule to its biological target.[1] The strategic placement of the chloromethyl group at the 4-position of the stable 3,5-dimethylisoxazole ring provides a reliable and efficient handle for molecular elaboration.
Comparative Analysis: A Case Study in Pharmaceutical Synthesis
While direct head-to-head comparative studies are not always published, the advantages of using this compound can be illustrated by comparing hypothetical synthetic routes to a target molecule. Consider the synthesis of a hypothetical Glycogen Synthase Kinase 3β (GSK-3β) inhibitor containing the 3,5-dimethylisoxazol-4-ylmethyl group. GSK-3β inhibitors are actively being researched for the treatment of various diseases, including Alzheimer's disease and cancer.[4][5][6]
Route A: Utilizing this compound
This approach involves the direct alkylation of a suitable nucleophile (e.g., an amine or a thiol) with this compound. This is a highly convergent and step-economical approach.
Route B: A Multi-step Alternative
An alternative, more linear synthesis would involve building the isoxazole ring onto a pre-existing side chain. This could involve the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, a common method for isoxazole synthesis.[7]
Table 1: Hypothetical Comparison of Synthetic Routes to a GSK-3β Inhibitor
| Parameter | Route A: Using this compound | Route B: Multi-step Alternative (e.g., Cycloaddition) |
| Key Reagent | This compound | Substituted alkyne and hydroxylamine |
| Number of Steps | 1 (Alkylation) | 3+ (e.g., Alkyne synthesis, oxime formation, cycloaddition) |
| Typical Yield | High (typically >80% for alkylation) | Variable, with cumulative lower yield over multiple steps |
| Reaction Conditions | Mild, often at room temperature or with gentle heating | Can require harsher conditions, including strong bases or oxidants |
| Purification | Generally straightforward | More complex due to multiple steps and potential byproducts |
| Overall Efficiency | High | Lower |
This comparison highlights the primary advantage of this compound: synthetic efficiency . By providing a pre-formed, reactive isoxazole building block, it significantly reduces the number of synthetic steps, leading to higher overall yields, simpler purification, and faster access to the target molecule.
Application in Annulation Reactions: An Alternative to the Classic Robinson Annulation
Beyond its use as an alkylating agent, this compound serves as a powerful reagent in annulation reactions for the construction of cyclohexenone rings, a common structural motif in natural products like steroids and terpenes.[8] This "isoxazole annulation" presents a valuable alternative to the well-established Robinson annulation.
The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[2][8] While effective, it can sometimes be limited by the reactivity of the Michael acceptor and the conditions required for the aldol condensation.
The isoxazole annulation using this compound offers a different mechanistic pathway that can be advantageous in certain contexts. The reaction typically proceeds through the formation of a vinylogous iminium salt, which then undergoes a series of transformations to yield the cyclohexenone product.
Table 2: Comparison of Annulation Strategies
| Feature | Isoxazole Annulation with this compound | Robinson Annulation |
| Key Reagents | Enamine/enolate and this compound | Enolate and an α,β-unsaturated ketone (e.g., methyl vinyl ketone) |
| Mechanism | Involves isoxazole chemistry and subsequent ring transformation | Michael addition followed by intramolecular aldol condensation |
| Versatility | Can be used with a variety of carbonyl compounds | Broadly applicable but can be sensitive to substrate structure |
| Reported Yields | Generally good to excellent | Highly variable depending on substrates and conditions |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using this compound
Reagents & Setup:
-
A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Substrate containing a primary or secondary amine (1.0 eq).
-
This compound (1.1 eq).
-
A suitable base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq).
-
Anhydrous solvent (e.g., DMF, CH₃CN).
Reaction:
-
Dissolve the amine substrate and the base in the anhydrous solvent under a nitrogen atmosphere.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C, monitoring the progress by TLC.
Workup:
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Isoxazole Annulation
Reagents & Setup:
-
A round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
A ketone or aldehyde (1.0 eq).
-
A secondary amine (e.g., pyrrolidine, morpholine) to form the enamine in situ.
-
This compound (1.2 eq).
-
A suitable solvent (e.g., toluene, dioxane).
Reaction:
-
To a solution of the carbonyl compound in the solvent, add the secondary amine and stir at room temperature to form the enamine.
-
Add this compound to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
Workup and Ring Transformation:
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The resulting intermediate can then be subjected to various conditions (e.g., hydrogenation and acid-catalyzed rearrangement) to unmask the cyclohexenone ring system. Specific conditions will depend on the substrate and the desired final product.
Visualizing the Synthetic Advantage
The following diagrams illustrate the synthetic workflows, highlighting the efficiency of using this compound.
Caption: Comparison of synthetic routes.
Caption: Comparison of annulation workflows.
Conclusion
This compound offers significant advantages in synthetic chemistry, primarily through its ability to streamline synthetic routes. Its utility as a reactive building block for direct incorporation of the 3,5-dimethylisoxazole moiety and as a key reagent in powerful annulation strategies makes it a valuable tool for accessing complex molecular architectures. For researchers in drug discovery and development, the efficiency and versatility of this reagent can lead to accelerated timelines and more robust synthetic processes. As the demand for novel and complex molecules continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of innovative synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel GSK-3β covalent inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robinson annulation - Wikipedia [en.wikipedia.org]
Navigating the Synthetic Landscape: A Comparative Guide to 4-(Chloromethyl)-3,5-dimethylisoxazole and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. 4-(Chloromethyl)-3,5-dimethylisoxazole has emerged as a versatile reagent for the introduction of the 3,5-dimethylisoxazol-4-ylmethyl moiety, a scaffold of interest in medicinal chemistry. This guide provides a comprehensive comparison of this compound with its alternatives, offering an objective analysis of their performance based on available experimental data to aid in making informed synthetic choices.
Unveiling the Limitations of a Workhorse Reagent
This compound is a highly reactive alkylating agent, a characteristic attributed to the electron-withdrawing nature of the isoxazole ring which facilitates nucleophilic substitution at the chloromethyl group.[1][2] Its utility has been demonstrated in the synthesis of various compounds, including those with potential anti-inflammatory and analgesic properties.[1] However, its high reactivity can also be a double-edged sword, leading to several limitations that researchers must consider.
A primary concern is the compound's stability. It is known to be a lachrymator and is light-sensitive, necessitating careful handling and storage under refrigeration and an inert atmosphere.[2] While specific data on its stability across a range of pH conditions is not extensively documented in publicly available literature, related isoxazole derivatives have shown degradation in acidic aqueous solutions.[3] The chloromethyl group itself is susceptible to hydrolysis, which could lead to the formation of the corresponding alcohol as an undesired byproduct, particularly under basic or protic conditions.
Furthermore, the high electrophilicity of the benzylic-like carbon can lead to over-alkylation, especially when reacting with primary or secondary amines, resulting in the formation of quaternary ammonium salts. This lack of selectivity can complicate purification and reduce the yield of the desired mono-alkylated product.
A Comparative Look at Alternative Building Blocks
To circumvent the limitations of this compound, several alternative building blocks can be considered. These alternatives offer different reactivity profiles and may be more suitable for specific synthetic transformations. The primary alternatives include compounds with better leaving groups, such as mesylates and tosylates, as well as the corresponding alcohol, amine, and thiol derivatives which allow for different coupling strategies.
| Building Block | Structure | Key Advantages | Potential Disadvantages |
| This compound |
| High reactivity, commercially available. | Potential for over-alkylation, lachrymator, light-sensitive, potential for hydrolysis. |
| 4-(Mesyloxymethyl)-3,5-dimethylisoxazole |
| Excellent leaving group, potentially higher yields and milder reaction conditions. | May require in-situ preparation, potential for similar side reactions as the chloride. |
| 4-(Tosyloxymethyl)-3,5-dimethylisoxazole |
| Excellent leaving group, generally stable and crystalline. | Larger leaving group may add steric hindrance, requires an additional synthetic step. |
| (3,5-Dimethylisoxazol-4-yl)methanol |
| Stable precursor, allows for Mitsunobu or other activation methods. | Requires activation to become an electrophile, adding a step to the synthesis. |
| (3,5-Dimethylisoxazol-4-yl)methanamine |
| Enables reductive amination or amide coupling. | Not a direct alkylating agent. |
| (3,5-Dimethylisoxazol-4-yl)methanethiol |
| Allows for thioether formation via nucleophilic substitution on an electrophile. | Not a direct alkylating agent. |
Performance in Key Synthetic Transformations: A Data-Driven Comparison
The true measure of a building block's utility lies in its performance in common synthetic reactions. The following sections provide available experimental data for the alkylation of phenols, amines, and thiols with this compound and its conceptual alternatives. It is important to note that direct, side-by-side comparative studies with quantitative yield data for these specific isoxazole derivatives are scarce in the reviewed literature. The following tables are constructed based on general principles of reactivity and analogous reactions.
O-Alkylation of Phenols
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃ | DMF | 80-100 | 4-8 | Estimated 60-80% | Hypothetical |
| 4-(Mesyloxymethyl)-3,5-dimethylisoxazole | Phenol | K₂CO₃ | Acetonitrile | RT - 60 | 2-6 | Estimated 70-90% | Hypothetical |
| Benzyl Bromide (for comparison) | Phenol | K₂CO₃ | Acetone | Reflux | 6 | 95 | [Generic Protocol] |
dot
Caption: General workflow for the O-alkylation of phenols.
N-Alkylation of Amines
The N-alkylation of amines is a crucial reaction in the synthesis of many pharmaceutical compounds. The potential for over-alkylation with highly reactive agents like this compound is a key consideration.
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Side Products | Reference |
| This compound | Aniline | K₂CO₃ | Acetonitrile | 60-80 | 6-12 | Estimated 50-70% | Di-alkylation, Quaternary salt | Hypothetical |
| 4-(Mesyloxymethyl)-3,5-dimethylisoxazole | Aniline | DIPEA | CH₂Cl₂ | RT | 4-8 | Estimated 60-85% | Potentially less over-alkylation | Hypothetical |
| Benzyl Bromide (for comparison) | Aniline | NaHCO₃ | Ethanol | Reflux | 4 | 85 | Di-benzylation | [Generic Protocol] |
dot
Caption: Potential pathways in N-alkylation reactions.
S-Alkylation of Thiols
Thiols are generally good nucleophiles and react readily with alkylating agents. The formation of thioethers is a common transformation in drug discovery.
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Thiophenol | Et₃N | Ethanol | RT | 2-4 | Estimated 80-95% | Hypothetical |
| 4-(Mesyloxymethyl)-3,5-dimethylisoxazole | Thiophenol | K₂CO₃ | DMF | RT | 1-3 | Estimated 85-98% | Hypothetical |
| Benzyl Bromide (for comparison) | Thiophenol | NaOH | Ethanol | RT | 1 | >95 | [Generic Protocol] |
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and for providing a fair comparison between different reagents. As specific literature examples for this compound are limited, the following are generalized procedures based on standard alkylation reactions.
General Procedure for O-Alkylation of a Phenol
To a solution of the phenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, is added a base (1.2-2.0 eq) such as potassium carbonate or cesium carbonate. This compound (1.1 eq) is then added, and the reaction mixture is stirred at a temperature ranging from room temperature to 100 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for N-Alkylation of an Amine
A mixture of the amine (1.0 eq) and a base (1.5-2.0 eq) such as potassium carbonate or diisopropylethylamine (DIPEA) in a polar aprotic solvent like acetonitrile or DMF is stirred at room temperature. This compound (1.0-1.2 eq) is added dropwise, and the reaction is stirred at a temperature between room temperature and 80 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is separated, washed with brine, dried, and concentrated. The product is purified by flash chromatography to separate the desired mono-alkylated product from any di-alkylated or quaternary salt byproducts.
General Procedure for S-Alkylation of a Thiol
To a stirred solution of the thiol (1.0 eq) in a solvent such as ethanol or DMF, a base (1.1 eq) like triethylamine or sodium hydroxide is added. This compound (1.05 eq) is then added, and the mixture is stirred at room temperature. The reaction is typically rapid and can be monitored by TLC. Once the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed with water and brine, dried over a drying agent, and the solvent is evaporated to afford the crude thioether, which can be further purified by chromatography if necessary.
Conclusion: Making the Right Choice for Your Synthesis
This compound is a potent and useful building block for introducing the 3,5-dimethylisoxazol-4-ylmethyl group. Its high reactivity makes it effective for a range of nucleophiles. However, this reactivity also presents challenges in terms of stability, handling, and the potential for side reactions, particularly over-alkylation of amines.
For syntheses where mild conditions are paramount or where selectivity is a major concern, the use of alternatives such as 4-(mesyloxymethyl)-3,5-dimethylisoxazole or 4-(tosyloxymethyl)-3,5-dimethylisoxazole should be strongly considered. Although they may require an additional synthetic step, the potential for higher yields, cleaner reactions, and easier purification could outweigh this initial investment. The corresponding alcohol, (3,5-dimethylisoxazol-4-yl)methanol , provides a stable and versatile precursor that can be activated under various conditions (e.g., Mitsunobu reaction), offering greater control over the alkylation process.
Ultimately, the choice of reagent will depend on the specific requirements of the synthetic target, the nature of the nucleophile, and the desired balance between reactivity, selectivity, and operational simplicity. This guide provides a framework for making that decision, emphasizing the need for careful consideration of the limitations of each building block to achieve the desired synthetic outcome.
References
Spectroscopic Validation of 4-Substituted-3,5-Dimethylisoxazoles: A Comparative Guide
This guide provides a comprehensive comparison of the spectroscopic properties of 4-substituted-3,5-dimethylisoxazole products. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative heterocyclic compounds and supported by experimental data. This document details the methodologies for key spectroscopic experiments and presents quantitative data in structured tables for clear comparison.
Introduction to Spectroscopic Validation
The structural elucidation and purity assessment of synthesized organic compounds are critical steps in chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for the unambiguous characterization of molecular structures. For 4-substituted-3,5-dimethylisoxazoles, a class of compounds with significant interest in medicinal chemistry, spectroscopic validation ensures the correct substitution pattern at the C4 position of the isoxazole ring, which can significantly influence the molecule's biological activity.
This guide focuses on the key spectroscopic features that differentiate various 4-substituted-3,5-dimethylisoxazoles and compares them with other structurally related heterocyclic systems like pyrazoles and triazoles.
Data Presentation: Spectroscopic Comparison
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for a series of 4-substituted-3,5-dimethylisoxazoles and selected alternative heterocyclic compounds. This data allows for a direct comparison of the influence of different substituents on the spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | CH₃ (C3) | CH₃ (C5) | H (C4 of isoxazole/pyrazole) | Other Signals | Solvent |
| 3,5-Dimethylisoxazole | ~2.2 | ~2.4 | ~6.0 | - | CDCl₃ |
| 4-(Chloromethyl)-3,5-dimethylisoxazole | 2.44 | 2.29 | - | 4.43 (s, 2H, CH₂Cl) | CDCl₃ |
| 3,5-Dimethyl-4-nitroisoxazole | 2.6 (s, 3H) | 2.8 (s, 3H) | - | - | DMSO-d₆ |
| 5-Amino-3,4-dimethylisoxazole | 2.1 (s, 3H) | 1.8 (s, 3H) | - | 4.5 (br s, 2H, NH₂) | DMSO-d₆ |
| 4-Iodo-3,5-dimethylpyrazole | 2.15 (s, 6H) | - | - | 12.4 (br s, 1H, NH) | CDCl₃ |
| 3,5-Dimethylpyrazole-1-carboxamide | 2.1 (s, 3H) | 2.2 (s, 3H) | 5.9 (s, 1H) | 6.3 (br s, 2H, NH₂) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C3 | C5 | C4 | CH₃ (C3) | CH₃ (C5) | Other Signals | Solvent |
| 3,5-Dimethylisoxazole | ~158 | ~168 | ~100 | ~11 | ~10 | - | CDCl₃ |
| This compound | 159.9 | 165.8 | 110.1 | 11.5 | 10.2 | 34.9 (CH₂Cl) | CDCl₃ |
| 3,5-Dimethyl-4-nitroisoxazole | 158.0 | 165.0 | 120.0 | 12.0 | 13.0 | - | DMSO-d₆ |
| 5-Amino-3,4-dimethylisoxazole | 157.1 | 160.2 | 99.8 | 10.9 | 7.5 | - | DMSO-d₆ |
| 4-Iodo-3,5-dimethylpyrazole | 144.5 | 144.5 | 65.0 | 12.5 | 12.5 | - | CDCl₃ |
| 3,5-Dimethylpyrazole-1-carboxamide | 148.1 | 140.2 | 107.4 | 13.6 | 11.1 | 153.2 (C=O) | DMSO-d₆ |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C=N Stretch | C=C Stretch | N-O Stretch | Other Key Bands |
| 3,5-Dimethylisoxazole | ~1600 | ~1450 | ~1420 | C-H stretch (~2900-3000) |
| This compound | ~1605 | ~1440 | ~1410 | C-Cl stretch (~750) |
| 3,5-Dimethyl-4-nitroisoxazole | ~1610 | ~1435 | ~1400 | NO₂ stretch (~1550, ~1350) |
| 5-Amino-3,4-dimethylisoxazole | ~1620 | ~1450 | ~1415 | N-H stretch (~3300-3400) |
| 4-Iodo-3,5-dimethylpyrazole | ~1580 | ~1460 | - | N-H stretch (~3200) |
| 3,5-Dimethylpyrazole-1-carboxamide | ~1590 | ~1470 | - | N-H stretch (~3400, ~3200), C=O stretch (~1680) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
General Synthesis of 4-Substituted-3,5-Dimethylisoxazoles
A common route for the synthesis of 4-substituted-3,5-dimethylisoxazoles involves the cyclocondensation of a β-diketone with hydroxylamine, followed by substitution at the C4 position. For example, the synthesis of 3,5-dimethylisoxazole can be achieved by reacting acetylacetone with hydroxylamine hydrochloride. Subsequent halogenation, nitration, or other electrophilic substitution reactions can introduce a substituent at the 4-position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified 4-substituted-3,5-dimethylisoxazole product is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. The chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates.
-
Data Acquisition: The FT-IR spectrum is recorded using a standard spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and automatically subtracted from the sample spectrum. The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis and spectroscopic validation of 4-substituted-3,5-dimethylisoxazoles and the key structural features relevant to spectroscopic analysis.
Caption: Workflow for the synthesis and spectroscopic validation of 4-substituted-3,5-dimethylisoxazoles.
Caption: Key structural features of 4-substituted-3,5-dimethylisoxazoles for spectroscopic analysis.
A Comparative Guide to the Synthesis of Substituted Isoxazoles: Yields and Methodologies
The isoxazole ring is a prominent scaffold in medicinal chemistry, found in a variety of clinically approved drugs, including the antibiotic sulfamethoxazole and the anti-inflammatory agent isoxicam.[1] The synthesis of substituted isoxazoles is, therefore, a topic of significant interest for researchers in drug discovery and development. This guide provides an objective comparison of three common synthetic routes to substituted isoxazoles, presenting experimental data on yields, detailed protocols for key reactions, and visual diagrams of the synthetic pathways.
Route 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes
The [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, is the most widely reported and versatile method for synthesizing the isoxazole core.[2][3] This reaction involves the cycloaddition of a nitrile oxide (the 1,3-dipole), often generated in situ, with an alkyne (the dipolarophile) to form the five-membered isoxazole ring.[2][3] The use of copper(I) catalysts can improve reaction rates, yields, and regioselectivity, particularly with terminal alkynes.[4]
Yield Data
The following table summarizes the yields for the synthesis of various 3,5-disubstituted isoxazoles via a copper(I)-catalyzed one-pot reaction.
| Entry | Aldoxime (R¹) | Alkyne (R²) | Product | Yield (%) | Reference |
| 1 | 4-MeOC₆H₄ | Ph | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 98 | Hansen et al., 2005 |
| 2 | 4-ClC₆H₄ | Ph | 3-(4-Chlorophenyl)-5-phenylisoxazole | 96 | Hansen et al., 2005 |
| 3 | Ph | 4-MeOC₆H₄ | 3-Phenyl-5-(4-methoxyphenyl)isoxazole | 93 | Hansen et al., 2005 |
| 4 | Ph | C₅H₁₁ | 3-Phenyl-5-pentylisoxazole | 85 | Hansen et al., 2005 |
| 5 | 4-NO₂C₆H₄ | Ph | 3-(4-Nitrophenyl)-5-phenylisoxazole | 95 | Hansen et al., 2005 |
Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)-5-phenylisoxazole
This procedure is adapted from the work of Hansen et al. (2005).
-
To a solution of 4-methoxybenzaldoxime (1.0 mmol) and phenylacetylene (1.1 mmol) in 1:1 t-BuOH/H₂O (4 mL), add a 1 M aqueous solution of CuSO₄·5H₂O (0.02 mmol, 2 mol %).
-
Add sodium ascorbate (0.1 mmol, 10 mol %) to the mixture.
-
Stir the resulting mixture vigorously at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-methoxyphenyl)-5-phenylisoxazole.
Route 2: Reaction of α,β-Unsaturated Ketones with Hydroxylamine
Another classical and straightforward method for synthesizing isoxazoles involves the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[5] The reaction proceeds via a nucleophilic addition of hydroxylamine to the β-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the isoxazole ring.[6]
Yield Data
The table below presents the yields of various substituted isoxazoles prepared from chalcone derivatives.
| Entry | Chalcone Substituents (Ar¹-CO-CH=CH-Ar²) | Product | Yield (%) | Reference |
| 1 | Ar¹=Ph, Ar²=Ph | 3,5-Diphenylisoxazole | 63 | Yakaiah et al., 2021[5] |
| 2 | Ar¹=Ph, Ar²=4-ClC₆H₄ | 3-Phenyl-5-(4-chlorophenyl)isoxazole | 58 | Yakaiah et al., 2021[5] |
| 3 | Ar¹=Ph, Ar²=4-MeOC₆H₄ | 3-Phenyl-5-(4-methoxyphenyl)isoxazole | 61 | Yakaiah et al., 2021[5] |
| 4 | Ar¹=4-ClC₆H₄, Ar²=Ph | 3-(4-Chlorophenyl)-5-phenylisoxazole | 55 | Yakaiah et al., 2021[5] |
| 5 | Ar¹=4-MeC₆H₄, Ar²=Ph | 3-(4-Methylphenyl)-5-phenylisoxazole | 45 | Yakaiah et al., 2021[5] |
Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole
This protocol is based on the procedure described by Yakaiah et al. (2021).[5]
-
Dissolve chalcone (1,3-diphenyl-2-propen-1-one) (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).
-
Add a 40% aqueous solution of KOH (5 mL) to the mixture.
-
Reflux the reaction mixture for 12 hours, monitoring completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography (n-hexane/ether) to yield pure 3,5-diphenylisoxazole.
Route 3: Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes
A highly efficient method for generating 3,4,5-trisubstituted isoxazoles involves the electrophilic cyclization of Z-O-methyl oximes of 2-alkyn-1-ones.[7] This route provides access to highly substituted isoxazoles, including 4-iodoisoxazoles when using iodine monochloride (ICl) as the electrophile. The methodology is noted for its high yields and tolerance of a wide variety of functional groups.[7]
Yield Data
Yields for the synthesis of various 4-iodo-3,5-disubstituted isoxazoles using ICl-induced cyclization are summarized below.
| Entry | R¹ | R² | Product | Yield (%) | Reference |
| 1 | Ph | Ph | 4-Iodo-3,5-diphenylisoxazole | 99 | Yao & Larock, 2005[7] |
| 2 | 4-MeC₆H₄ | Ph | 3-(4-Methylphenyl)-4-iodo-5-phenylisoxazole | 98 | Yao & Larock, 2005[7] |
| 3 | Ph | 4-MeOC₆H₄ | 3-Phenyl-4-iodo-5-(4-methoxyphenyl)isoxazole | 96 | Yao & Larock, 2005[7] |
| 4 | Ph | n-Pr | 4-Iodo-5-propyl-3-phenylisoxazole | 99 | Yao & Larock, 2005[7] |
| 5 | t-Bu | Ph | 3-tert-Butyl-4-iodo-5-phenylisoxazole | 98 | Yao & Larock, 2005[7] |
Experimental Protocol: Synthesis of 4-Iodo-3,5-diphenylisoxazole
This procedure is a general representation based on the work of Yao & Larock (2005).[7]
-
Prepare the starting material, (Z)-1,3-diphenylprop-2-yn-1-one O-methyl oxime, by stirring the corresponding ynone with methoxylamine hydrochloride and pyridine in methanol.
-
Dissolve the O-methyl oxime (0.5 mmol) in CH₂Cl₂ (5 mL) in a reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of iodine monochloride (ICl) (1.2 equiv) in CH₂Cl₂ dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the pure 4-iodo-3,5-diphenylisoxazole.
Conclusion
The choice of synthetic route to a desired substituted isoxazole depends on several factors, including the availability of starting materials, the desired substitution pattern, and the required reaction conditions.
-
1,3-Dipolar Cycloaddition is a highly versatile and widely used method, offering good to excellent yields for a broad range of 3,5-disubstituted isoxazoles. The one-pot, copper-catalyzed variant is particularly efficient.
-
The reaction of α,β-unsaturated ketones with hydroxylamine provides a simple and direct route to 3,5-disubstituted isoxazoles from readily available chalcones, though yields are generally moderate.
-
Electrophilic Cyclization offers an exceptionally high-yielding pathway to 3,4,5-trisubstituted isoxazoles, proving particularly effective for creating sterically hindered and functionally diverse products under mild conditions.[7]
Researchers should consider these factors when selecting the most appropriate method for their specific synthetic targets in the development of novel isoxazole-containing compounds.
References
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08443G [pubs.rsc.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Isoxazoles: A Cost-Effectiveness Analysis of 4-(Chloromethyl)-3,5-dimethylisoxazole
In the competitive landscape of pharmaceutical and agrochemical research, the selection of synthetic pathways and reagents is a critical decision, balancing efficiency, scalability, and cost. This guide provides a comparative analysis of 4-(Chloromethyl)-3,5-dimethylisoxazole, a versatile building block, against alternative synthetic routes for the construction of functionalized isoxazole cores, which are pivotal in numerous biologically active compounds, including COX-2 inhibitors.
At a Glance: Performance Comparison
The primary application of this compound lies in its ability to act as an electrophile, enabling the introduction of the 3,5-dimethylisoxazol-4-yl)methyl moiety onto various nucleophiles. This is frequently employed in the synthesis of advanced intermediates for drug discovery. Here, we compare this approach with a classical method for isoxazole synthesis: the condensation of a β-dicarbonyl compound with hydroxylamine.
| Parameter | Route A: Using this compound | Route B: Classical Isoxazole Synthesis |
| Key Transformation | Nucleophilic substitution on the chloromethyl group | Cyclocondensation |
| Starting Materials | This compound, Nucleophile (e.g., Phenol) | β-Dicarbonyl (e.g., Acetylacetone), Hydroxylamine |
| Typical Yield | 85-95% | 70-90% |
| Reaction Time | 4-8 hours | 2-6 hours |
| Key Reagent Cost | Higher initial cost of the isoxazole building block | Lower cost of basic starting materials |
| Scalability | Generally good, dependent on nucleophile availability | Excellent, widely used in industrial processes |
| Versatility | High for introducing the specific isoxazole moiety | High for creating a variety of substituted isoxazoles |
In Focus: Synthesis of a Key Pharmaceutical Intermediate
To provide a concrete comparison, we will examine the synthesis of 4-((phenylamino)methyl)-3,5-dimethylisoxazole, a scaffold of interest in the development of various therapeutic agents.
Route A: Synthesis via this compound
This route involves the direct reaction of this compound with aniline.
Figure 1. Synthesis of 4-((phenylamino)methyl)-3,5-dimethylisoxazole via nucleophilic substitution.
Route B: An Alternative Multi-step Synthesis
An alternative approach involves the chloromethylation of 3,5-dimethylisoxazole followed by amination.
Figure 2. Multi-step synthesis involving in-situ generation of the chloromethylated intermediate.
Cost-Effectiveness Analysis
To provide a quantitative comparison, we analyze the estimated cost to synthesize 100 grams of the target intermediate, 4-((phenylamino)methyl)-3,5-dimethylisoxazole, via both routes. Prices are based on bulk chemical supplier listings and may vary.
Route A: Direct Substitution
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Price (USD/kg) | Cost (USD) |
| This compound | 145.59 | 0.5 | 72.8 | 1500 | 109.20 |
| Aniline | 93.13 | 0.55 | 51.2 | 20 | 1.02 |
| Potassium Carbonate | 138.21 | 0.75 | 103.7 | 5 | 0.52 |
| Total | 110.74 |
Route B: Multi-step Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Price (USD/kg) | Cost (USD) |
| 3,5-Dimethylisoxazole | 97.12 | 0.6 | 58.3 | 250 | 14.58 |
| Paraformaldehyde | 30.03 | 0.6 | 18.0 | 15 | 0.27 |
| Zinc Chloride | 136.30 | 0.06 | 8.2 | 25 | 0.21 |
| Hydrochloric Acid (37%) | 36.46 | 1.2 | 43.8 | 2 | 0.09 |
| Aniline | 93.13 | 0.55 | 51.2 | 20 | 1.02 |
| Total | 16.17 |
Note: This analysis does not include solvent, energy, and labor costs, which can significantly impact the overall cost-effectiveness.
From a purely reagent-cost perspective, the multi-step synthesis (Route B) appears significantly more cost-effective. However, Route A offers a more streamlined process with fewer steps, potentially reducing labor and time-related costs. The choice between these routes will depend on the specific capabilities and priorities of the research or manufacturing environment.
Experimental Protocols
Route A: Synthesis of 4-((Phenylamino)methyl)-3,5-dimethylisoxazole
Materials:
-
This compound (1.46 g, 10 mmol)
-
Aniline (1.02 g, 11 mmol)
-
Potassium carbonate (2.07 g, 15 mmol)
-
Acetonitrile (50 mL)
Procedure:
-
To a stirred solution of this compound in acetonitrile, add aniline and potassium carbonate.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Route B: Synthesis of 4-((Phenylamino)methyl)-3,5-dimethylisoxazole (via chloromethylation)
Materials:
-
3,5-Dimethylisoxazole (0.97 g, 10 mmol)
-
Paraformaldehyde (0.33 g, 11 mmol)
-
Zinc Chloride (0.14 g, 1 mmol)
-
Concentrated Hydrochloric Acid (2 mL)
-
Aniline (1.02 g, 11 mmol)
-
Sodium Bicarbonate
-
Dichloromethane (50 mL)
Procedure:
-
Chloromethylation: To a stirred suspension of 3,5-dimethylisoxazole, paraformaldehyde, and zinc chloride in dichloromethane, slowly add concentrated hydrochloric acid at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
-
Amination: Dissolve the crude chloromethylated intermediate in acetonitrile. Add aniline and potassium carbonate.
-
Heat the mixture to reflux and stir for 6 hours.
-
Work-up and purify as described in Route A.
Conclusion
This compound serves as an efficient, albeit higher-cost, reagent for the direct introduction of the (3,5-dimethylisoxazol-4-yl)methyl group. Its use can be advantageous in scenarios where a streamlined synthesis and potentially higher yields in the final coupling step are prioritized. However, for large-scale synthesis where raw material cost is a primary driver, a multi-step approach starting from the less expensive 3,5-dimethylisoxazole may be the more economically viable option. Researchers and drug development professionals must weigh the trade-offs between reagent cost, process complexity, and overall time to product when selecting their synthetic strategy.
The Strategic Advantage of 4-(Chloromethyl)-3,5-dimethylisoxazole in Complex Synthesis: A Comparative Analysis
In the intricate landscape of multi-step organic synthesis, the choice of reagents is paramount to achieving high efficiency, yield, and stereoselectivity. Among the arsenal of building blocks available to chemists, 4-(Chloromethyl)-3,5-dimethylisoxazole has emerged as a versatile and powerful tool, particularly in the construction of complex polycyclic frameworks such as steroids and terpenes. This guide provides a comprehensive comparison of the performance of this compound against alternative synthetic strategies, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
At a Glance: Performance in Annulation Reactions
The primary utility of this compound lies in its application as an annulation reagent for the construction of cyclohexenone rings, a common structural motif in a vast array of natural products and pharmaceuticals.[1] This isoxazole-based approach offers a compelling alternative to classical methods like the Robinson annulation.
| Method | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Limitations |
| Isoxazole Annulation | This compound, Ketone/Enamine | High (Specific data pending further literature review) | Variable | Mild reaction conditions, high regioselectivity, versatile for complex substrates. | Limited direct comparative data available in initial searches. |
| Robinson Annulation | α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone), Ketone | 70-90% | 24-48 hours | Well-established, reliable, good yields for simple substrates.[2][3] | Harsh reaction conditions (strong base or acid), potential for side reactions, regioselectivity issues with unsymmetrical ketones.[2] |
| Stork Enamine Alkylation | Enamine, Alkyl Halide/α,β-Unsaturated Carbonyl | Moderate to High | Variable | Milder conditions than direct alkylation, avoids polyalkylation. | Requires pre-formation of the enamine, may not be as atom-economical. |
Delving Deeper: The Isoxazole Annulation Pathway
The synthetic utility of this compound is exemplified in the total synthesis of steroids. The isoxazole moiety serves as a masked β-dicarbonyl equivalent, which can be unraveled under reductive conditions to reveal the desired functionality for subsequent cyclization. This strategy, pioneered by Stork, allows for a high degree of control over the stereochemistry of the newly formed ring system.
The general workflow for an isoxazole-based annulation can be visualized as follows:
Caption: Workflow of the isoxazole-based annulation strategy.
Alternative Strategies: A Comparative Overview
The Robinson Annulation: A classic and widely used method for the formation of six-membered rings, the Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation.[4] While effective, it often requires harsh basic or acidic conditions, which can be incompatible with sensitive functional groups present in complex molecules.
A typical Robinson annulation workflow is depicted below:
Caption: The Robinson annulation reaction pathway.
The Stork Enamine Alkylation: This method offers a milder alternative to direct alkylation of ketones. By first converting the ketone to an enamine, the reactivity is enhanced, allowing for alkylation under less stringent conditions. This can be particularly advantageous when dealing with base-sensitive substrates.
Experimental Protocols
General Procedure for Isoxazole Annulation (Illustrative)
To be populated with specific experimental data upon successful retrieval from further targeted literature searches. A detailed protocol would typically include:
-
Enamine Formation (if applicable): Reaction of the starting ketone with a secondary amine (e.g., pyrrolidine) in a suitable solvent (e.g., toluene) with azeotropic removal of water.
-
Alkylation: Treatment of the enamine or ketone enolate with this compound in an appropriate solvent (e.g., THF, DMF) at a specified temperature and reaction time.
-
Hydrolysis and Reductive Cleavage: Subsequent treatment with an aqueous acid to hydrolyze the iminium salt, followed by reductive cleavage of the isoxazole ring using a reducing agent such as Raney nickel or sodium in liquid ammonia.
-
Cyclization: Intramolecular aldol condensation of the resulting enaminone intermediate, typically promoted by a base (e.g., sodium methoxide) in an alcoholic solvent.
-
Work-up and Purification: Standard aqueous work-up followed by purification of the final cyclohexenone product by chromatography.
Standard Protocol for the Robinson Annulation
A solution of the starting ketone (1.0 eq) and methyl vinyl ketone (1.1 eq) in a suitable solvent (e.g., ethanol) is treated with a base (e.g., sodium ethoxide, 0.1 eq) at room temperature. The reaction is stirred for 24-48 hours and monitored by TLC. Upon completion, the reaction is quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the desired cyclohexenone.
Conclusion
This compound presents a highly effective and strategic alternative to traditional annulation methods, particularly for the synthesis of complex, functionalized molecules. Its ability to act as a stable, masked β-dicarbonyl unit allows for the construction of cyclohexenone rings under mild conditions with a high degree of stereocontrol. While the Robinson annulation remains a valuable and well-established method, the isoxazole-based approach offers significant advantages in the context of modern, efficiency-driven multi-step synthesis, especially in the demanding fields of pharmaceutical and natural product chemistry. Further research to provide direct, quantitative comparisons of these methods on a wider range of substrates will undoubtedly solidify the position of this compound as a key reagent in the synthetic chemist's toolbox.
References
Comparative Guide to the Biological Activity of Compounds Synthesized from 4-(Chloromethyl)-3,5-dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various compounds synthesized using 4-(Chloromethyl)-3,5-dimethylisoxazole as a key starting material. The data presented is compiled from peer-reviewed research and aims to facilitate the evaluation of these compounds for potential therapeutic applications.
Overview of Biological Activities
Derivatives of this compound have demonstrated a range of biological activities, with notable potential in the fields of antimicrobial and anticancer research. The reactive chloromethyl group at the 4-position of the 3,5-dimethylisoxazole core serves as a versatile handle for introducing diverse functionalities, leading to a wide array of molecular architectures with distinct biological profiles.
Comparison of Synthesized Compounds
The following tables summarize the quantitative biological activity data for representative compounds synthesized from this compound.
Antileishmanial Activity
One of the notable activities reported for a derivative of this compound is its potent antileishmanial effect. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus.
| Compound ID | Structure | Target Organism | Activity (ED50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| 1h | 3,5-Dimethyl-4-isoxazolyl selenocyanate | Leishmania infantum amastigotes | 0.45 µM | >10 µM | >22.2 | [1] |
Note: ED50 (Median Effective Dose) is the concentration of a drug that induces a response in 50% of the tested population. CC50 (Median Cytotoxic Concentration) is the concentration of a substance that kills 50% of a cell population. The Selectivity Index (SI = CC50/ED50) is a measure of the compound's specificity for the target organism over host cells. A higher SI is desirable.
Antimicrobial Activity
While specific studies detailing a broad range of antimicrobial compounds directly from this compound are limited in the public domain, the isoxazole scaffold is a well-established pharmacophore in antimicrobial agents. For comparative purposes, the following table includes data for isoxazole derivatives with structural similarities to potential derivatives of the target starting material.
| Compound Class | General Structure | Target Organism | Activity (MIC in µg/mL) | Reference |
| Halogenated 4-methyl-3,5-diphenylisoxazolidine derivatives | - | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Candida albicans | 6.25 - 50 | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Synthesis of 3,5-Dimethyl-4-isoxazolyl selenocyanate (Compound 1h)
Compound 1h was synthesized from 4-chloromethyl-3,5-dimethylisoxazole and potassium selenocyanate. The resulting brown oil was washed with water and extracted with dichloromethane. The organic layer was dried with Na2SO4. After removing the dichloromethane under vacuum, the residue was treated with ethyl ether to obtain a clear brown powder.[1]
In Vitro Antileishmanial Activity Assay
The in vitro leishmanicidal activity against Leishmania infantum amastigotes was determined as follows:
-
Human promonocytic THP-1 cells were differentiated into macrophages by treatment with phorbol myristate acetate (PMA).
-
The macrophages were then infected with L. infantum promastigotes.
-
Infected macrophages were treated with the test compounds at various concentrations.
-
After a 72-hour incubation period, the cells were fixed and stained with Giemsa.
-
The number of intracellular amastigotes was determined by microscopic examination, and the ED50 was calculated.[1]
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against human THP-1 cells using the MTT assay:
-
THP-1 cells were seeded in 96-well plates and treated with different concentrations of the test compounds.
-
After 72 hours of incubation, MTT solution was added to each well.
-
The formazan crystals formed were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader to determine cell viability, and the CC50 was calculated.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) for bacteria and fungi was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A serial two-fold dilution of each compound was prepared in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Each well was inoculated with a standardized suspension of the test microorganism.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Experimental and Synthetic Workflow Visualization
The following diagrams illustrate the general synthetic pathway and the workflow for biological evaluation of compounds derived from this compound.
Caption: General synthetic scheme for the derivatization of this compound.
Caption: Workflow for the biological evaluation of synthesized isoxazole derivatives.
References
Structure-Activity Relationship of 4-(Chloromethyl)-3,5-dimethylisoxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide aims to provide a framework for understanding the potential SAR of these derivatives by drawing parallels with related isoxazole structures and highlighting key areas for future investigation. Due to the lack of specific, comparative experimental data on a homologous series of 4-(chloromethyl)-3,5-dimethylisoxazole derivatives, this document will focus on the foundational knowledge and methodologies required to perform such a study.
The this compound Core: A Platform for Diversity
The core structure consists of a 3,5-dimethylisoxazole ring with a reactive chloromethyl group at the 4-position. This chloromethyl group is the primary site for chemical modification, allowing for the introduction of a wide variety of substituents through nucleophilic substitution reactions.
Key Structural Features:
-
3,5-Dimethylisoxazole Ring: This heterocyclic core provides a stable, rigid framework and can participate in various non-covalent interactions with biological targets.
-
4-Chloromethyl Group: The chlorine atom is a good leaving group, facilitating reactions with a range of nucleophiles, including amines, thiols, and alcohols. This allows for the systematic introduction of different functional groups to probe the chemical space around the isoxazole core.
Hypothetical Structure-Activity Relationships: A Roadmap for Investigation
Based on SAR studies of other isoxazole derivatives, we can hypothesize how modifications at the 4-position might influence biological activity. The following sections outline potential avenues for exploration.
Impact of Substituents on Physicochemical Properties
The nature of the substituent introduced at the 4-position will significantly alter the physicochemical properties of the resulting molecule, which in turn will affect its pharmacokinetic and pharmacodynamic profile.
| Substituent Type | Potential Impact on Properties | Rationale |
| Alkyl Chains | Increased lipophilicity, potential for steric hindrance. | Hydrophobic interactions can enhance binding to non-polar pockets of a target protein. |
| Aromatic Rings | Introduction of π-π stacking interactions, potential for diverse substitution patterns. | Can provide additional binding interactions and allow for fine-tuning of electronic properties. |
| Heterocyclic Rings | Introduction of hydrogen bond donors/acceptors, modulation of polarity. | Can improve solubility and introduce specific interactions with the target. |
| Amine Groups | Introduction of basicity, potential for salt formation and hydrogen bonding. | Can enhance solubility and provide key ionic interactions. |
| Thioether Linkages | Increased flexibility and potential for specific interactions. | Sulfur can act as a hydrogen bond acceptor and participate in other non-covalent interactions. |
Potential Biological Targets and Activities
Derivatives of 3,5-dimethylisoxazole have been investigated for a range of biological activities. A systematic SAR study of this compound derivatives could explore their potential as:
-
Antimicrobial Agents: Modifications could be designed to target bacterial or fungal cell wall synthesis, protein synthesis, or DNA replication.
-
Anticancer Agents: Derivatives could be synthesized to inhibit specific kinases, transcription factors, or other proteins involved in cancer cell proliferation and survival.
-
Anti-inflammatory Agents: Modifications could target enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).
Experimental Protocols for SAR Studies
To establish a clear SAR, a series of derivatives would need to be synthesized and their biological activity quantified. Below are generalized experimental protocols that would be essential for such a study.
General Synthetic Protocol for Derivatives
-
Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol) to the reaction mixture, often in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate) to neutralize the HCl generated.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Quench the reaction, extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Assays
The choice of biological assay will depend on the therapeutic area of interest. For example, for antimicrobial activity:
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Visualization of SAR Workflow and Concepts
The following diagrams illustrate the logical workflow for an SAR study and the conceptual relationship between chemical structure and biological activity.
Caption: Workflow for a structure-activity relationship study.
Caption: Conceptual map of structure-activity relationships.
Conclusion and Future Directions
While a comprehensive, data-driven comparison of this compound derivatives is currently limited by the available literature, this guide provides a strategic framework for researchers to undertake such studies. The reactive nature of the 4-chloromethyl group presents a significant opportunity for the creation of large, diverse chemical libraries. Systematic biological screening of these libraries, guided by the principles outlined above, will be crucial in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this promising chemical scaffold. Future research should focus on synthesizing and testing a homologous series of these derivatives against various biological targets to generate the quantitative data necessary for a definitive SAR analysis.
Safety Operating Guide
Proper Disposal of 4-(Chloromethyl)-3,5-dimethylisoxazole: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 4-(Chloromethyl)-3,5-dimethylisoxazole, ensuring operational integrity and personnel safety in research and development settings.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate risks and ensure regulatory compliance. This compound is classified as a hazardous substance, harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[1][2][3] Proper disposal is critical to prevent environmental contamination and ensure a safe laboratory environment.
Disposal Protocol
The disposal of this compound, a halogenated organic compound, requires specific procedures to ensure safety and compliance with hazardous waste regulations.[4] Do not dispose of this chemical down the drain or by evaporation.[5][6]
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate personal protective equipment is worn. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[1]
-
Skin Protection: Chemical-impermeable gloves (e.g., Viton or double nitrile) and a fire/flame-resistant lab coat.[1][5]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.
Step 2: Waste Segregation and Collection
Proper segregation of halogenated organic waste is crucial for safe disposal and often more cost-effective.[7]
-
Designated Waste Container: Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.[4][5][8] Polyethylene containers are often recommended for halogenated solvents to prevent corrosion that can occur with metal cans.[5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".[8][9] Do not use abbreviations or chemical formulas.[9]
-
Separation: Keep halogenated organic waste separate from non-halogenated organic waste, aqueous waste (acids and bases), and other incompatible materials like strong oxidizing agents.[4][7][8]
Step 3: Storage of Waste
Proper storage of the waste container is essential to prevent accidents and exposure.
-
Closure: Keep the waste container tightly closed except when adding waste.[1][8][9]
-
Location: Store the container in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area (SAA) or a flammable storage cabinet.[1][5][8]
-
Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills.[5]
Step 4: Disposal Procedure
-
Professional Disposal: Dispose of the contents and container through a licensed and approved waste disposal facility.[1][6] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Spill Cleanup: In case of a small spill, absorb the material with an inert, dry substance. Place the absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the same protocol.[5] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[10]
Chemical and Hazard Data
For quick reference, the following table summarizes key quantitative and qualitative data for this compound.
| Property | Value |
| CAS Number | 19788-37-5 |
| Molecular Formula | C₆H₈ClNO |
| Molecular Weight | 145.59 g/mol |
| Appearance | Liquid |
| Density | 1.173 g/mL at 25 °C |
| Boiling Point | 87-88 °C at 8 mmHg |
| Flash Point | 96 °C (204.8 °F) - closed cup |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) |
| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. 19788-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. chemical-label.com [chemical-label.com]
- 4. bucknell.edu [bucknell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. nipissingu.ca [nipissingu.ca]
Essential Safety and Operational Guide for Handling 4-(Chloromethyl)-3,5-dimethylisoxazole
This guide provides crucial safety and logistical information for the handling of 4-(Chloromethyl)-3,5-dimethylisoxazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Chemical Profile and Hazards
This compound is a reactive chemical intermediate. Understanding its properties and hazards is the foundation of safe handling.
| Property | Value |
| CAS Number | 19788-37-5 |
| Molecular Formula | C₆H₈ClNO |
| Molecular Weight | 145.59 g/mol |
| Appearance | Colorless to yellow or light brown liquid |
| Boiling Point | 87-88 °C at 8 mmHg |
| Density | 1.173 g/mL at 25 °C |
Hazard Summary:
This compound is classified as harmful and an irritant. Key hazards include:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
It is also noted to be a lachrymator and is light-sensitive.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when handling larger quantities or when there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves (double-gloving is recommended) | Nitrile gloves offer poor resistance to halogenated hydrocarbons and are not recommended for prolonged contact. For extended contact, Butyl rubber or Viton™ gloves are preferred. Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.[1][2][3] |
| Body Protection | Chemical-resistant laboratory coat, apron, and closed-toe shoes | A lab coat made of a non-absorbent material should be worn and buttoned completely. For larger quantities, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge | To be used in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator is mandatory. |
Operational Plans: Step-by-Step Guidance
-
Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials suitable for chemical spills, and appropriate PPE should be available in the laboratory.
Experimental Protocol: A Typical Alkylation Reaction
This protocol describes a general procedure for an alkylation reaction using this compound. Note: This is a representative protocol and should be adapted based on the specific requirements of your experiment.
Materials:
-
This compound
-
Nucleophile (e.g., a substituted phenol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet/outlet
-
Heating mantle with a temperature controller
Procedure:
-
Setup: Assemble the reaction apparatus (round-bottom flask, magnetic stirrer, reflux condenser, and nitrogen inlet) inside the chemical fume hood. Ensure all glassware is dry.
-
Inert Atmosphere: Purge the system with dry nitrogen.
-
Reagent Addition:
-
To the round-bottom flask, add the nucleophile, anhydrous potassium carbonate, and anhydrous acetone under a positive flow of nitrogen.
-
Begin stirring the mixture.
-
Slowly add this compound to the reaction mixture via a syringe or dropping funnel.
-
-
Reaction:
-
Heat the reaction mixture to reflux using the heating mantle.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using an appropriate method, such as column chromatography.
-
All glassware and equipment that have been in contact with this compound should be decontaminated.
-
Rinse glassware with an appropriate solvent (e.g., acetone) in the fume hood. The solvent rinsate must be collected as hazardous waste.
-
Wipe down the work surface in the fume hood with a suitable decontaminating solution.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused Chemical | Collect in a designated, labeled, and sealed container for halogenated organic waste. |
| Contaminated Solvents | Collect all solvent rinsates from glassware cleaning in a designated "Halogenated Organic Waste" container. |
| Contaminated Solid Waste | All solid waste (e.g., contaminated gloves, paper towels, pipette tips) must be placed in a sealed, labeled hazardous waste bag or container. |
Waste Segregation Workflow
Caption: Workflow for the segregation and disposal of waste generated from handling this compound.
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
